molecular formula C16H15F2N3O5S B018355 Pantoprazole N-oxide CAS No. 953787-60-5

Pantoprazole N-oxide

货号: B018355
CAS 编号: 953787-60-5
分子量: 399.4 g/mol
InChI 键: BHJURHFGXQKOST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pantoprazole N-Oxide (CAS Number: 953787-60-5), with the molecular formula C 16 H 15 F 2 N 3 O 5 S and a molecular weight of 399.37 g/mol, is a significant metabolite of Pantoprazole . Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly binding to the (H+, K+)-ATPase enzyme in the parietal cells of the stomach . The formation of this compound occurs primarily through the hepatic cytochrome P450 system, specifically involving the CYP3A4 enzyme, as part of the oxidative metabolic pathway of the parent drug . This compound is an essential reference standard in pharmaceutical and analytical research. Its primary applications include: • Metabolic Profiling : Serving as a critical analyte in studies aimed at elucidating the full metabolic fate of Pantoprazole in biological systems. • Analytical Method Development : Used for the calibration of equipment and validation of methods (e.g., HPLC, Mass Spectrometry) to quantify Pantoprazole and its metabolites in pharmacokinetic studies . • Enzyme Kinetics : Facilitating research on the activity and inhibition of specific CYP450 enzymes, contributing to a deeper understanding of drug-drug interaction potentials. Researchers value this compound for its utility in ensuring the accuracy and reliability of data in bioanalytical assays. This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJURHFGXQKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635351
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953787-60-5
Record name Pantoprazole N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953787-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of Pantoprazole (B1678409) N-oxide, a significant impurity encountered during the manufacturing of the proton pump inhibitor, Pantoprazole. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, and the analytical methodologies employed for its characterization. The formation of Pantoprazole N-oxide arises from the over-oxidation of the pyridine (B92270) ring in Pantoprazole or its sulfide (B99878) precursor during the synthesis process.[1][2] Its identification and control are critical for ensuring the purity and safety of the final Pantoprazole drug product.

Chemical Identity and Structure

This compound is structurally similar to Pantoprazole, with the key distinction being the presence of an N-oxide functional group on the pyridine ring. This modification significantly alters the electronic properties of the molecule.

The formal chemical name for this compound is 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole .[3][4][5]

The structure comprises a benzimidazole (B57391) core substituted with a difluoromethoxy group, and a sulfinylmethyl group that links to a 3,4-dimethoxypyridine-1-oxide moiety.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its separation, identification, and quantification in analytical studies.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₅F₂N₃O₅S[3][4][6]
Molecular Weight 399.4 g/mol [6]
CAS Number 953787-60-5[1]
Appearance Solid
Solubility DMF: 14 mg/ml; DMSO: 14 mg/ml; Ethanol: Slightly soluble; PBS (pH 7.2): 0.20 mg/ml[3]
UV λmax 281 nm[3]
InChI InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)[3][4]
SMILES COC1=C(C(=--INVALID-LINK--[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Synthesis and Formation

This compound is not synthesized as a primary product but is formed as an impurity during the synthesis of Pantoprazole. The synthesis of Pantoprazole involves the oxidation of the sulfide intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[2] During this critical oxidation step, over-oxidation can occur, leading to the formation of Pantoprazole sulfone and this compound.[1][2] The formation of the N-oxide occurs on the pyridine ring of the molecule.

The following diagram illustrates the synthetic pathway of Pantoprazole and the side reaction leading to the formation of this compound.

Pantoprazole_Synthesis cluster_main Pantoprazole Synthesis cluster_side Impurity Formation Sulfide_Intermediate Pantoprazole Sulfide Intermediate Pantoprazole Pantoprazole Sulfide_Intermediate->Pantoprazole Oxidation N_Oxide This compound Sulfide_Intermediate->N_Oxide Over-oxidation

Pantoprazole synthesis and N-oxide impurity formation.

Experimental Protocols

The characterization of this compound involves its synthesis for use as a reference standard and its analysis using various chromatographic and spectroscopic techniques.

Synthesis of this compound

For the purpose of characterization and use as a reference standard, this compound is synthesized, typically through the controlled oxidation of Pantoprazole or its sulfide precursor using a suitable oxidizing agent. A study by Reddy et al. describes the synthesis of several Pantoprazole impurities, including the N-oxide, for their structural elucidation.

General Protocol for Synthesis:

  • Dissolve the Pantoprazole sulfide intermediate in a suitable organic solvent.

  • Add a controlled amount of an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), at a specific temperature.

  • Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product using column chromatography to isolate this compound.

Chromatographic Analysis

HPLC is the primary technique for the detection and quantification of this compound in bulk drug samples of Pantoprazole.

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution system consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength of 281 nm is suitable for Pantoprazole and its impurities.[3]

  • Procedure: A solution of the Pantoprazole sample is injected into the HPLC system. The retention time of any peak corresponding to this compound is compared with that of a certified reference standard.

Spectroscopic Characterization

The definitive identification of this compound relies on various spectroscopic methods.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the molecular weight of the impurity. For this compound (C₁₆H₁₅F₂N₃O₅S), the expected monoisotopic mass is approximately 399.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring will differ significantly from those in Pantoprazole due to the electronic effects of the N-oxide group.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-O stretching vibration, in addition to the other functional groups present in the molecule.

Conclusion

This compound is a critical process-related impurity in the synthesis of Pantoprazole. A thorough understanding of its chemical structure, properties, and formation is essential for the development of robust analytical methods to control its levels in the final drug product. The experimental protocols outlined in this guide, including synthesis for reference standard preparation and characterization by HPLC, MS, NMR, and IR, provide a framework for the effective management of this impurity, ensuring the quality and safety of Pantoprazole.

References

Pantoprazole N-oxide synthesis pathway from pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole (B1678409), a widely used proton pump inhibitor, is susceptible to degradation and transformation into various related compounds, including Pantoprazole N-oxide. The synthesis of this N-oxide derivative is of significant interest for reference standard preparation, impurity profiling, and toxicological studies. This technical guide provides an in-depth overview of a primary synthesis pathway for this compound, detailing the experimental protocol and presenting relevant chemical data. The synthesis involves a multi-step process commencing from the oxidation of the pyridine (B92270) precursor followed by condensation and a final oxidation step.

Introduction

This compound is a recognized impurity and degradation product of pantoprazole.[1][2][3] Its synthesis is crucial for the development of analytical methods to monitor the purity of pantoprazole active pharmaceutical ingredients (APIs) and formulated products. This document outlines a detailed synthetic route to obtain this compound, primarily focusing on a method adapted from patent literature, which involves the initial N-oxidation of the pyridine moiety followed by coupling with the benzimidazole (B57391) thiol and subsequent sulfoxidation.

Synthesis Pathway

The synthesis of this compound from pantoprazole precursors can be logically structured in a sequence of reactions. The key strategic decision is whether to introduce the N-oxide functionality before or after the formation of the pantoprazole core structure. A common and effective pathway involves the initial N-oxidation of the pyridine ring, followed by the construction of the thioether, and finally, the oxidation of the sulfide (B99878) to the target sulfoxide.

A key pathway is a multi-step synthesis that begins with the N-oxidation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This intermediate is then coupled with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the N-oxide of the pantoprazole sulfide. The final step is the selective oxidation of the sulfide to the sulfoxide, yielding this compound.

Pantoprazole_N_Oxide_Synthesis A 2-Chloromethyl-3,4-dimethoxypyridine HCl C 2-Chloromethyl-3,4-dimethoxypyridine N-oxide A->C Oxidation B m-CPBA B->C E Pantoprazole Thioether N-oxide C->E Condensation D 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole D->E G This compound E->G Sulfoxidation F Oxidizing Agent (e.g., m-CPBA) F->G

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical principles and patent literature.[4] Researchers should adapt these methods to their specific laboratory conditions and available equipment.

Step 1: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine N-oxide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent such as tetrahydrofuran.

  • Oxidation: Cool the solution to 0-10°C. Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.5 to 2.0 molar equivalents) in the same solvent to the flask while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any excess m-CPBA with a reducing agent like sodium thiosulfate (B1220275) solution. Adjust the pH to be neutral or slightly basic. Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide.

Step 2: Synthesis of 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pantoprazole Thioether N-oxide)
  • Reaction Setup: Dissolve the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide from the previous step in tetrahydrofuran.

  • Condensation: In a separate flask, dissolve 5-difluoromethoxy-2-mercapto-1H-benzimidazole in an aqueous solution of sodium hydroxide (B78521) (e.g., 20% NaOH).

  • Reaction: Add the solution of the benzimidazole derivative to the solution of the pyridine N-oxide. Stir the reaction mixture at room temperature (20-30°C) for approximately 2 hours.

  • Isolation and Purification: After the reaction is complete, adjust the pH to 6. Cool the mixture to 0-10°C to induce crystallization. Filter the precipitate, wash with cold water, and dry to obtain the crude Pantoprazole Thioether N-oxide. Further purification can be achieved by recrystallization.

Step 3: Synthesis of this compound
  • Reaction Setup: Dissolve the Pantoprazole Thioether N-oxide in a suitable solvent like dichloromethane.

  • Oxidation: Cool the solution to 0-5°C. Add a controlled amount of an oxidizing agent such as m-CPBA. The stoichiometry must be carefully controlled to prevent over-oxidation to the sulfone.

  • Reaction Monitoring: Monitor the reaction by HPLC to ensure the complete conversion of the thioether and to control the formation of the sulfone impurity.

  • Work-up and Purification: Upon completion, quench the excess oxidizing agent. Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with water. Dry the organic layer and concentrate under vacuum. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data reported for the synthesis of an intermediate in the this compound pathway.

Intermediate ProductSynthesis StepYield (%)Purity (%)Reference
Pantoprazole Thioether N-oxideCondensation91.799.53[4]

Table 1: Reported yield and purity for the synthesis of Pantoprazole Thioether N-oxide.

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry, enabling the accurate monitoring of impurities in pantoprazole drug products. The described multi-step pathway provides a reliable method for obtaining this compound. Careful control of reaction conditions, particularly during the oxidation steps, is paramount to achieving high purity and yield. The provided experimental protocols serve as a detailed guide for researchers in the field of drug development and quality control.

References

Mechanism of Pantoprazole N-oxide Formation During Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its synthesis, a multi-step process, culminates in the critical oxidation of a sulfide (B99878) intermediate to the active sulfoxide (B87167) form. However, this oxidation step is a focal point for impurity generation, with pantoprazole N-oxide being a notable process-related impurity. The formation of this and other oxidative impurities, such as the sulfone derivative, is a critical concern in pharmaceutical manufacturing, impacting the purity, and potentially the safety and efficacy, of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the mechanism of this compound formation, detailing the underlying chemical principles, influential process parameters, and analytical methodologies for its control.

The Core of the Issue: The Oxidation Step

The synthesis of pantoprazole typically involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form the pantoprazole sulfide intermediate. The subsequent and final step is the oxidation of this sulfide to the sulfoxide, which is pantoprazole[1]. This transformation is where the formation of this compound occurs as a competing side reaction.

The pyridine (B92270) nitrogen atom in the pantoprazole sulfide molecule is susceptible to oxidation, leading to the formation of the N-oxide impurity. This occurs concurrently with the desired oxidation of the sulfide to a sulfoxide. Careful control of reaction conditions is crucial to favor the formation of the desired product and minimize over-oxidation to the sulfone byproduct and the formation of the N-oxide[1].

Proposed Mechanism of N-oxide Formation

The formation of this compound is a direct consequence of the oxidation of the pyridine nitrogen atom in the pantoprazole sulfide intermediate. The generally accepted mechanism for the N-oxidation of pyridinic compounds involves the nucleophilic attack of the nitrogen atom on the oxidizing agent.

A variety of oxidizing agents are employed in the synthesis of pantoprazole, including meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium hypochlorite[2][3]. The choice of oxidant and the reaction conditions play a pivotal role in the impurity profile of the final product.

Logical Relationship of N-Oxide Formation:

G cluster_reactants Reactants cluster_products Reaction Products Pantoprazole_Sulfide Pantoprazole Sulfide Pantoprazole Pantoprazole (Desired Product) (Sulfoxide) Pantoprazole_Sulfide->Pantoprazole S-Oxidation (Desired Pathway) Pantoprazole_N_Oxide This compound (Impurity) Pantoprazole_Sulfide->Pantoprazole_N_Oxide N-Oxidation (Side Reaction) Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H2O2, NaOCl) Pantoprazole_Sulfone Pantoprazole Sulfone (Impurity) Pantoprazole->Pantoprazole_Sulfone Over-oxidation

Caption: Logical relationship of this compound formation during synthesis.

While a detailed mechanistic study specifically for this compound formation is not extensively reported, a plausible contributing factor, especially when using certain oxidizing agents under specific pH conditions, could be the formation of radical cation intermediates. A study on a related dimer impurity in pantoprazole synthesis proposed a pH-dependent radical cation mechanism[2]. It is conceivable that similar radical intermediates could be involved in the N-oxidation pathway, particularly in the presence of strong oxidizing agents.

Factors Influencing N-oxide Formation

Several process parameters have a significant impact on the formation of this compound and other oxidative impurities.

  • Choice of Oxidizing Agent: Different oxidizing agents exhibit varying degrees of selectivity for S-oxidation versus N-oxidation. Peracids like m-CPBA are known to be effective for N-oxidation. Hydrogen peroxide and sodium hypochlorite (B82951) are also commonly used, and their reactivity can be modulated by reaction conditions[2][3].

  • Reaction Temperature: The oxidation of pantoprazole sulfide is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of byproducts, including the N-oxide and the sulfone[3]. Increased temperatures can lead to higher levels of these impurities.

  • pH of the Reaction Medium: The pH of the reaction mixture can influence the reactivity of both the substrate and the oxidizing agent. A study on a related impurity suggests that pH plays a critical role in the formation of byproducts, with lower pH potentially favoring certain side reactions[2].

  • Solvent System: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction pathway and impurity profile.

Quantitative Data on Impurity Formation

Stress ConditionMajor Degradation ProductsReference
Acidic HydrolysisSulfide[4]
Oxidative (H₂O₂)Sulfone, N-oxide, N-oxide sulfone[4][5][6]
Alkaline HydrolysisStable[4]
ThermalStable[4]
PhotolyticMinor degradation[4]

Note: The table summarizes general findings from forced degradation studies. The actual impurity profile in a synthesis will depend on the specific reagents and conditions used.

Experimental Protocols

General Synthesis of Pantoprazole Sodium Sesquihydrate

This protocol describes a common method for the synthesis of pantoprazole, where the formation of the N-oxide is a potential side reaction to be monitored and controlled.

Part A: Synthesis of Pantoprazole Sulfide [1]

  • Charge a suitable reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (B78521) (37 g).

  • Stir the mixture at 25–30 °C until the solids dissolve.

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).

  • Slowly add the pyridine solution to the reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.

  • Stir the reaction mixture for 5-6 hours and monitor for completion by HPLC.

  • Cool the mixture to 15-20 °C, filter the solid product (pantoprazole sulfide), and wash the cake with water.

Part B: Oxidation to Pantoprazole [1][3]

  • Prepare a solution of sodium hydroxide in water.

  • Add the wet cake of pantoprazole sulfide to the sodium hydroxide solution and stir until dissolved.

  • Cool the solution to 0–5 °C.

  • Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction for an additional 1-2 hours at 0-5 °C.

  • Monitor the reaction by HPLC to confirm the conversion of the sulfide and to quantify the levels of pantoprazole, this compound, and pantoprazole sulfone.

  • Quench any excess hypochlorite with a 5% sodium metabisulfite (B1197395) solution.

  • Adjust the pH of the reaction mixture to 7.5–8.0 with 2M HCl.

  • Extract the aqueous layer with dichloromethane (B109758) (DCM).

  • Combine the organic layers and concentrate under vacuum to obtain the pantoprazole free base.

Part C: Salt Formation [1]

  • Dissolve the pantoprazole free base in acetonitrile (B52724).

  • Cool the solution to 5–10 °C.

  • Add a concentrated solution of sodium hydroxide.

  • Allow the mixture to warm to 20–30 °C and stir for 2-3 hours to induce crystallization.

  • Cool the slurry to 0-5 °C, filter the product, and wash with cold acetonitrile.

  • Dry the product under vacuum to yield pantoprazole sodium sesquihydrate.

HPLC Method for Impurity Profiling

A validated HPLC method is essential for the quantitative determination of pantoprazole and its related impurities, including the N-oxide.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both pantoprazole and the N-oxide have significant absorbance (e.g., 290 nm).

  • Quantification: Quantification is performed by comparing the peak area of the N-oxide in the sample to that of a qualified reference standard of this compound.

Experimental Workflow for Method Validation:

G Start Start Method_Development HPLC Method Development (Column, Mobile Phase, Gradient) Start->Method_Development Specificity Specificity (Forced Degradation) Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: Workflow for the validation of an HPLC method for impurity analysis.

Conclusion and Recommendations

The formation of this compound is an inherent challenge in the synthesis of pantoprazole, arising from the competitive oxidation of the pyridine nitrogen during the conversion of the sulfide intermediate to the final sulfoxide product. A thorough understanding of the reaction mechanism and the influence of process parameters is paramount for the effective control of this impurity.

For researchers and drug development professionals, the following recommendations are crucial:

  • Process Optimization: A systematic study of the impact of different oxidizing agents, temperature, pH, and solvents on the formation of this compound is recommended to identify the optimal conditions that maximize the yield of the desired product while minimizing impurities.

  • Analytical Method Development: The development and validation of a robust, stability-indicating HPLC or LC-MS method is essential for the accurate quantification of this compound and other related substances.

  • Reference Standard: The synthesis and qualification of a this compound reference standard are necessary for the accurate identification and quantification of this impurity in pantoprazole API. A known method for this involves the oxidation of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride with an agent like m-chloroperoxybenzoic acid to form the corresponding N-oxide, which is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

  • Mechanistic Studies: Further experimental and computational studies are encouraged to elucidate the precise mechanism of N-oxide formation under various synthetic conditions. This deeper understanding will facilitate the rational design of more efficient and selective synthetic processes.

By implementing these strategies, the formation of this compound can be effectively controlled, ensuring the production of high-quality pantoprazole API that meets the stringent requirements of regulatory authorities and ensures patient safety.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409) N-oxide is a known impurity and metabolite of Pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. As a significant process-related impurity, understanding its physical and chemical properties is crucial for the quality control, stability testing, and overall safety assessment of Pantoprazole drug products. This technical guide provides a comprehensive overview of the physicochemical characteristics of Pantoprazole N-oxide, detailed experimental protocols for its synthesis and analysis, and a visualization of its formation pathway.

Chemical and Physical Properties

This compound, chemically named 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, possesses distinct physical and chemical properties that are summarized in the tables below.[1][2][3][4]

General and Physical Properties
PropertyValueSource
Chemical Name 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[1][3]
Molecular Formula C₁₆H₁₅F₂N₃O₅S[1]
Molecular Weight 399.37 g/mol [1][4]
CAS Number 953787-60-5[1][4]
Appearance Off-White to Light Beige Solid[5]
Melting Point 160°C (decomposes)[5]
pKa (Predicted) 7.76 ± 0.10[5]
Solubility
SolventSolubilitySource
Dimethylformamide (DMF) 14 mg/mL[6]
Dimethyl sulfoxide (B87167) (DMSO) 14 mg/mL[6]
Methanol Slightly soluble[4][5]
Ethanol Slightly soluble[6]
Chloroform Slightly soluble (heated)[5]
Phosphate (B84403) Buffer (pH 7.2) 0.20 mg/mL[6]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the accurate mass and fragmentation pattern of this compound.

Ionm/z (Observed)Molecular FormulaSource
[M+H]⁺400.0775C₁₆H₁₆F₂N₃O₅S⁺[7]

Fragmentation Analysis: In forced degradation studies using m-CPBA, a major degradation product with m/z 400.0775 was identified as this compound.[7] Further fragmentation of this ion provides structural information. Common fragments observed in the MS/MS spectrum include ions corresponding to the benzimidazole (B57391) and pyridine (B92270) moieties.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole and pyridine rings, the methoxy (B1213986) groups, the methylene (B1212753) bridge, and the difluoromethoxy group.

  • ¹³C NMR: The carbon NMR spectrum for this compound is available on PubChem, providing the chemical shifts for the 16 carbon atoms in the structure.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum for the N-oxide is not detailed, the spectrum of Pantoprazole shows key peaks that would be present, with the addition of N-O stretching vibrations.

Functional GroupWavenumber (cm⁻¹)Source (Pantoprazole)
N-H Stretching~3400[9]
C-H Aromatic Stretching~3000-3100[9]
C-H Aliphatic Stretching~2941[9]
C=N Stretching~1590[9]
S=O Stretching~1041[9]
C-F Stretching~1305
N-O Stretching ~1200-1300 (Expected)

Experimental Protocols

Synthesis of this compound

The following protocol is based on a method described in the patent literature for the preparation of this compound.[10]

Objective: To synthesize this compound from 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

Materials:

Procedure:

  • Oxidation of the Pyridine Moiety: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is reacted with an oxidizing agent such as m-chloroperoxybenzoic acid in a suitable solvent like tetrahydrofuran to yield the corresponding pyridine N-oxide derivative.[10] The reaction is typically carried out at a controlled temperature, for instance, between 0-10°C.[10]

  • Condensation Reaction: The resulting pyridine N-oxide is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base, such as a 20% aqueous sodium hydroxide solution.[10] This reaction is performed at a temperature of 20-30°C for approximately 2 hours.[10]

  • Isolation of Crude Product: After the reaction is complete, the pH of the mixture is adjusted to 6, and the solution is cooled to 0-10°C to induce crystallization.[10] The precipitate, which is the crude this compound, is collected by suction filtration and dried.[10]

  • Purification: The crude product can be purified by slurrying in a solvent like acetone at room temperature, followed by filtration and drying to yield the purified this compound.[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the quantification of Pantoprazole and its impurities, including this compound. The following is a general protocol based on published methods.[11][12][13][14]

Objective: To separate and quantify this compound in a drug substance or product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 7.0) and acetonitrile (B52724) in a gradient or isocratic elution mode.[11][12]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).[12]

  • Detection Wavelength: 290 nm.[11][12]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of working standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve an accurately weighed amount of the Pantoprazole drug substance or product in the diluent to achieve a target concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.

Formation and Degradation

This compound is primarily formed as a byproduct during the synthesis of Pantoprazole, specifically during the oxidation step of the sulfide (B99878) intermediate to the sulfoxide.[15] Over-oxidation or side reactions can lead to the formation of the N-oxide impurity.[15] It can also be formed as a degradation product under oxidative stress conditions.[16]

Visualizations

Formation of this compound during Synthesis

Formation of this compound as a Byproduct cluster_synthesis Pantoprazole Synthesis Thioether Pantoprazole Sulfide (Thioether Intermediate) Pantoprazole Pantoprazole (Desired Product) Thioether->Pantoprazole Controlled Oxidation N_Oxide This compound (Byproduct) Thioether->N_Oxide Side Reaction/ Over-oxidation OxidizingAgent Oxidizing Agent (e.g., m-CPBA, NaOCl) OxidizingAgent->Thioether HPLC Analysis Workflow for this compound cluster_workflow Analytical Workflow Prep_Standard Prepare Standard Solutions of this compound HPLC_System HPLC System (C18 Column, UV Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (Drug Substance/Product) Prep_Sample->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition (Chromatogram) Chromatography->Data_Acquisition Quantification Quantification (Peak Area vs. Calibration Curve) Data_Acquisition->Quantification

References

Spectroscopic Profile of Pantoprazole N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pantoprazole N-oxide, a significant impurity and metabolite of the proton pump inhibitor Pantoprazole. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, quantification, and quality control of Pantoprazole and its related substances in pharmaceutical development and manufacturing.

Chemical Structure and Properties

  • Chemical Name: 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

  • CAS Number: 953787-60-5

  • Molecular Formula: C₁₆H₁₅F₂N₃O₅S

  • Molecular Weight: 399.37 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.85s3HOCH₃
3.90s3HOCH₃
4.75 - 4.85m2H-CH₂-S(O)-
6.80d1HPyridine-H
7.10 - 7.60m3HBenzimidazole-H
6.70 - 7.70t1HOCHF₂
8.15d1HPyridine-H
12.80br s1HNH

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
56.0OCH₃
60.8OCH₃
58.5-CH₂-S(O)-
107.5Aromatic CH
111.8Aromatic CH
115.5 (t)OCHF₂
119.0Aromatic CH
122.5Aromatic C
138.0Aromatic C
141.0Aromatic C
147.0Aromatic C
149.5Aromatic C
151.0Aromatic C
152.0Aromatic C
155.0Aromatic C

Note: The specific chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3420BroadN-H stretch
3050MediumAromatic C-H stretch
2940MediumAliphatic C-H stretch
1630StrongC=N stretch
1590StrongAromatic C=C stretch
1470StrongAromatic C=C stretch
1250StrongN-O stretch
1100StrongC-O stretch (ether)
1030StrongS=O stretch
1160, 1070StrongC-F stretch (in OCHF₂)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
400.07100[M+H]⁺
384.07~20[M+H-O]⁺
234.05~15[C₁₀H₁₀F₂N₂O₂S]⁺
202.04~30[C₈H₈N₂O₃S]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation: Bruker Avance 400 or 500 MHz spectrometer.

  • Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., pdept).

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0-200 ppm.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum One or a similar FT-IR spectrometer.

  • Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet. A small amount of this compound was ground with dry KBr and pressed into a thin, transparent disk.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1 µg/mL and introduced into the mass spectrometer via direct infusion or liquid chromatography.

  • ESI-MS Conditions:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-120 °C.

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: m/z 50-500.

  • Data Processing: The acquired mass spectra were analyzed to determine the mass-to-charge ratios of the parent ion and its major fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_results Results cluster_interpretation Interpretation Sample This compound Sample NMR NMR Spectrometer Sample->NMR IR FT-IR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS Process_NMR FID Processing (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Interferogram Processing (FT) IR->Process_IR Process_MS Spectrum Analysis MS->Process_MS Data_NMR NMR Spectra & Chemical Shifts Process_NMR->Data_NMR Data_IR IR Spectrum & Absorption Bands Process_IR->Data_IR Data_MS Mass Spectrum & m/z Values Process_MS->Data_MS Interpretation Structural Elucidation & Characterization Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

Pantoprazole N-oxide as an Impurity: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor (PPI), is a widely prescribed medication for the management of acid-related gastrointestinal disorders. The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. During the synthesis and storage of pantoprazole, various impurities can arise, one of which is Pantoprazole N-oxide. This technical guide provides an in-depth review of this compound as an impurity, covering its formation, characterization, and analytical quantification.

This compound is a known process-related impurity and a degradation product of pantoprazole.[1] Its presence in the final drug product needs to be carefully controlled to meet the stringent requirements of regulatory authorities. Understanding the conditions that lead to the formation of this impurity is crucial for developing robust manufacturing processes and stable formulations.

Formation of this compound

This compound can be formed during the synthesis of pantoprazole, particularly in the oxidation step where the sulfide (B99878) intermediate is converted to the sulfoxide (B87167) (pantoprazole). Over-oxidation or the use of certain oxidizing agents can lead to the formation of the N-oxide derivative on the pyridine (B92270) ring of the pantoprazole molecule.

Furthermore, this compound has been identified as a degradation product under specific stress conditions. Forced degradation studies are instrumental in elucidating the degradation pathways of a drug substance and identifying potential impurities that may form under storage or upon administration.

Stress Degradation Studies

Forced degradation studies on pantoprazole have demonstrated the formation of this compound, particularly under oxidative and photolytic stress conditions. A study investigating the stress-dependent degradation of pantoprazole revealed the formation of N-oxide and N-oxide sulfone impurities.[2]

The following table summarizes the quantitative data from a forced degradation study, highlighting the conditions under which this compound was formed.

Stress ConditionReagent/ConditionDurationPantoprazole Degradation (%)This compound DetectedReference
Oxidative 3% H₂O₂24 hours15.2%Yes[2]
10% H₂O₂24 hours45.8%Yes[2]
AIBN24 hours28.5%Yes[2]
Photolytic UV Light (254 nm)7 days12.3%Yes[2]
Sunlight7 days9.8%Yes[2]

AIBN: Azobisisobutyronitrile

Analytical Methodologies for Quantification

Accurate and precise analytical methods are essential for the detection and quantification of this compound in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from the parent drug and other related impurities. The following table outlines a typical set of HPLC parameters used for the analysis of pantoprazole and its impurities.

ParameterSpecificationReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Gradient elution with a mixture of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 290 nm[3]
Column Temperature Ambient or controlled (e.g., 30 °C)[4]
Injection Volume 10-20 µL

Experimental Protocols

This section provides a detailed methodology for a forced degradation study and a representative HPLC method for the analysis of this compound.

Forced Degradation Study Protocol

Objective: To induce the degradation of pantoprazole under various stress conditions to identify and quantify degradation products, including this compound.

Materials:

  • Pantoprazole drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Azobisisobutyronitrile (AIBN)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber with UV light source

  • Water bath

Procedure:

  • Acid Degradation: Dissolve a known amount of pantoprazole in 0.1 M HCl and keep at room temperature for a specified duration. Neutralize the solution before analysis.

  • Base Degradation: Dissolve a known amount of pantoprazole in 0.1 M NaOH and keep at room temperature for a specified duration. Neutralize the solution before analysis.

  • Oxidative Degradation:

    • H₂O₂: Dissolve a known amount of pantoprazole in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.[2]

    • AIBN: Dissolve a known amount of pantoprazole in a solution containing AIBN and keep at a specified temperature for 24 hours.[2]

  • Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 80°C) for a specified duration.

  • Photolytic Degradation: Expose the solid drug substance or a solution of the drug substance to UV light (e.g., 254 nm) and sunlight for 7 days.[2]

  • Sample Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.

HPLC Method for the Quantification of Pantoprazole and Its Impurities

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents and Solutions:

  • Mobile Phase A: Prepare a suitable buffer solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 7.0 with potassium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Injection Volume 20 µL
Column Temperature 30 °C
Gradient Program Time (min)
0
10
15
20
25

Procedure:

  • Standard Preparation: Prepare a standard solution of Pantoprazole and a separate standard solution of this compound (if available) of known concentrations in the diluent.

  • Sample Preparation: Dissolve a known amount of the pantoprazole drug substance or the stressed sample in the diluent to obtain a suitable concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of this compound in the sample by comparing its peak area with the peak area of the this compound standard. If a standard is not available, the percentage of the impurity can be estimated using the relative response factor with respect to pantoprazole.

Visualizations

Formation Pathway of this compound

G cluster_synthesis Pantoprazole Synthesis cluster_degradation Degradation Pathways Thioether_Intermediate Thioether Intermediate Pantoprazole Pantoprazole (Sulfoxide) Thioether_Intermediate->Pantoprazole Oxidation Pantoprazole_Deg Pantoprazole Pantoprazole_N_oxide This compound Pantoprazole->Pantoprazole_N_oxide Over-oxidation N_oxide_Deg This compound Pantoprazole_Deg->N_oxide_Deg Stress_Conditions Oxidative Stress (e.g., H₂O₂, AIBN) Photolytic Stress (UV, Sunlight)

Caption: Formation of this compound during synthesis and degradation.

Experimental Workflow for Forced Degradation Study

G Start Pantoprazole Drug Substance Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples Sample_Preparation Prepare Samples for HPLC Analysis Stressed_Samples->Sample_Preparation HPLC_Analysis HPLC Analysis with Stability-Indicating Method Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification and Quantification) HPLC_Analysis->Data_Analysis End Report Degradation Profile and Impurity Levels Data_Analysis->End

Caption: Workflow for conducting a forced degradation study of pantoprazole.

Conclusion

This compound is a critical impurity that requires careful monitoring and control in the production of pantoprazole. This technical guide has provided a comprehensive overview of its formation through both synthetic and degradation pathways. The detailed experimental protocols for forced degradation studies and HPLC analysis serve as a valuable resource for researchers and quality control professionals. By understanding the factors that influence the formation of this compound and implementing robust analytical methods, the pharmaceutical industry can ensure the quality, safety, and efficacy of pantoprazole-containing products.

References

An In-depth Technical Guide to Pantoprazole N-oxide: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pantoprazole (B1678409) N-oxide is a well-characterized process-related impurity and potential degradation product of Pantoprazole, a widely used proton pump inhibitor (PPI). Its significance lies primarily in the field of pharmaceutical analysis and quality control, where it serves as a critical reference standard for ensuring the purity of Pantoprazole active pharmaceutical ingredients (APIs) and formulated products. While structurally similar to its parent compound, Pantoprazole N-oxide is formed during the oxidation step of synthesis and is not considered a major human metabolite. This guide provides a comprehensive overview of the discovery, synthesis, and analytical characterization of this compound, complete with detailed experimental protocols and quantitative data.

Discovery and History

The history of this compound is intrinsically linked to the manufacturing and quality control of Pantoprazole. It was not discovered as a pharmacologically active agent but was identified as a minor impurity during the drug development process.

A pivotal moment in its public documentation was the systematic study and characterization of six potential impurities in Pantoprazole sodium bulk drug substance by G.M. Reddy and colleagues, published in the Journal of Pharmaceutical and Biomedical Analysis in 2007.[1][2][3] In this work, impurities ranging from 0.05% to 0.34% were detected by HPLC.[1] Liquid chromatography-mass spectrometry (LC-MS) was used to determine the molecular weights, and the impurities were then synthesized for full characterization and confirmation.[1][4] this compound was identified as one of these process-related impurities, specifically arising from the oxidation of the pyridine (B92270) nitrogen atom in the Pantoprazole molecule.[5] Since this characterization, it has become a standard reference material for analytical chemists in the pharmaceutical industry.[6][7][8]

Physicochemical and Spectroscopic Data

This compound is a solid substance with distinct chemical properties. Its identity is confirmed through various spectroscopic and chromatographic techniques.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[3][7]
CAS Number 953787-60-5[3][7][9]
Molecular Formula C₁₆H₁₅F₂N₃O₅S[3][7][9]
Molecular Weight 399.37 g/mol [7][9]
Appearance Solid[3]
Table 2: Spectroscopic and Solubility Data
ParameterValueSource(s)
UV λmax 281 nm[3]
Mass (Exact) 399.07004809 Da[10]
Solubility DMF: 14 mg/ml; DMSO: 14 mg/ml; Ethanol: Slightly soluble; PBS (pH 7.2): 0.20 mg/ml[3]
¹H-NMR, IR, TGA Data available with reference standards[9]

Synthesis and Formation Pathways

This compound is primarily formed as a byproduct during the synthesis of Pantoprazole. The key step where it emerges is the oxidation of the sulfide (B99878) intermediate to the desired sulfoxide (B87167) (Pantoprazole).

Synthetic Formation

The synthesis of Pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine to form a sulfide intermediate.[11] This sulfide is then oxidized to Pantoprazole. If the oxidizing agent is not sufficiently selective or if reaction conditions are not tightly controlled, over-oxidation can occur at two sites: the sulfur atom (forming the sulfone impurity) and the pyridine nitrogen atom, yielding this compound.[5]

Synthesis_of_Pantoprazole_N_Oxide reactant reactant product product intermediate intermediate impurity impurity reagent reagent sub1 Pantoprazole Sulfide Intermediate inv1 sub1->inv1 sub2 Pantoprazole (Target Product) sub3 Pantoprazole N-oxide (Impurity) inv1->sub2 Selective Oxidation (e.g., NaOCl) inv1->sub3 Side-Reaction (Over-oxidation) inv2 reagent1 [Oxidizing Agent] m-CPBA, H₂O₂, etc. reagent1->inv1

Formation of this compound during synthesis.
Metabolic Pathway of Parent Drug: Pantoprazole

While this compound is a known synthetic impurity, N-oxidation is a possible, though not prominently reported, metabolic pathway for pyridine-containing compounds. The primary metabolism of Pantoprazole in humans is well-documented and proceeds via two main routes in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system.[12][13][14]

  • Demethylation: Primarily mediated by CYP2C19, followed by sulfation.[12][13][15]

  • Oxidation: Primarily mediated by CYP3A4, leading to the formation of the pharmacologically inactive pantoprazole sulfone.[12][15]

There is no significant evidence to suggest that the metabolites of Pantoprazole possess pharmacological activity.[12][13]

Pantoprazole_Metabolism drug Pantoprazole metabolite metabolite enzyme enzyme pathway_label pathway_label Panto Panto N_Oxide This compound (Minor/Undocumented Metabolic Route) Panto->N_Oxide N-Oxidation? CYP2C19 CYP2C19 Panto->CYP2C19 CYP3A4 CYP3A4 Panto->CYP3A4 Demethyl 4-Demethylpantoprazole SULT Sulfotransferase Demethyl->SULT Sulfate Pantoprazole Sulfate (Main Metabolite) Sulfone Pantoprazole Sulfone CYP2C19->Demethyl Demethylation SULT->Sulfate Sulfation CYP3A4->Sulfone Oxidation

Primary metabolic pathways of the parent drug, Pantoprazole.

Experimental Protocols

Synthesis of this compound

A general method for preparing this compound involves the direct oxidation of a pyridine-containing precursor followed by condensation.

Protocol: (Based on patent literature)

  • Oxidation of Pyridine Precursor: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • The solution is cooled (e.g., 0-10 °C).

  • An oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise while maintaining the temperature. The molar ratio of oxidant to the pyridine precursor is typically between 1.5:1 and 2.0:1.

  • The reaction is stirred until completion, yielding 2-chloromethyl-3,4-dimethoxypyridine N-oxide.

  • Condensation: The resulting pyridine N-oxide is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base to yield this compound.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the final product with high purity.

Analytical Detection by HPLC

A validated, stability-indicating HPLC method is essential for the detection and quantification of this compound in bulk drug substances.

Representative HPLC Protocol:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[16]

  • Column: Hypersil ODS C18 (125 x 4.0 mm, 5 µm particle size) or equivalent.[16]

  • Mobile Phase A: 0.01 M Potassium Phosphate buffer (K₂HPO₄), with pH adjusted to 7.0 using orthophosphoric acid.[16]

  • Mobile Phase B: HPLC-grade acetonitrile.[16]

  • Gradient Elution:

    • 0-40 min: 80% A, 20% B -> 20% A, 80% B (linear gradient)

    • 40-45 min: 20% A, 80% B -> 80% A, 20% B (linear gradient)

    • 45-50 min: Re-equilibration at 80% A, 20% B

  • Flow Rate: 1.0 mL/min.[16][17]

  • Column Temperature: 40 °C.[16]

  • Detection Wavelength: 290 nm.[16][17]

  • Injection Volume: 20 µL.[16]

  • Diluent: Acetonitrile and 0.1 M Sodium Hydroxide (50:50 v/v).[17]

Table 3: Typical Chromatographic Parameters
CompoundRelative Retention Time (RRT) (approx.)
Pantoprazole Sulfide (Impurity B)0.85 - 0.90
Pantoprazole 1.00
This compound1.10 - 1.20
Pantoprazole Sulfone (Impurity A)1.30 - 1.40

Note: RRT values are approximate and can vary based on the specific HPLC system and conditions.

Analytical_Workflow step step instrument instrument data data decision decision result result A Sample Preparation (API or Formulation) B Dissolution in Diluent A->B C HPLC System B->C Inject Sample D Data Acquisition (Chromatogram at 290 nm) C->D E Peak Integration & Identification (RRT) D->E F Impurity > Threshold? E->F G Quantify Impurity vs. Reference Standard F->G Yes H Batch Passes QC F->H No I Batch Fails QC G->I

Workflow for HPLC-based impurity profiling of Pantoprazole.

Pharmacokinetics and Biological Activity

There is a notable lack of publicly available data on the specific pharmacokinetics or biological activity of this compound itself. Its role as an impurity means it has not been studied for therapeutic efficacy. One supplier describes it as an "antiulcerative," but this is likely an inference from its parent compound and is not substantiated by primary research.[7] The focus of regulatory bodies is to limit its presence in the final drug product to ensure safety and efficacy are based on the active ingredient, Pantoprazole.

For context, the pharmacokinetic profile of the parent drug is provided below.

Table 4: Pharmacokinetic Parameters of Pantoprazole (Parent Drug)
ParameterValue (for a 40 mg oral dose)Source(s)
Bioavailability ~77%[14][15]
Protein Binding ~98%[14][15]
Time to Peak (tₘₐₓ) 2 - 3 hours[12]
Elimination Half-life 1 - 2 hours[14]
Metabolism Hepatic (CYP2C19, CYP3A4)[12][14][15]
Excretion Primarily renal (as metabolites)[15]

Conclusion

This compound is a critical molecule in the context of pharmaceutical manufacturing and quality assurance for Pantoprazole. First systematically characterized in 2007, it serves as a reference standard for monitoring the purity of Pantoprazole batches. Its formation as a synthetic byproduct of an oxidation side-reaction is well-understood, and robust analytical methods like HPLC are in place for its detection and quantification. While it shares a core structure with a potent therapeutic agent, there is no evidence to suggest it contributes to the therapeutic effect or that it is a significant human metabolite of Pantoprazole. Future research, should any be undertaken, would likely focus on its potential for toxicology at levels above the accepted pharmaceutical thresholds rather than on any pharmacological activity.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Pantoprazole (B1678409) N-oxide, a significant impurity and degradation product of the proton pump inhibitor, pantoprazole. Due to a lack of extensive studies on the isolated compound, this document focuses on the formation of Pantoprazole N-oxide from pantoprazole under various stress conditions, its identification, and the analytical methodologies employed.

Executive Summary

Pantoprazole, a substituted benzimidazole, is susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions. A primary degradation product formed, particularly under oxidative and photolytic stress, is this compound. Understanding the formation pathways and stability of this N-oxide is crucial for the development of stable pantoprazole formulations and for ensuring drug product quality and safety. This guide summarizes the key stress conditions leading to the formation of this compound, presents available quantitative data, details the experimental protocols for forced degradation studies, and provides visual representations of the degradation pathways.

Stability Profile of Pantoprazole and Formation of this compound

Pantoprazole is known to be unstable in acidic environments and is also sensitive to oxidation, light, and heat.[1] Forced degradation studies on pantoprazole have consistently identified this compound as a notable degradation product, particularly under oxidative and photolytic conditions.[2][3]

Influence of Stress Conditions
  • Oxidative Stress: Oxidation is a primary pathway for the formation of this compound. The use of oxidizing agents such as hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) in forced degradation studies of pantoprazole leads to the formation of the N-oxide, alongside other degradation products like pantoprazole sulfone.[1][3][4]

  • Photolytic Stress: Exposure to UV radiation and sunlight has been shown to induce the degradation of pantoprazole, resulting in the formation of this compound, among other photoproducts.[2] Studies have identified this compound as one of the three common impurities in pantoprazole sodium injection formulations subjected to photolytic and oxidative stress.[3]

  • Acidic and Basic Conditions: Pantoprazole is highly unstable in acidic media, leading to rapid degradation.[1] While it is relatively stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can cause degradation.[1] The formation of this compound is more prominently reported under oxidative and photolytic stress rather than hydrolytic conditions.

  • Thermal Stress: Pantoprazole exhibits some degradation under dry heat at elevated temperatures.[1]

Quantitative Data on Pantoprazole Degradation

The following tables summarize the quantitative data from forced degradation studies of pantoprazole, which provide context for the conditions leading to the formation of this compound. It is important to note that these data reflect the degradation of the parent drug, pantoprazole, and not the isolated N-oxide.

Table 1: Summary of Pantoprazole Degradation under Various Stress Conditions

Stress ConditionReagent/ParametersDurationTemperatureExtent of Pantoprazole Degradation (%)Reference
Acidic Hydrolysis 0.1 M HCl10 minRoom TemperatureTotal Degradation[1]
0.05 M HCl30 minRoom Temperature~86%[1]
0.01 M HCl60 minRoom Temperature~92%[1]
Alkaline Hydrolysis 1 M NaOH4 hReflux~69%[1]
Oxidative 3% H₂O₂3 hRoom Temperature~67%[1]
Thermal (Dry Heat) 95°C24 h95°C~54%[1]
Photolytic (UV Light) UV Light60 h50°C~64%[1]

Degradation Pathways

The primary degradation pathway leading to the formation of this compound involves the oxidation of the pyridine (B92270) nitrogen atom of the pantoprazole molecule. This can occur concurrently with the oxidation of the sulfoxide (B87167) group to a sulfone, leading to the formation of N-oxide sulfone derivatives.

Pantoprazole_Degradation pantoprazole Pantoprazole n_oxide This compound pantoprazole->n_oxide Oxidation / Photolysis sulfone Pantoprazole Sulfone pantoprazole->sulfone Oxidation n_oxide_sulfone This compound Sulfone n_oxide->n_oxide_sulfone Further Oxidation sulfone->n_oxide_sulfone Further Oxidation

Formation of this compound and related degradation products.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the forced degradation of pantoprazole, which are instrumental in generating and identifying this compound.

Forced Degradation Studies of Pantoprazole

Objective: To induce the degradation of pantoprazole under various stress conditions to identify degradation products, including this compound.

5.1.1 Preparation of Stock Solution:

  • Accurately weigh and dissolve pantoprazole in a suitable solvent (e.g., methanol) to prepare a stock solution of a specified concentration (e.g., 1000 µg/mL).[2]

5.1.2 Stress Conditions:

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl).[1]

    • Keep the mixture at room temperature for a specified duration (e.g., 10 minutes).[1]

    • Neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 M NaOH) before analysis.[1]

  • Alkaline Degradation:

    • To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 1 M NaOH).[1]

    • Reflux the mixture for a specified duration (e.g., 4 hours).[1]

    • Neutralize the solution with an appropriate amount of an acidic solution (e.g., 1 M HCl) before analysis.[1]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of an oxidizing agent (e.g., 3% H₂O₂ or 1% m-CPBA in methanol).[1][4]

    • Keep the mixture at room temperature for a specified duration (e.g., 3 hours for H₂O₂).[1]

  • Photolytic Degradation:

    • Expose the pantoprazole stock solution in a transparent container to a UV light source (validated as per ICH Q1B guidelines) for a specified duration (e.g., up to 24 hours).[2]

    • Simultaneously, keep a control sample protected from light.

  • Thermal Degradation:

    • Place the solid pantoprazole powder in an oven at a specified temperature (e.g., 95°C) for a specified duration (e.g., 24 hours).[1]

    • After the exposure, dissolve the powder in a suitable solvent for analysis.

Analytical Methodology: HPLC-DAD

Objective: To separate and quantify pantoprazole and its degradation products, including this compound.

  • Chromatographic System: A high-performance liquid chromatograph equipped with a diode-array detector (HPLC-DAD).[2]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40, v/v), with the pH adjusted to 3.0.[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection Wavelength: 290 nm.[1]

  • Injection Volume: 20 µL.

  • Analysis: Inject the stressed samples into the HPLC system. Identify the degradation products by comparing the chromatograms of the stressed samples with those of the control samples and by using reference standards of known impurities, such as this compound, for spike analysis.[3]

HPLC_Workflow start Start: Stressed Sample injection Inject Sample into HPLC start->injection separation Separation on C18 Column (Methanol:Water Mobile Phase) injection->separation detection Detection by DAD at 290 nm separation->detection analysis Chromatogram Analysis: - Identify Peaks - Quantify Degradation detection->analysis end End: Report Results analysis->end

General workflow for the HPLC analysis of pantoprazole degradation.

Conclusion

References

Toxicological Profile of Pantoprazole N-oxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for Pantoprazole (B1678409) N-oxide is limited in publicly available literature. This document summarizes the available information and provides a toxicological context based on the parent compound, pantoprazole, and general knowledge of related chemical structures. The information regarding pantoprazole is not a direct representation of the toxicological profile of Pantoprazole N-oxide and should be interpreted with caution.

Introduction

This compound is recognized as an impurity and a metabolite of pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2][3] As with any pharmaceutical impurity, understanding its toxicological profile is crucial for ensuring drug safety and meeting regulatory standards. This whitepaper provides a comprehensive overview of the currently available toxicological data for this compound, supplemented with data from its parent compound, pantoprazole, to offer a broader toxicological perspective.

Chemical Identity:

  • Chemical Name: 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[2]

  • CAS Number: 953787-60-5[3][4][5][6][7][8][9][10][11]

  • Molecular Formula: C16H15F2N3O5S[2][3][4][5][6][9][11][12]

  • Molecular Weight: 399.37 g/mol [2][5][6]

Hazard Identification and Classification

Based on a single notification to the ECHA C&L Inventory, this compound has a GHS classification of H302: Harmful if swallowed (Warning, Acute toxicity, oral) .[4] It is important to note that this classification may not be based on extensive toxicological testing.

Non-Clinical Toxicology

Acute Toxicity

No specific LD50 values for this compound have been reported. For the parent compound, pantoprazole, and its thiol metabolite, the following acute toxicity data has been established:

CompoundSpeciesRouteSexLD50Highest Non-Lethal DoseMinimum Lethal DoseClinical Signs
Pantoprazole Thiol Metabolite RatOralMale360 mg/kg240 mg/kg360 mg/kgAtaxia, loss of muscle tone, prostration, hypothermia, reduced activity, ptosis, piloerection, hunchbacked posture
Female340 mg/kg160 mg/kg240 mg/kg
Pantoprazole Male RatIntravenousMale---Doses ≥100 mg/kg produced prostration, dyspnea, hunched posture, and ataxia
(-)Enantiomer of Pantoprazole MouseIntravenousMale & Female-170 mg/kg (Male), 220 mg/kg (Female)220 mg/kg (Male), 270 mg/kg (Female)-
(+)Enantiomer of Pantoprazole MouseIntravenousMale & Female302 mg/kg (Male), 390 mg/kg (Female)220 mg/kg270 mg/kgTremors and convulsions were observed in some mice
Genotoxicity

No genotoxicity data for this compound was found. Generally, N-oxides of aromatic heterocyclic bases are considered structurally alerting for genotoxicity, though many have been shown to be negative in the Ames test.[13]

The genotoxicity of the parent compound, pantoprazole, has been evaluated in a battery of tests:

AssayTest SystemResult
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium, E. coliNegative[14]
in vitro Unscheduled DNA Synthesis (UDS)Rat HepatocytesNegative[14]
in vitro AS52/GPT Mammalian Cell-Forward Gene Mutation AssayChinese Hamster Ovary (CHO) CellsPositive[14]
in vitro Thymidine Kinase Mutation TestMouse Lymphoma L5178Y CellsNegative[14]
in vitro Human Lymphocyte Chromosomal Aberration AssayHuman LymphocytesPositive[14]
in vivo Rat Bone Marrow Cell Chromosomal Aberration AssayRat Bone MarrowNegative[14]
in vivo Mouse Micronucleus TestMouse Bone MarrowPositive (in one of two tests)[14]
Carcinogenicity

Long-term carcinogenicity studies on pantoprazole have been conducted in rodents, showing rare types of gastrointestinal tumors.[15] The relevance of these findings to human tumor development is considered unknown.[15] In two-year studies, neoplastic changes were observed in several organs, including the gastric fundus, forestomach, duodenum, liver, and thyroid.[14]

Reproductive and Developmental Toxicity

Reproduction studies with pantoprazole in rats and rabbits have not shown evidence of impaired fertility or harm to the fetus.[15]

Metabolism and Potential for Bioactivation

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) system. The main pathway is demethylation by CYP2C19, followed by sulfation.[15][16] Another metabolic pathway involves oxidation by CYP3A4.[15][16] There is no evidence that the metabolites of pantoprazole are pharmacologically active.[15] The formation of this compound is a potential metabolic pathway. The N-oxidation of some compounds can lead to the formation of reactive metabolites, however, it is often a detoxification pathway.[13]

G cluster_0 Metabolism of Pantoprazole Pantoprazole Pantoprazole CYP2C19 CYP2C19 Pantoprazole->CYP2C19 Major Pathway CYP3A4 CYP3A4 Pantoprazole->CYP3A4 Minor Pathway Metabolites Metabolites Demethylation Demethylation + Sulfation CYP2C19->Demethylation Oxidation Oxidation CYP3A4->Oxidation N_Oxidation N-Oxidation CYP3A4->N_Oxidation Demethylation->Metabolites Oxidation->Metabolites e.g., Pantoprazole Sulfone Pantoprazole_N_oxide This compound N_Oxidation->Pantoprazole_N_oxide Pantoprazole_N_oxide->Metabolites

Caption: Proposed metabolic pathways of Pantoprazole.

Experimental Protocols

As no specific toxicological studies for this compound are publicly available, detailed experimental protocols cannot be provided. Below is a generalized workflow for the toxicological assessment of a pharmaceutical impurity.

cluster_workflow Toxicological Assessment Workflow for a Pharmaceutical Impurity start Identify and Characterize Impurity (e.g., this compound) in_silico In Silico Genotoxicity Prediction (e.g., (Q)SAR) start->in_silico ames_test Bacterial Reverse Mutation Assay (Ames Test) in_silico->ames_test in_vitro_mammalian In Vitro Mammalian Cell Genotoxicity Assay (e.g., Chromosomal Aberration, Micronucleus) ames_test->in_vitro_mammalian in_vivo_genotox In Vivo Genotoxicity Assay (if in vitro is positive) in_vitro_mammalian->in_vivo_genotox Positive Result acute_tox Acute Toxicity Study (e.g., Rodent LD50) in_vitro_mammalian->acute_tox Negative Result in_vivo_genotox->acute_tox repeated_dose Repeated-Dose Toxicity Study (e.g., 28-day study) acute_tox->repeated_dose final_assessment Risk Assessment and Establishment of Permitted Daily Exposure (PDE) repeated_dose->final_assessment

Caption: Generalized workflow for toxicological assessment.

Conclusion

The toxicological profile of this compound is not well-established in the available literature. A single GHS classification suggests it may be harmful if swallowed. In the absence of direct data, information from the parent compound, pantoprazole, provides a preliminary basis for understanding potential toxicological effects, including potential for genotoxicity and carcinogenicity with long-term exposure. However, it is critical to recognize that the N-oxide moiety can significantly alter the toxicological properties of a molecule. Therefore, specific toxicological studies on this compound are necessary for a definitive risk assessment. The provided diagrams illustrate the metabolic context and a general framework for the toxicological evaluation of such an impurity. Further research is warranted to fully characterize the safety profile of this compound.

References

The Formation of N-Oxides in Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide moiety is a critical and versatile strategy in medicinal chemistry. N-oxides can significantly alter the physicochemical and pharmacological properties of a drug molecule, impacting its solubility, membrane permeability, metabolic stability, and even its mechanism of action.[1][2] This in-depth technical guide provides a comprehensive overview of the formation of N-oxides in drug synthesis, covering reaction mechanisms, experimental protocols, and analytical characterization.

Core Principles of N-Oxide Formation

The synthesis of N-oxides typically involves the direct oxidation of a nitrogen atom within a molecule, most commonly a tertiary amine or a nitrogen-containing heterocycle. The general transformation can be represented as the conversion of a lone pair of electrons on the nitrogen atom to a dative bond with an oxygen atom.

The reactivity of the nitrogen atom towards oxidation is influenced by its hybridization and the electronic environment within the molecule. Electron-rich nitrogen atoms are more susceptible to oxidation. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and selectivity, especially in complex molecules with multiple potential oxidation sites.

Common Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents can be employed for the synthesis of N-oxides. The selection of the appropriate reagent depends on the substrate's reactivity, the presence of other sensitive functional groups, and the desired scale of the reaction.

Oxidizing AgentTypical SubstratesCommon SolventsTemperature Range (°C)Typical Yields (%)Notes
Hydrogen Peroxide (H₂O₂) Aliphatic and aromatic tertiary aminesWater, Alcohols, AcetonitrileRoom Temperature to Reflux60-95%Often requires a catalyst (e.g., flavin, tungsten) for efficient conversion, especially for less reactive amines.[3][4][5]
meta-Chloroperoxybenzoic Acid (m-CPBA) Tertiary amines, anilines, pyridine (B92270) derivativesDichloromethane (B109758) (DCM), Chloroform0 to Room Temperature70-95%A versatile and widely used reagent, though the byproduct, m-chlorobenzoic acid, can sometimes complicate purification.[6][7]
Peracetic Acid Tertiary amines, pyridinesAcetic AcidRoom Temperature to 85°CModerate to HighA strong oxidant; acetic acid as the solvent and byproduct can be acidic.
Sodium Percarbonate Tertiary nitrogen compounds-Mild conditionsExcellent yieldsA stable, solid source of hydrogen peroxide.
Urea-Hydrogen Peroxide (UHP) Nitrogen heterocycles-Mild conditionsGood to ExcellentA stable, solid, and inexpensive reagent.

Experimental Protocols

N-Oxidation of a Tertiary Aliphatic Amine using Hydrogen Peroxide (Flavin-Catalyzed)

This protocol is adapted from a mild and efficient method for the oxidation of tertiary amines.[3][8]

Materials:

  • Tertiary aliphatic amine (e.g., N-methylmorpholine)

  • Methanol (MeOH)

  • Flavin catalyst (e.g., 1,5-dihydro-1,5-di-n-propylflavin)

  • 30% Hydrogen peroxide (H₂O₂)

  • Manganese dioxide (MnO₂)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the tertiary aliphatic amine (1.0 eq) in methanol.

  • To this solution, add the flavin catalyst (typically 1-5 mol%).

  • Add 30% hydrogen peroxide (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, cautiously add manganese dioxide portion-wise to quench the excess hydrogen peroxide. Stir until gas evolution ceases.

  • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide and catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude N-oxide.

  • Purify the product by column chromatography on basic alumina (B75360) if necessary.

N-Oxidation of a Pyridine Derivative using m-CPBA

This protocol provides a general procedure for the N-oxidation of pyridine and its derivatives.

Materials:

  • Pyridine derivative (e.g., 4-picoline)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the pyridine derivative (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Analytical Characterization of N-Oxides

The formation of an N-oxide can be confirmed using a variety of analytical techniques.

TechniqueKey Observational Changes
¹H NMR Spectroscopy Protons on carbons adjacent to the N-oxide group typically experience a downfield shift of 0.2-0.6 ppm compared to the parent amine due to the deshielding effect of the N-O bond.[2]
¹³C NMR Spectroscopy Carbons alpha to the N-oxide group also show a downfield shift.
Infrared (IR) Spectroscopy A characteristic strong absorption band for the N-O stretching vibration is observed in the range of 970-930 cm⁻¹ for aliphatic N-oxides and 1300-1200 cm⁻¹ for aromatic N-oxides.[2][9]
Thin Layer Chromatography (TLC) N-oxides are generally more polar than their corresponding parent amines, resulting in a lower Rf value. Dragendorff's reagent can be used as a specific stain for visualizing N-oxides on a TLC plate.
Mass Spectrometry (MS) The molecular ion peak will correspond to the mass of the parent amine plus 16 amu (the mass of an oxygen atom).

Visualization of Key Processes

General Workflow for N-Oxide Synthesis and Characterization

N_Oxide_Workflow Start Starting Material (Tertiary Amine / Heterocycle) Oxidation N-Oxidation Reaction (e.g., m-CPBA, H₂O₂) Start->Oxidation Oxidizing Agent Workup Reaction Work-up & Quenching Oxidation->Workup Purification Purification (Chromatography / Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure N-Oxide Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of N-oxides.

Proposed Signaling Pathway for Minoxidil (B1677147) Action

Minoxidil is a well-known drug for the treatment of androgenetic alopecia, and its N-oxide metabolite, minoxidil sulfate, is the active form. Its mechanism of action is thought to involve the opening of ATP-sensitive potassium channels.[10][11][12]

Minoxidil_Pathway Minoxidil Minoxidil Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Minoxidil->Minoxidil_Sulfate Sulfotransferase K_ATP_Channel ATP-sensitive K⁺ Channel (K ATP) Minoxidil_Sulfate->K_ATP_Channel Opens Hyperpolarization Hyperpolarization of Cell Membrane K_ATP_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Blood_Flow Increased Blood Flow to Hair Follicles Vasodilation->Blood_Flow Nutrient_Delivery Enhanced Nutrient & Oxygen Delivery Blood_Flow->Nutrient_Delivery Hair_Growth Promotion of Hair Growth Nutrient_Delivery->Hair_Growth

Caption: Proposed mechanism of action for Minoxidil in promoting hair growth.

Case Study: Tirapazamine (B611382) - A Hypoxia-Activated N-Oxide Prodrug

Tirapazamine is an experimental anticancer drug that highlights the innovative use of the N-oxide functionality.[13] It is a di-N-oxide that is selectively activated under the hypoxic (low oxygen) conditions often found in solid tumors.[13]

Synthesis of Tirapazamine

The synthesis of tirapazamine involves the condensation of 2-nitroaniline (B44862) with cyanamide, followed by oxidation.[13] A more recent and scalable synthesis reacts benzofuroxan (B160326) with cyanamide.[14][15]

Mechanism of Action

Under hypoxic conditions, tirapazamine is reduced by intracellular reductases to form a highly reactive radical species. This radical can then induce DNA strand breaks, leading to cancer cell death.[13] In normally oxygenated tissues, the radical is rapidly oxidized back to the non-toxic parent compound, thus conferring selectivity.

Tirapazamine_MOA cluster_hypoxia Hypoxic Conditions (Tumor) cluster_normoxia Normoxic Conditions (Healthy Tissue) Tirapazamine_hypoxia Tirapazamine (Di-N-oxide) Reduction One-electron Reduction (Reductases) Tirapazamine_hypoxia->Reduction Radical Tirapazamine Radical Reduction->Radical DNA_Damage DNA Strand Breaks Radical->DNA_Damage Cell_Death Cancer Cell Death DNA_Damage->Cell_Death Tirapazamine_normoxia Tirapazamine (Di-N-oxide) Reduction_normoxia One-electron Reduction Tirapazamine_normoxia->Reduction_normoxia Radical_normoxia Tirapazamine Radical Reduction_normoxia->Radical_normoxia Back_Oxidation Back Oxidation (O₂) Radical_normoxia->Back_Oxidation Back_Oxidation->Tirapazamine_normoxia

Caption: Mechanism of action of the hypoxia-activated prodrug Tirapazamine.

Conclusion

The formation of N-oxides is a powerful tool in the arsenal (B13267) of the medicinal chemist. A thorough understanding of the various synthetic methodologies, reaction conditions, and analytical techniques is essential for the successful incorporation of this functional group into drug candidates. The ability of the N-oxide moiety to modulate pharmacological properties and to be exploited in innovative therapeutic strategies, such as hypoxia-activated prodrugs, ensures its continued importance in drug discovery and development.

References

Solubility characteristics of Pantoprazole N-oxide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Pantoprazole N-oxide, a potential impurity and metabolite of the proton pump inhibitor Pantoprazole. Understanding the solubility of this compound is crucial for its identification, quantification, and removal during the drug development and manufacturing process. This document outlines the solubility of this compound in various solvents, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction

Pantoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. This compound is recognized as a potential impurity in bulk preparations of Pantoprazole.[1][2] Its chemical structure is 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[1] The solubility of any active pharmaceutical ingredient (API) or related compound is a critical physicochemical property that influences its behavior in various stages of drug development, including formulation, purification, and analytical method development. This guide focuses specifically on the solubility profile of this compound.

Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The quantitative data available is summarized in Table 1. This data is essential for selecting appropriate solvent systems for analytical chromatography, crystallization, and formulation studies.

SolventSolubility (mg/mL)ClassificationReference
Dimethylformamide (DMF)14Soluble[1]
Dimethyl sulfoxide (B87167) (DMSO)14Soluble[1]
MethanolSoluble-
EthanolSlightly soluble-[1]
Phosphate Buffered Saline (PBS) pH 7.20.20Sparingly soluble[1]

Note: "Soluble" and "Slightly soluble" classifications are qualitative and based on general observations. The quantitative data provides a more precise measure of solubility.

Experimental Protocols

The determination of solubility is a fundamental procedure in pharmaceutical sciences. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4]

Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

3.1.1. Materials and Equipment

  • This compound (solid form)

  • Selected solvents (e.g., DMF, DMSO, Methanol, Ethanol, PBS pH 7.2)

  • Glass vials with screw caps

  • Orbital shaker or agitator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3.1.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is necessary to ensure that a saturated solution is formed.[3]

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[4]

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, although preliminary studies may be needed to determine the optimal equilibration time.[3]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][6][7]

      • For UV-Vis analysis, the maximum absorbance (λmax) for this compound is reported to be 281 nm.[1]

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

      • Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

References

Thermal Stability of Pantoprazole N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole, a proton pump inhibitor, is widely used in the treatment of acid-related gastrointestinal disorders. During its synthesis and storage, various impurities can form, one of which is Pantoprazole N-oxide. The presence and stability of such impurities are of critical importance for the quality, safety, and efficacy of the final drug product. This technical guide provides an in-depth overview of the thermal stability of this compound, a key parameter in assessing its potential to degrade under thermal stress during manufacturing, formulation, and storage.

This compound is a known impurity and a degradation product of pantoprazole, often formed under oxidative stress conditions.[1] Its chemical structure features a pyridine (B92270) N-oxide moiety in addition to the benzimidazole (B57391) core of the parent molecule. The thermal stability of this compound is a crucial factor for drug development professionals, as it influences manufacturing process parameters, storage conditions, and the shelf-life of both the active pharmaceutical ingredient (API) and the finished dosage form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[2]
CAS Number 953787-60-5[3]
Molecular Formula C₁₆H₁₅F₂N₃O₅S[3]
Molecular Weight 399.4 g/mol [4]
Appearance Off-White to Light Beige Solid[5]
Melting Point 160°C (decomposes)[5]

Thermal Stability Data

Quantitative data on the thermal stability of this compound is limited in publicly available literature. However, analysis of a Certificate of Analysis (COA) from a commercial supplier provides a key insight into its thermal behavior.

Analytical TechniqueResultInterpretation
Thermogravimetric Analysis (TGA) Weight Loss: 0.29%This indicates that this compound is thermally stable with minimal weight loss up to the temperature at which the TGA was performed (temperature not specified in the COA). A low weight loss percentage suggests the absence of significant volatile impurities and high thermal stability of the compound itself.[6]
Differential Scanning Calorimetry (DSC) No data availableDSC analysis would provide information on the enthalpy of decomposition, which is currently not found in the reviewed literature.

Forced degradation studies on the parent drug, pantoprazole, have shown that it is stable under dry heat conditions, with minimal degradation observed.[7] While these studies do not directly assess the stability of isolated this compound, they provide context for the general stability of the molecular scaffold.

Potential Thermal Decomposition Pathway

The thermal decomposition of heterocyclic N-oxides can proceed through various mechanisms. Aromatic N-oxides are generally more stable than aliphatic amine oxides.[8] The decomposition of pyridine N-oxide and benzimidazole N-oxide derivatives can be complex. Based on the general reactivity of these classes of compounds, a plausible (though hypothetical) thermal decomposition pathway for this compound could involve the deoxygenation of the N-oxide and potential rearrangements or fragmentation of the molecule at elevated temperatures.

G Hypothetical Thermal Decomposition of this compound PNO This compound Heat High Temperature PNO->Heat Deoxygenation Deoxygenation Heat->Deoxygenation Fragmentation Fragmentation Heat->Fragmentation Pantoprazole Pantoprazole Deoxygenation->Pantoprazole Degradants Various Degradation Products Fragmentation->Degradants

Caption: Hypothetical thermal decomposition pathways for this compound.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not publicly available. However, standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are well-established for the characterization of pharmaceutical compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring the change in mass as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • An accurately weighed sample of this compound (typically 5-10 mg) is placed in a suitable pan (e.g., alumina (B75360) or platinum).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is recorded continuously as the temperature increases.

  • The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of weight loss.

G TGA Experimental Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Accurately weigh This compound place Place in TGA pan weigh->place heat Heat at a constant rate in a controlled atmosphere place->heat record Continuously record mass heat->record plot Plot mass vs. temperature record->plot determine Determine onset of decomposition and weight loss plot->determine

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • An accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

  • The difference in heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • The DSC thermogram is analyzed to identify endothermic (melting) and exothermic (decomposition) events and to quantify the enthalpy changes associated with them.

G DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Accurately weigh This compound seal Seal in DSC pan weigh->seal heat Heat sample and reference at a constant rate seal->heat measure Measure differential heat flow heat->measure plot Plot heat flow vs. temperature measure->plot identify Identify thermal events (melting, decomposition) plot->identify

Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

References

Methodological & Application

Application Note: HPLC Method for the Determination of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Pantoprazole N-oxide, a significant related substance and potential degradation product of Pantoprazole. The method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations, ensuring quality control and stability assessment.

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1][2][3] During its synthesis, storage, or under stress conditions such as oxidation and photolysis, various impurities and degradation products can form.[4][5][6][7][8] this compound is one such identified impurity and degradation product.[4][9][10] Accurate quantification of this compound is crucial for ensuring the purity, safety, and efficacy of Pantoprazole drug products. This document provides a detailed protocol for a validated HPLC method for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column Hypersil ODS C18, 125 x 4.0 mm, 5 µm
Mobile Phase A) 0.01 M Phosphate (B84403) Buffer (pH 7.0) B) Acetonitrile (Gradient Elution)
Gradient Program Time (min)
0
10
15
20
25
Flow Rate 1.0 mL/min[1][5]
Column Temperature 40°C[1]
Detection Wavelength 290 nm[1][5][7][8][9]
Injection Volume 20 µL
Diluent Mobile Phase
Preparation of Solutions

2.2.1. Mobile Phase Preparation

  • Buffer (A): Dissolve an appropriate amount of a phosphate salt in HPLC grade water to achieve a 0.01 M concentration and adjust the pH to 7.0 with phosphoric acid or sodium hydroxide. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC grade acetonitrile.

2.2.2. Standard Stock Solution Preparation (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 10-15 minutes to dissolve.

  • Make up the volume to 100 mL with the diluent.

2.2.3. Calibration Curve Standards

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).

2.2.4. Sample Preparation (from Pantoprazole Bulk Drug)

  • Accurately weigh about 25 mg of the Pantoprazole sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 50 mL with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method is typically validated according to ICH guidelines.[1] A summary of achievable validation parameters is presented below.

Validation ParameterTypical Results
Linearity (r²) > 0.999
Accuracy (% Recovery) 97.9 - 103%[5][6]
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.043 - 0.047 µg/mL[5][6]
Limit of Quantitation (LOQ) 0.13 - 0.14 µg/mL[5][6]
Specificity The method is specific for this compound, with no interference from the main component (Pantoprazole) or other related impurities.

Experimental Workflow and Diagrams

The overall workflow for the determination of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Buffer & Acetonitrile) hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_std Prepare Standard Stock Solution of this compound prep_cal_std Prepare Calibration Standards prep_std->prep_cal_std inject_std Inject Calibration Standards prep_cal_std->inject_std prep_sample Prepare Sample Solution (from Bulk Drug) inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample gen_cal_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_std->gen_cal_curve quantify Quantify this compound in Sample inject_sample->quantify gen_cal_curve->quantify

Caption: Workflow for the HPLC determination of this compound.

Detailed Protocol

  • System Preparation:

    • Set up the HPLC system according to the parameters in the chromatographic conditions table.

    • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Calibration:

    • Inject the prepared calibration standard solutions in increasing order of concentration.

    • Record the chromatograms and integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound. Determine the linearity and regression equation.

  • Sample Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram and identify the peak for this compound based on its retention time from the standard injections.

    • Integrate the peak area of this compound in the sample chromatogram.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

    • The percentage of this compound in the bulk drug sample can be calculated using the following formula:

    Where:

    • C_oxide is the concentration of this compound in the sample solution (µg/mL) obtained from the calibration curve.

    • C_sample is the nominal concentration of the Pantoprazole bulk drug in the sample solution (µg/mL).

Conclusion

The HPLC method described in this application note is a reliable and validated procedure for the determination of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and stability studies of Pantoprazole.

References

Application Notes and Protocols for the Validated Analytical Method of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole (B1678409), a proton pump inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several related substances, including Pantoprazole N-oxide. The quantification of these impurities is crucial for ensuring the quality, safety, and efficacy of pantoprazole drug products. This document provides a detailed application note and protocol for a validated stability-indicating high-performance liquid chromatography (HPLC) method suitable for the determination of this compound along with other process-related impurities and degradation products in bulk drug and pharmaceutical formulations. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Principle

The analytical method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Pantoprazole from its N-oxide and other related impurities. The separation is achieved on a C18 column with a gradient elution system. The method's validation ensures its suitability for its intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

  • HPLC System: Agilent LC 1200 system or equivalent[6]

  • Column: Inertsil ODS C18 (250 mm × 4.6 mm i.d., 5-μm particle size) or equivalent[6]

  • Mobile Phase:

    • Mobile Phase A: 0.01 M Phosphate Buffer (pH 7.0)

    • Mobile Phase B: Acetonitrile[7]

  • Gradient Elution: A gradient program should be optimized to achieve adequate separation of Pantoprazole, this compound, and other impurities.

  • Flow Rate: 1.0 mL/min[7][8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)[9]

  • Detection Wavelength: 290 nm[7][8]

  • Injection Volume: 20 µL[6]

  • Run Time: A sufficient run time to ensure elution of all components.

Preparation of Solutions
  • Diluent: A mixture of the mobile phase components is typically used as the diluent.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).[6]

  • This compound Standard Stock Solution: If available, prepare a separate stock solution of this compound reference standard in the diluent.

  • Calibration Standard Solutions: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to cover the desired concentration range (e.g., 5-25 µg/mL).[6]

  • Sample Preparation (Bulk Drug): Accurately weigh and dissolve the pantoprazole bulk drug in the diluent to obtain a suitable concentration.[7]

  • Sample Preparation (Formulations): For tablets, accurately weigh and crush a sufficient number of tablets to obtain a fine powder. Transfer an amount of powder equivalent to a single dose of pantoprazole into a volumetric flask, dissolve in the diluent with the aid of sonication, and filter the solution.[7][10] For injections, dissolve the contents of the vial in the diluent.[8]

Method Validation

The analytical method is validated as per ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5]

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Specificity (Forced Degradation)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. Pantoprazole samples are subjected to stress conditions such as acid, base, oxidation, heat, and light. The method should be able to separate the main peak from any degradation products, including this compound. Pantoprazole has been found to degrade significantly under acidic and oxidative conditions.[8][11]

Table 2: Summary of Forced Degradation Studies

Stress ConditionObservations
Acid Hydrolysis (e.g., 0.1 N HCl) Significant degradation observed.[8]
Base Hydrolysis (e.g., 0.1 N NaOH) Stable.[8]
**Oxidative Degradation (e.g., 3% H₂O₂) **Significant degradation, formation of N-oxide and sulfone impurities.[6][12]
Thermal Degradation (e.g., 80°C) Stable.[8]
Photolytic Degradation (UV/Visible light) Some degradation observed.[6]
Linearity

The linearity of the method is established by analyzing a series of dilutions of the standard solution over a specified concentration range.

Table 3: Linearity Data for Pantoprazole

Concentration Range (µg/mL)Correlation Coefficient (r²)
5 - 250.9995[6][12]
10 - 500.9987[13]
50 - 150Not specified, but linear[10]
Accuracy (% Recovery)

The accuracy of the method is determined by spiking a known amount of the standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%).

Table 4: Accuracy Data (Recovery Studies)

Spiked LevelRecovery (%)% RSD
50% 98.50.5
100% 101.10.7
150% Not specifiedNot specified
Data derived from a representative study on Pantoprazole.[10] Another study reported recovery between 97.9-103%.[7][8]
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 5: Precision Data (%RSD)

Precision Level% RSD
Repeatability (Intra-day) < 1.5%[3]
Intermediate Precision (Inter-day) < 1.5%[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method.

Table 6: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
Pantoprazole Related Impurities 0.043 - 0.0470.13 - 0.14
Pantoprazole 0.25Not specified
Data derived from studies on Pantoprazole and its impurities.[6][7][8]
Robustness

The robustness of the method is evaluated by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase pH. The method should remain unaffected by these small changes.

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation prep_std Prepare Standard Stock Solutions (Pantoprazole & N-oxide) prep_cal Prepare Calibration Standards prep_std->prep_cal prep_sample Prepare Sample Solution (Bulk Drug or Formulation) hplc_system Set up HPLC System (Column, Mobile Phase, etc.) sys_suit Perform System Suitability Test hplc_system->sys_suit inject_cal Inject Calibration Standards sys_suit->inject_cal inject_sample Inject Sample Solution inject_cal->inject_sample linearity Establish Linearity inject_cal->linearity quantify Quantify this compound inject_sample->quantify linearity->quantify validate Perform Method Validation (Accuracy, Precision, etc.) quantify->validate G cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols: Pantoprazole N-oxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Guidelines on the Utilization of Pantoprazole (B1678409) N-oxide as a Reference Standard in Pharmaceutical Analysis

Introduction

Pantoprazole, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders. The manufacturing process and storage of pantoprazole can lead to the formation of related substances and impurities, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Pantoprazole N-oxide is a known potential impurity and degradation product of pantoprazole.[1][2] As such, high-purity this compound serves as a critical reference standard for the identification and quantification of this impurity in bulk drug substances and pharmaceutical formulations.[3]

These application notes provide detailed protocols and data for the use of this compound as a reference standard in analytical method development, validation, and routine quality control testing. The information is intended to guide researchers and analysts in establishing robust and accurate analytical procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the proper handling, storage, and use of the reference standard.

PropertyValueReference
Chemical Name 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[4][5]
CAS Number 953787-60-5[4][5]
Molecular Formula C₁₆H₁₅F₂N₃O₅S[4][5]
Molecular Weight 399.37 g/mol [4][5]
Appearance Off-White to Light Beige Solid[4]
Solubility Soluble in Methanol, DMSO, and Acetonitrile. Slightly soluble in Ethanol. Sparingly soluble in PBS (pH 7.2).[2][6][7]
Storage 2-8°C, protected from light.[4][7]

Application in Chromatographic Analysis

This compound is primarily used as a reference standard in High-Performance Liquid Chromatography (HPLC) for the separation and quantification of impurities in pantoprazole drug substances and products.

Recommended HPLC Method for Impurity Profiling

The following HPLC method is a composite protocol derived from established pharmacopeial methods (such as the USP monograph for Pantoprazole Sodium) and validated research methodologies for the analysis of pantoprazole and its related compounds.[1][4][8]

ParameterRecommended Conditions
Column Hypersil ODS, C18 (125 x 4.0 mm, 5 µm) or equivalent
Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted to 7.0 with orthophosphoric acid)B: Acetonitrile
Gradient Elution Time (min)
0
10
12
15
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 290 nm
Injection Volume 20 µL
Diluent Acetonitrile and 0.1 M Sodium Hydroxide (50:50, v/v)
Expected Chromatographic Performance

Under the recommended HPLC conditions, this compound should be well-resolved from pantoprazole and other known impurities. The expected retention times are summarized below. Note that these are approximate and may vary based on the specific column, system, and exact mobile phase preparation.

CompoundExpected Retention Time (min)
This compound~5.3
Pantoprazole~8.0
Pantoprazole Sulfone (Impurity A)~9.4

Reference: A study by G.M. Reddy et al. identified this compound as a degradation product with a distinct retention time from pantoprazole and its sulfone impurity under similar chromatographic conditions.[2][9]

Experimental Protocols

Preparation of Standard Solutions

4.1.1. This compound Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent (Acetonitrile:0.1 M NaOH, 50:50 v/v).

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8°C, protected from light.

4.1.2. Pantoprazole Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of Pantoprazole reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

4.1.3. Working Standard Solution for System Suitability

  • Prepare a mixed solution containing a known concentration of Pantoprazole and this compound (e.g., 10 µg/mL of each) by diluting the respective stock solutions with the mobile phase.

  • This solution is used to verify the resolution and performance of the chromatographic system.

Sample Preparation

4.2.1. Pantoprazole Bulk Drug Substance

  • Accurately weigh approximately 25 mg of the pantoprazole bulk drug substance.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

4.2.2. Pantoprazole Tablets

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of pantoprazole.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Data Presentation and System Suitability

Quantitative data and system suitability parameters are crucial for ensuring the validity of the analytical results.

Certificate of Analysis Data for this compound Reference Standard

The following table summarizes typical data found on a Certificate of Analysis for a this compound reference standard.

TestSpecificationTypical Result
Appearance Off-White to Light Beige SolidConforms
Identity (¹H NMR, MS, IR) Conforms to structureConforms
Purity (HPLC) ≥ 95.0%99.05%
Water Content (Karl Fischer) Report Value< 0.5%
Residual Solvents Meets USP <467> requirementsConforms
Heavy Metals ≤ 20 ppm< 10 ppm
Assay (as is) Report Value98.76%

Data compiled from representative Certificates of Analysis.[6]

System Suitability Criteria for HPLC Method

Before performing sample analysis, the suitability of the chromatographic system must be verified.

ParameterAcceptance Criteria
Tailing Factor (for Pantoprazole peak) ≤ 2.0
Theoretical Plates (for Pantoprazole peak) ≥ 2000
Resolution (between Pantoprazole and this compound) ≥ 2.0
Relative Standard Deviation (RSD) for replicate injections of the standard solution ≤ 2.0%

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of this compound as an impurity in a pantoprazole sample.

G Figure 1: Workflow for Pantoprazole Impurity Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_results Quantification and Reporting prep_std Prepare this compound Reference Standard Solution hplc Inject into HPLC System prep_std->hplc prep_sample Prepare Pantoprazole Sample Solution prep_sample->hplc acquire Acquire Chromatogram hplc->acquire integrate Integrate Peak Areas acquire->integrate quantify Quantify Impurity (using Reference Standard) integrate->quantify report Report Results quantify->report

Figure 1: Workflow for Pantoprazole Impurity Analysis
Metabolic Pathway of Pantoprazole

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 system. The main metabolic pathways involve demethylation by CYP2C19 and oxidation by CYP3A4. Understanding these pathways is important in drug development and for identifying potential metabolites.

G Figure 2: Simplified Metabolic Pathway of Pantoprazole pantoprazole Pantoprazole demethylation Demethylation pantoprazole->demethylation oxidation Oxidation pantoprazole->oxidation metabolite1 4-Desmethylpantoprazole demethylation->metabolite1 cyp2c19 CYP2C19 demethylation->cyp2c19 metabolite2 Pantoprazole Sulfone oxidation->metabolite2 cyp3a4 CYP3A4 oxidation->cyp3a4 sulfation Sulfation sulfate_conjugate Sulfate Conjugate sulfation->sulfate_conjugate sult Sulfotransferase sulfation->sult metabolite1->sulfation

References

Application of Pantoprazole N-oxide in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantoprazole (B1678409), a proton pump inhibitor, is susceptible to degradation under various stress conditions. Forced degradation studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. Pantoprazole N-oxide is a potential impurity and a known degradation product of pantoprazole, particularly observed under oxidative and photolytic stress conditions.[1][2][3] This document provides a detailed protocol for conducting forced degradation studies of pantoprazole to investigate the formation of this compound and other related substances. The application of this compound as a reference standard in these studies is essential for the accurate identification and quantification of this impurity.

Role of this compound

This compound is a key marker for the degradation of pantoprazole under specific stress conditions. Its presence and concentration can provide insights into the stability of the drug substance and product. As a well-characterized impurity, it is used as a reference standard in chromatographic analyses to:

  • Confirm the identity of the degradation product through retention time matching (spiking studies).[1][2][3]

  • Quantify the amount of this compound formed during forced degradation.

  • Validate the specificity of stability-indicating analytical methods.

Experimental Protocols

The following protocols describe the forced degradation of pantoprazole under various stress conditions. These studies are designed to induce the formation of degradation products, including this compound.

Materials and Reagents
  • Pantoprazole sodium sesquihydrate (Reference Standard)

  • This compound (Reference Standard)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4, 10 mM)

  • UV lamp (254 nm)

  • Visible light source

  • Water bath or oven

Sample Preparation

Prepare a stock solution of Pantoprazole sodium sesquihydrate in methanol at a concentration of 1 mg/mL.[2] For each stress condition, use an appropriate volume of the stock solution and dilute with the respective stressor to achieve the desired final concentration.

Forced Degradation Conditions
  • To 1 mL of the Pantoprazole stock solution (1 mg/mL), add 9 mL of 0.1 M HCl.

  • Keep the solution at room temperature for 30 minutes.[4]

  • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount and concentration of NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Note: Pantoprazole degrades rapidly in acidic conditions, often turning the solution yellow.[2]

  • To 1 mL of the Pantoprazole stock solution (1 mg/mL), add 9 mL of 0.1 M NaOH.

  • Keep the solution at room temperature for 5 days.[2] Pantoprazole is relatively stable in basic conditions, so longer exposure may be necessary to observe significant degradation.[2]

  • For accelerated degradation, reflux the solution in 1 M NaOH for 1-4 hours.[2]

  • Withdraw samples, neutralize with an equivalent amount and concentration of HCl, and dilute with the mobile phase for HPLC analysis.

  • To 1 mL of the Pantoprazole stock solution (1 mg/mL), add 9 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 2-3 hours.[2]

  • Withdraw samples at different time points and dilute with the mobile phase for immediate HPLC analysis.

  • This compound is a known product of oxidative degradation.[1][3]

  • Accurately weigh about 100 mg of Pantoprazole powder and spread it as a thin layer in a petri dish.

  • Place the petri dish in an oven maintained at 70°C for 24 hours.[2]

  • After exposure, dissolve a known amount of the powder in methanol to prepare a solution of a suitable concentration for HPLC analysis.

  • Place a solution of Pantoprazole (e.g., 500 µg/mL in methanol) in a transparent container.[2]

  • Expose the solution to UV light (254 nm) and visible light for 7 days.[2]

  • Keep a control sample protected from light at the same temperature.

  • Withdraw samples at various time intervals and analyze by HPLC.

  • This compound has been identified as a degradation product under photolytic stress.[1][3][5]

HPLC Analysis

The following HPLC method can be used for the separation and quantification of Pantoprazole and its degradation products, including this compound.

  • Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm (or equivalent)[2]

  • Mobile Phase: Acetonitrile and 10 mM KH₂PO₄ buffer (pH 7.4) in a ratio of 25:75 (v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

System Suitability: Inject a standard solution containing Pantoprazole and this compound to ensure adequate resolution between the two peaks.

Data Presentation

The quantitative data from forced degradation studies should be summarized to show the extent of degradation of Pantoprazole and the formation of this compound under different stress conditions.

Stress ConditionDurationPantoprazole Degradation (%)This compound Formation (%)Other Major Degradation ProductsReference
Acidic (0.05 M HCl)30 min~86%Not typically a major productSulfide impurity[2]
Basic (1 M NaOH, reflux)4 hours~69%Not typically a major productUnspecified polar degradants[2]
Oxidative (3% H₂O₂)3 hours~67%Identified as a degradation productSulfone impurity[1][2][3]
Thermal (70°C, solid)24 hours~10%Not specifiedNot specified[2]
Photolytic (UV light)24 hours~36%Identified as a degradation productSulfone impurity, N-oxide sulfone[1][2][3]

Note: The percentage of this compound formation can be quantified by comparing the peak area of the N-oxide in the degraded sample to the peak area of a known concentration of the this compound reference standard.

Mandatory Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Pantoprazole Stock Solution (1 mg/mL in Methanol) acid Acidic Stress (0.1 M HCl, RT) start->acid base Basic Stress (0.1 M NaOH, RT) start->base oxidative Oxidative Stress (3% H2O2, RT) start->oxidative thermal Thermal Stress (70°C, solid) start->thermal photolytic Photolytic Stress (UV/Vis light) start->photolytic neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize hplc HPLC-UV Analysis (290 nm) neutralize->hplc quantify Quantification of Pantoprazole and This compound hplc->quantify

Forced Degradation Experimental Workflow.
Pantoprazole Degradation Pathway to N-oxide

Degradation_Pathway pantoprazole Pantoprazole n_oxide This compound pantoprazole->n_oxide Oxidative/Photolytic Stress sulfone Pantoprazole Sulfone pantoprazole->sulfone Oxidative Stress sulfide Pantoprazole Sulfide pantoprazole->sulfide Acidic Stress

References

Application Notes and Protocols for Impurity Profiling of Pantoprazole, Including Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the identification and quantification of impurities in pantoprazole (B1678409), with a specific focus on Pantoprazole N-oxide, utilizing high-performance liquid chromatography (HPLC).

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] The safety and efficacy of pharmaceutical products are paramount, making the identification and control of impurities a critical aspect of drug development and manufacturing.[1] Impurities in pantoprazole can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1] This document outlines the methodologies for profiling these impurities, including the N-oxide derivative, to ensure the quality and stability of pantoprazole formulations.

Pantoprazole is known to be unstable in acidic conditions and is also susceptible to degradation under oxidative and photolytic stress.[2][3] Forced degradation studies are therefore essential to identify potential degradation products and to develop stability-indicating analytical methods.[4] Common impurities that have been identified include pantoprazole sulfone (Related Compound A), pantoprazole sulfide, and this compound.[4][5][][7]

Quantitative Data Summary

The following tables summarize typical validation parameters for a stability-indicating HPLC method for the analysis of pantoprazole and its impurities. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: HPLC Method Validation Parameters [2][4]

ParameterTypical Value
Linearity (r²)> 0.999
Accuracy (Recovery)97.9 - 103%
Limit of Detection (LOD)0.043 - 0.047 µg/mL
Limit of Quantification (LOQ)0.13 - 0.14 µg/mL
Precision (RSD)< 2%

Table 2: Relative Retention Times (RRT) of Common Pantoprazole Impurities [2][4]

CompoundRelative Retention Time (RRT)
Pantoprazole1.00
Pantoprazole Sulfone (Impurity A)~0.80
Pantoprazole Sulfide~1.63
This compoundVaries based on method

Experimental Protocol: Stability-Indicating HPLC Method

This protocol describes a general method for the separation and quantification of pantoprazole and its degradation products, including this compound.

Materials and Reagents
  • Pantoprazole Sodium Reference Standard

  • This compound Reference Standard

  • Pantoprazole Related Compound A (Sulfone) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (B1210297) (Analytical grade)

  • Orthophosphoric Acid (Analytical grade)

  • Triethylamine (Analytical grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (Analytical grade)

  • Sodium Hydroxide (Analytical grade)

  • Hydrogen Peroxide (30%, Analytical grade)

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector or a photodiode array (PDA) detector.

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Volumetric flasks and pipettes

Chromatographic Conditions[8]
  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: 0.01 M Ammonium acetate buffer with 1 mL/L triethylamine, pH adjusted to 4.5 with orthophosphoric acid : Acetonitrile (70:30, v/v)

  • Mobile Phase B: 0.01 M Ammonium acetate buffer with 1 mL/L triethylamine, pH adjusted to 4.5 with orthophosphoric acid : Acetonitrile (30:70, v/v)

  • Gradient Program: A suitable gradient program to ensure separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 290 nm

  • Injection Volume: 20 µL

Preparation of Solutions
  • Diluent: A mixture of mobile phase A and B in a 50:50 ratio.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole Sodium Reference Standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Impurity Stock Solution: Prepare individual or mixed stock solutions of this compound and other known impurities in the diluent at a suitable concentration (e.g., 10 µg/mL).

  • Spiked Sample Solution: Prepare a solution of pantoprazole and spike it with known concentrations of the impurity stock solutions to verify the separation and identification.

  • Sample Solution: Accurately weigh and dissolve the pantoprazole drug substance or a powdered portion of the drug product in the diluent to obtain a final concentration within the linear range of the method.

Forced Degradation Studies[2][4][9]

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the pantoprazole drug substance.

  • Acid Degradation: Treat the drug substance with 0.1 N HCl at room temperature for a specified period. Neutralize the solution before injection. Pantoprazole is known to degrade significantly under acidic conditions.[2][3]

  • Base Degradation: Treat the drug substance with 0.1 N NaOH at room temperature. Pantoprazole is generally stable under alkaline conditions.[2]

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature. Pantoprazole shows significant degradation under oxidative stress, leading to the formation of impurities like the sulfone and N-oxide derivatives.[2][4]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period. Pantoprazole is relatively stable to dry heat.[2]

  • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and visible light. Some degradation is expected under photolytic conditions.[2]

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main pantoprazole peak and from each other.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the impurity profiling of pantoprazole.

G cluster_prep Sample and Standard Preparation cluster_degradation Forced Degradation Studies cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting A Pantoprazole Drug Substance/Product C Preparation of Sample Solutions A->C E Acid Hydrolysis A->E F Base Hydrolysis A->F G Oxidative Degradation A->G H Thermal Degradation A->H I Photolytic Degradation A->I B Reference Standards (Pantoprazole, N-oxide, etc.) D Preparation of Standard Solutions B->D J HPLC System with UV/PDA Detector C->J D->J E->J F->J G->J H->J I->J K Chromatographic Separation J->K N Method Validation J->N L Peak Identification and Integration K->L M Quantification of Impurities L->M O Reporting M->O N->O

Caption: Workflow for Pantoprazole Impurity Profiling.

Conclusion

The provided application notes and protocols offer a robust framework for the impurity profiling of pantoprazole, including the specific analysis of this compound. Adherence to these methodologies will enable researchers and drug development professionals to ensure the quality, safety, and stability of pantoprazole products, meeting regulatory requirements. The stability-indicating HPLC method is crucial for accurately identifying and quantifying impurities that may arise during the manufacturing process or upon storage.

References

Application Note: Chromatographic Separation of Pantoprazole and Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole (B1678409) is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] During its synthesis and upon degradation, various related substances can be formed, including Pantoprazole N-oxide. The presence and quantity of these impurities must be carefully monitored to ensure the quality, safety, and efficacy of the pharmaceutical product. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of pantoprazole and its critical impurity, this compound. The protocols provided are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pantoprazole.

Chemical Structures

Figure 1. Chemical Structures of Pantoprazole and this compound.

Pantoprazole: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole[2] This compound: 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole[2]

Chromatographic Conditions and Performance

The separation of pantoprazole and this compound can be effectively achieved using RP-HPLC. The following tables summarize typical chromatographic conditions and performance data gathered from various validated methods.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Hypersil ODS, C18 (125 x 4.0 mm, 5 µm)[3][4]
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 7.0 with Orthophosphoric Acid)[3][4]
Mobile Phase B Acetonitrile[3][4]
Gradient Elution Time (min)
0
40
45
50
Flow Rate 1.0 mL/min[3][4]
Column Temperature 40°C[3][4]
Detection Wavelength 290 nm[3][4][5]
Injection Volume 20 µL[3]
Diluent Mobile Phase A and B in the ratio of 80:20 (v/v)[3]

Table 2: System Suitability and Validation Parameters

ParameterAcceptance Criteria/Value
Resolution (Pantoprazole and related impurities) > 2.0[3]
Tailing Factor Not more than 2.0[6]
Theoretical Plates > 2000
Linearity (r²) > 0.999[3][4]
Accuracy (Recovery) 80.0 - 120.0%[3]
Precision (%RSD) < 10%[3]
Limit of Detection (LOD) 0.043 - 0.047 µg/mL[4]
Limit of Quantification (LOQ) 0.13 - 0.14 µg/mL[4]

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic separation and analysis of pantoprazole and its N-oxide.

workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock Solution (Pantoprazole & this compound) prep_working Prepare Working Standard Solutions prep_standard->prep_working injection Inject Blank, Standards, and Samples prep_working->injection prep_sample Prepare Sample Solution (e.g., from bulk drug or formulation) prep_sample->injection instrument_setup Set up HPLC System (Column, Mobile Phase, Flow Rate, etc.) system_suitability Perform System Suitability Test instrument_setup->system_suitability system_suitability->injection chromatogram Acquire Chromatograms injection->chromatogram peak_integration Integrate Peaks and Determine Retention Times & Areas chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Pantoprazole and This compound in Samples calibration_curve->quantification reporting Generate Report quantification->reporting

Figure 2. Experimental workflow for HPLC analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the preparation of solutions and the chromatographic analysis.

1. Materials and Reagents

  • Pantoprazole Sodium Reference Standard

  • This compound Reference Standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade

  • Orthophosphoric Acid (H₃PO₄), AR Grade

  • Acetonitrile, HPLC Grade

  • Water, HPLC Grade

  • 0.45 µm Nylon Membrane Filter[3]

2. Preparation of Mobile Phases

  • Mobile Phase A (Buffer): Dissolve 1.74 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.[3] Adjust the pH to 7.0 with orthophosphoric acid.[3] Filter the solution through a 0.45 µm nylon membrane filter and degas.[3]

  • Mobile Phase B: Acetonitrile, HPLC grade. Filter through a 0.45 µm nylon membrane filter and degas.[3]

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the ratio of 80:20 (v/v).

3. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Pantoprazole Sodium and this compound reference standards and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing pantoprazole and this compound at a suitable concentration (e.g., 10 µg/mL) by diluting with the diluent.

4. Preparation of Sample Solution

  • Bulk Drug: Accurately weigh about 23 mg of the pantoprazole sodium sample into a 50 mL volumetric flask.[3] Dissolve in and dilute to volume with the diluent.[3]

  • Formulations (Tablets): Weigh and powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 46 mg of pantoprazole to a 100 mL volumetric flask.[7] Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

5. Chromatographic Analysis

  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the diluent (blank) to ensure no interfering peaks are present.

  • Inject 20 µL of the working standard solution in replicate (e.g., n=5) to check for system suitability (resolution, tailing factor, and reproducibility).

  • Inject 20 µL of the sample solution.

  • Record the chromatograms and integrate the peaks corresponding to pantoprazole and this compound.

6. Data Analysis

  • Identify the peaks of pantoprazole and this compound in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the concentration of this compound and other impurities in the sample using the peak areas and the concentration of the standard solutions. The percentage of impurity can be calculated using the following formula:

    % Impurity = (Area of Impurity Peak / Area of Principal Peak in Standard) × (Concentration of Standard / Concentration of Sample) × 100

Conclusion

The described RP-HPLC method is specific, accurate, and precise for the simultaneous determination of pantoprazole and its N-oxide impurity. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The provided protocol and workflow offer a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

Application Notes and Protocols for the Analysis of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of Pantoprazole N-oxide, a potential impurity and degradation product of Pantoprazole. The primary analytical technique discussed is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a common and robust method for the separation and quantification of active pharmaceutical ingredients and their related substances. This note includes a summary of a suitable mobile phase composition, detailed experimental protocols, and data presentation to guide researchers in setting up and validating a method for monitoring this compound.

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] During the synthesis, storage, or under stress conditions such as oxidation, Pantoprazole can degrade to form various impurities, including this compound.[3] The presence of such impurities must be monitored and controlled to ensure the safety and efficacy of the pharmaceutical product. Therefore, a reliable and validated analytical method for the identification and quantification of this compound is crucial.

Chromatographic Conditions for Analysis

Several HPLC methods have been developed for the analysis of Pantoprazole and its related substances. A stability-indicating HPLC-DAD method has been shown to successfully separate Pantoprazole from its degradation products, including the N-oxide.[3] The following table summarizes a recommended starting point for the mobile phase composition and other chromatographic parameters.

ParameterRecommended Conditions
Mobile Phase A Water (pH adjusted to 3.0)[3]
Mobile Phase B Methanol[3]
Composition 40:60 (v/v) Mobile Phase A : Mobile Phase B[3]
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3][4]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 290 nm[3][5]
Column Temperature Ambient[3]
Injection Volume 20 µL[4]

Experimental Protocols

Preparation of Standard Solutions
  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in a small amount of methanol (B129727) and dilute to volume with the mobile phase.

  • Pantoprazole Stock Solution (100 µg/mL): Accurately weigh 10 mg of Pantoprazole reference standard and transfer to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Sample Preparation (Forced Degradation Study)

To generate this compound and other degradation products for method development and specificity assessment, a forced degradation study can be performed.

  • Oxidative Degradation: Prepare a 1 mg/mL solution of Pantoprazole in a suitable solvent (e.g., methanol or water). Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate the solution at room temperature for a specified period (e.g., 24 hours), monitoring the degradation periodically by HPLC.[5]

  • Sample Analysis: Prior to injection into the HPLC system, dilute the stressed sample with the mobile phase to a suitable concentration (e.g., 20 µg/mL).

Data Presentation

The following table summarizes validation parameters for a similar stability-indicating HPLC method for Pantoprazole, which can be used as a reference for the validation of a method for this compound.[3]

Validation ParameterResult
Linearity Range (µg/mL) 5 - 25
Correlation Coefficient (r²) 0.9995
Limit of Detection (LOD) (µg/mL) 0.25
Repeatability (%RSD) < 0.5
Intermediate Precision (%RSD) < 1.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using a stability-indicating HPLC method.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Prepare this compound Standard HPLC Inject into HPLC System Standard->HPLC Sample Prepare Stressed Pantoprazole Sample Sample->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection at 290 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of this compound Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound Analysis.

Signaling Pathway of Pantoprazole Action

Pantoprazole, as a proton pump inhibitor, targets the H+/K+-ATPase in gastric parietal cells. The activity of this proton pump is regulated by several signaling pathways that are initiated by secretagogues such as histamine, gastrin, and acetylcholine. The diagram below provides a simplified overview of this mechanism.

G cluster_receptors Parietal Cell Membrane cluster_signaling Intracellular Signaling cluster_pump Proton Pump Regulation Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin GR Gastrin Receptor Gastrin->GR ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylate Cyclase H2R->AC PLC Phospholipase C GR->PLC M3R->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Ca Ca²⁺ IP3_DAG->Ca Ca->ProtonPump Activation Acid H⁺ Secretion ProtonPump->Acid Pantoprazole Pantoprazole Pantoprazole->ProtonPump Inhibition

Caption: Pantoprazole's Mechanism of Action.

References

Application Note: Column Selection for HPLC Analysis of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, several impurities can form, including Pantoprazole N-oxide. Accurate and robust analytical methods are crucial for the quality control of pantoprazole in bulk drug and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. The selection of an appropriate HPLC column is critical for achieving the desired separation and resolution of Pantoprazole from its N-oxide impurity and other related substances. This application note provides a comprehensive guide to column selection and a detailed protocol for the HPLC analysis of this compound.

Column Selection Considerations

The separation of Pantoprazole and this compound is typically achieved using reversed-phase HPLC. The choice of the stationary phase is a key factor in method development.

  • C18 (Octadecyl Silane) Columns: These are the most commonly used columns for the analysis of Pantoprazole and its impurities.[1][2][3][4] C18 columns offer a high degree of hydrophobicity, leading to good retention and resolution of the moderately polar Pantoprazole and its related compounds.[5] Columns with high carbon loading and end-capping are generally preferred to minimize peak tailing.

  • C8 (Octyl Silane) Columns: C8 columns are less hydrophobic than C18 columns and can also be used for the analysis of Pantoprazole.[3][6] They may offer different selectivity and shorter retention times, which can be advantageous for rapid analysis.

For robust and reproducible separation of Pantoprazole and its N-oxide, a high-quality C18 column is recommended. The selection should be based on factors such as particle size, column dimensions, and manufacturer's specifications to ensure method ruggedness.

Experimental Protocols

This section details a validated HPLC method for the analysis of this compound.

Instrumentation and Materials
  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Pantoprazole and this compound reference standards

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Ortho-phosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.0) (45:55, v/v)
Flow Rate 1.0 mL/min[1]
Detection Wavelength 290 nm[1][7]
Injection Volume 20 µL
Column Temperature 30 °C[7]
Run Time 15 minutes
Preparation of Solutions

Phosphate Buffer (pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with a dilute solution of ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 7.0) in the ratio of 45:55 (v/v). Degas the mobile phase before use.

Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of Pantoprazole and 10 mg of this compound reference standards into separate 100 mL volumetric flasks. Dissolve in a small amount of methanol and make up the volume with the mobile phase.

Working Standard Solution (10 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and make up the volume with the mobile phase.

Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 40 mg of Pantoprazole into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.

Data Presentation

The following table summarizes the expected system suitability and validation parameters for the described method.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 2.0 between Pantoprazole and this compound
Linearity (r²) ≥ 0.999[1]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_solutions Prepare Mobile Phase and Buffer hplc_setup HPLC System Setup prep_solutions->hplc_setup prep_standards Prepare Standard Solutions inject_samples Inject Standards and Samples prep_standards->inject_samples prep_samples Prepare Sample Solutions prep_samples->inject_samples hplc_setup->inject_samples acquire_data Data Acquisition inject_samples->acquire_data integrate_peaks Peak Integration and Identification acquire_data->integrate_peaks quantification Quantification of this compound integrate_peaks->quantification reporting Generate Report quantification->reporting

Caption: HPLC analysis workflow for this compound.

The logical relationship for column selection is outlined in the diagram below, demonstrating the decision-making process based on performance parameters.

Column_Selection start Start: Method Development c18_column Select C18 Column (e.g., 250x4.6mm, 5µm) start->c18_column run_sst Perform System Suitability Test (SST) c18_column->run_sst check_resolution Resolution (Rs) ≥ 2.0? run_sst->check_resolution check_tailing Tailing Factor ≤ 2.0? check_resolution->check_tailing Yes optimize_mp Optimize Mobile Phase (e.g., pH, Organic %) check_resolution->optimize_mp No check_tailing->optimize_mp No method_validated Method Validated check_tailing->method_validated Yes optimize_mp->run_sst consider_c8 Consider C8 Column or Different C18 Brand optimize_mp->consider_c8 consider_c8->run_sst

Caption: Column selection and method optimization logic.

References

Application Notes and Protocols for the UV Spectrophotometric Detection of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Detection Wavelength for Pantoprazole N-oxide in UV Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a known impurity and a potential degradation product of Pantoprazole, a widely used proton pump inhibitor. Monitoring and controlling impurities such as this compound in pharmaceutical formulations is crucial for ensuring the safety and efficacy of the final drug product. Ultraviolet (UV) spectroscopy provides a simple, rapid, and cost-effective method for the quantitative determination of chromophoric compounds like this compound. This document outlines the application of UV spectroscopy for the detection and quantification of this compound.

Principle of the Method

The method is based on the principle that this compound exhibits strong absorbance in the UV region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for this compound has been identified at 281 nm . This characteristic absorption is proportional to the concentration of the analyte in the solution, following the Beer-Lambert law. By measuring the absorbance at this wavelength, the concentration of this compound in a sample can be determined.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the UV spectrophotometric analysis of this compound.

3.1. Apparatus and Equipment

  • UV-Visible Spectrophotometer (Double beam) with 1 cm matched quartz cuvettes

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Sonicator

3.2. Reagents and Materials

  • This compound reference standard

  • Methanol (HPLC grade)

  • Distilled or deionized water

3.3. Preparation of Solutions

3.3.1. Preparation of Diluent

A mixture of Methanol and Water in a 1:1 ratio (v/v) is recommended as the diluent.

3.3.2. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent and sonicate for 10 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with the diluent and mix well.

3.3.3. Preparation of Working Standard Solutions

  • From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with the diluent to obtain final concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10, 12, 14, 16 µg/mL).

3.4. Spectrophotometric Measurement

  • Set the UV-Visible Spectrophotometer to scan in the range of 200-400 nm.

  • Use the diluent as a blank to zero the instrument.

  • Record the UV spectrum of a working standard solution (e.g., 10 µg/mL) to confirm the λmax at 281 nm.

  • Set the instrument to measure the absorbance at 281 nm.

  • Measure the absorbance of all the prepared working standard solutions.

3.5. Calibration Curve

  • Plot a graph of absorbance versus the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 0.999 indicates good linearity.

3.6. Analysis of a Sample Solution

  • Prepare the sample solution containing this compound using the same diluent to obtain a concentration within the established linear range.

  • Measure the absorbance of the sample solution at 281 nm.

  • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Data Presentation

The following table summarizes the typical validation parameters for a UV spectrophotometric method for this compound. Note: These are representative values and must be established experimentally during method validation.

ParameterTypical Value
Wavelength (λmax) 281 nm
Linearity Range 2 - 16 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL
Limit of Quantitation (LOQ) ~ 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the preparation of solutions and the analytical procedure.

G cluster_prep Solution Preparation Workflow weigh Weigh 10 mg of This compound RS dissolve Dissolve in 70 mL of Diluent (Methanol:Water 1:1) weigh->dissolve makeup Make up to 100 mL with Diluent dissolve->makeup stock Standard Stock Solution (100 µg/mL) makeup->stock dilute Serial Dilution stock->dilute working Working Standards (2-16 µg/mL) dilute->working

Caption: Workflow for the preparation of standard solutions.

G cluster_analysis UV Spectrophotometric Analysis Workflow start Start set_uv Set Spectrophotometer (200-400 nm scan) start->set_uv blank Zero with Diluent (Blank) set_uv->blank scan_lambda Scan Working Standard to Confirm λmax = 281 nm blank->scan_lambda set_lambda Set Wavelength to 281 nm scan_lambda->set_lambda measure_std Measure Absorbance of Working Standards set_lambda->measure_std plot_cal Plot Calibration Curve (Absorbance vs. Concentration) measure_std->plot_cal measure_sample Measure Absorbance of Sample Solution plot_cal->measure_sample calculate Calculate Concentration using Calibration Curve measure_sample->calculate end End calculate->end

Caption: Analytical workflow for UV spectrophotometric determination.

Conclusion

The described UV spectrophotometric method provides a straightforward and reliable approach for the quantification of this compound. The optimal detection wavelength is 281 nm. For regulatory purposes and routine quality control, this proposed method must be fully validated according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, linearity, and robustness.

Application Notes and Protocols for the Analysis of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the sample preparation and subsequent analysis of Pantoprazole (B1678409) N-oxide, a known impurity and metabolite of Pantoprazole. The following protocols for Solid-Phase Extraction (SPE) and Protein Precipitation have been adapted from established methods for Pantoprazole analysis in biological matrices, primarily human plasma, and are expected to be highly applicable for the quantification of Pantoprazole N-oxide.

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification of drug metabolites like this compound in complex biological matrices. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and ensure compatibility with the analytical instrument, typically a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. The two most common and effective techniques for this purpose are Solid-Phase Extraction (SPE) and Protein Precipitation.

  • Solid-Phase Extraction (SPE): This technique offers excellent sample cleanup and the ability to concentrate the analyte, leading to higher sensitivity. It is a more targeted approach, selectively isolating the analyte from matrix components.

  • Protein Precipitation: This is a simpler and faster method, suitable for high-throughput analysis. It involves the addition of a solvent to precipitate proteins, which are then removed by centrifugation. While efficient, it may result in a less clean sample compared to SPE.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and Pantoprazole using various sample preparation and analytical methods.

Table 1: Quantitative Data for this compound Analysis

ParameterValueReference
MethodLC-MS/MS[1]
AnalyteSulfiny dimethoxypyridine 1-oxide (this compound)[1]
Limit of Detection (LOD)0.12 ng/mL[1]
Limit of Quantification (LOQ)0.31 ng/mL[1]
Linearity Range0.3 - 10.8 ng/mL[1]
Correlation Coefficient (r)0.9999[1]
Average Recovery100.9%[1]
Relative Standard Deviation (RSD)3.1% (n=9)[1]

Table 2: Quantitative Data for Pantoprazole Analysis using Solid-Phase Extraction (SPE)

ParameterValueReference
MethodHPLC-UV[2]
Linearity Range25.0 - 4000.0 ng/mL[2]
Correlation Coefficient (r)> 0.996[2]
Limit of Quantification (LOQ)25.0 ng/mL[2]
Intra-day Precision (RSD)4.2 - 9.3%[2]
Inter-day Precision (RSD)4.2 - 9.3%[2]

Table 3: Quantitative Data for Pantoprazole Analysis using Protein Precipitation

ParameterValueReference
MethodLC-MS/MS[3]
Linearity Range5 - 5000 ng/mL[3]
Lower Limit of Quantification (LLOQ)5 ng/mL[3]
Extractive Recovery> 77.58%[3]
Intra-day Precision (RSD)0.79 - 5.36%[3]
Inter-day Precision (RSD)0.91 - 12.67%[3]
Intra-day Accuracy> 92.19%[3]
Inter-day Accuracy> 85.49%[3]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a validated method for the determination of Pantoprazole in human plasma and is suitable for isolating this compound.[2][4]

Materials:

  • SPE Cartridges: LiChrolut RP-18 (200 mg, 3 mL)

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a structural analog of this compound)

  • 0.1 M KH2PO4 buffer (pH 9.0)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 0.001 M NaOH

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • In a microcentrifuge tube, add 1.0 mL of the plasma sample.

    • Spike with a known concentration of the internal standard solution.

    • Add 1.0 mL of 0.1 M KH2PO4 buffer (pH 9.0) and vortex to mix.

  • SPE Cartridge Conditioning:

    • Place the LiChrolut RP-18 cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove any unbound interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 0.7 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue with 200 µL of 0.001 M NaOH.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Protein Precipitation Protocol

This protocol provides a rapid and simple method for the extraction of this compound from human plasma.[3][5]

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution

  • Methanol (cold, HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 10,000 rpm

Protocol:

  • Sample Preparation:

    • Allow plasma samples to thaw at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

    • Spike with 10 µL of the internal standard working solution.

  • Protein Precipitation:

    • Add 300 µL of cold methanol to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis_prep Analysis Preparation plasma 1. Plasma Sample (1 mL) is 2. Add Internal Standard plasma->is buffer 3. Add KH2PO4 Buffer (pH 9) is->buffer condition 4. Condition SPE Cartridge (Methanol, Water) buffer->condition load 5. Load Sample condition->load wash 6. Wash Cartridge (Water) load->wash elute 7. Elute Analyte (Acetonitrile) wash->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute (0.001 M NaOH) evaporate->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

Protein_Precipitation_Workflow start Start: Plasma Sample (100 µL) add_is 1. Add Internal Standard start->add_is add_methanol 2. Add Cold Methanol (300 µL) add_is->add_methanol vortex 3. Vortex (1 min) add_methanol->vortex centrifuge 4. Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer analysis End: LC-MS/MS Analysis transfer->analysis

Caption: Protein Precipitation Workflow.

References

Application Note: Gradient Elution Program for the Separation of Pantoprazole and Its Impurities by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust gradient elution High-Performance Liquid Chromatography (HPLC) method for the effective separation of Pantoprazole (B1678409) and its related impurities. Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy.[2] This document provides a comprehensive experimental protocol, data presentation in tabular format, and a graphical representation of the workflow, adhering to stringent quality control standards. The method is based on established pharmacopeial procedures and validated scientific literature, ensuring reliability and reproducibility.[3][4]

Introduction

Pantoprazole sodium, a substituted benzimidazole, functions by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells, thereby reducing gastric acid secretion.[5] During its synthesis and storage, several process-related impurities and degradation products can arise.[2] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) have established stringent limits for these impurities.[3][6] Therefore, a validated, stability-indicating analytical method is crucial for the quality control of pantoprazole in bulk drug and pharmaceutical formulations.[7][8] This application note describes a gradient reversed-phase HPLC (RP-HPLC) method that achieves efficient separation of pantoprazole from its known impurities.

Experimental Protocols

This section outlines the detailed methodology for the separation of pantoprazole and its impurities.

Instrumentation and Materials

  • HPLC System: A gradient HPLC system equipped with a UV detector or a photodiode array (PDA) detector.[4][7]

  • Column: A C18 reversed-phase column (e.g., Hypersil ODS, 125 x 4.0 mm, 5 µm) is commonly used.[4][7] Modern methods may utilize columns with smaller particle sizes for improved efficiency.[3][9]

  • Chemicals and Reagents:

    • Pantoprazole Sodium Reference Standard (RS)

    • Reference standards for known impurities (e.g., Impurity A, B, C, D, E, F)[][11]

    • Acetonitrile (B52724) (HPLC grade)[7]

    • Phosphate buffer (e.g., 0.01 M potassium dihydrogen orthophosphate), pH adjusted as required[7][12]

    • Ammonium acetate (B1210297) buffer (e.g., 0.01 M), pH adjusted as required[13]

    • High-purity water[4]

    • Sodium hydroxide (B78521) and orthophosphoric acid for pH adjustment[7]

Chromatographic Conditions

A typical gradient elution program for the separation of pantoprazole and its impurities is summarized in the table below. This program is a synthesis of various established methods.[7][13][14]

ParameterCondition
Column C18 (e.g., Hypersil ODS, 125 x 4.0 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate Buffer, pH 7.0[7] (Alternative: 0.01 M Ammonium Acetate with triethylamine, pH 4.5)[13]
Mobile Phase B Acetonitrile[7][13]
Flow Rate 1.0 mL/min[4][7]
Detection UV at 290 nm[4][7]
Column Temperature 40°C[4][7]
Injection Volume 20 µL[6]

Gradient Elution Program

The following table outlines a typical gradient program. The exact timings and proportions may be adjusted to optimize separation based on the specific column and system used.[13][14]

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
07030
56040
206040
217030
307030

Preparation of Solutions

  • Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50 v/v) is often used as a diluent.[7]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole Sodium RS in the diluent to obtain a known concentration (e.g., 0.4 mg/mL).[11]

  • Impurity Stock Solutions: Prepare individual or mixed stock solutions of the known pantoprazole impurities in the diluent at appropriate concentrations.

  • System Suitability Solution (SSS): A solution containing pantoprazole and key impurities is prepared to verify the system's performance. For instance, a solution can be prepared containing pantoprazole and its sulfone impurity to check for adequate resolution.[7]

  • Sample Solution: Accurately weigh and dissolve the pantoprazole bulk drug or a powdered formulation sample in the diluent to achieve a target concentration similar to the standard solution.[4]

Data Presentation

The following table summarizes the expected relative retention times (RRT) for pantoprazole and some of its common impurities based on published data. The exact RRTs may vary depending on the specific chromatographic conditions.

CompoundRelative Retention Time (RRT)
Pantoprazole Sulfone (Impurity A)~0.80[7]
Pantoprazole1.00
Pantoprazole Sulfide~1.63[7]

Mandatory Visualization

The logical workflow for the HPLC analysis of pantoprazole impurities is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_standard Prepare Standard Solutions (Pantoprazole & Impurities) system_equilibration System Equilibration prep_standard->system_equilibration prep_sample Prepare Sample Solution inject_samples Inject Standard and Sample Solutions prep_sample->inject_samples prep_mobile_phase Prepare Mobile Phases (A & B) prep_mobile_phase->system_equilibration inject_sss Inject System Suitability Solution (SSS) system_equilibration->inject_sss check_suitability Verify System Suitability Criteria (Resolution, Tailing Factor, etc.) inject_sss->check_suitability check_suitability->system_equilibration Criteria Not Met check_suitability->inject_samples Criteria Met acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Impurity Content integrate_peaks->calculate_results

References

Application Notes and Protocols for Electrospray Ionization Mass Spectrometry of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole N-oxide is a known impurity and a potential metabolite of Pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. The detection and characterization of such related substances are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the identification and quantification of this compound due to its high sensitivity and specificity. This document provides detailed application notes and protocols for the analysis of this compound using ESI-MS.

Molecular and Mass Information

PropertyValue
Chemical Name 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[1][2]
Molecular Formula C₁₆H₁₅F₂N₃O₅S[1][2][3]
Molecular Weight 399.37 g/mol [4]
Monoisotopic Mass 399.0700 Da[1]
Protonated Molecule [M+H]⁺ 400.0775 m/z[5]

Quantitative Data Presentation

The analysis of this compound by ESI-MS/MS in positive ion mode reveals a distinct fragmentation pattern. The protonated molecule ([M+H]⁺) at m/z 400.0775 undergoes collision-induced dissociation (CID) to produce several characteristic fragment ions. The major product ions observed are summarized in the table below.

Parent Ion (m/z)Fragment Ion (m/z)Putative Structure/Fragment
400.0775384.0824[M+H-O]⁺
400.0775216.0324[C₉H₇F₂N₂O₂S]⁺
400.0775202.0532[C₉H₁₂NO₃S]⁺
400.0775185.0522[C₈H₆F₂N₂OS]⁺
400.0775169.0735[C₈H₁₁NO₂S]⁺
400.0775152.0704[C₈H₁₀NO₂]⁺

Note: The fragmentation data is based on high-resolution mass spectrometry analysis of a compound identified as a degradation product of Pantoprazole with the same molecular formula and mass as this compound[5]. The fragment at m/z 216.1 has also been confirmed as a major fragment in the analysis of "sulfiny N-oxide" (this compound)[6].

Experimental Protocols

Sample Preparation

A standard stock solution of this compound can be prepared by dissolving the reference standard in methanol (B129727) to a concentration of 1 mg/mL. Working solutions for direct infusion or LC-MS analysis can be prepared by diluting the stock solution with an appropriate solvent, typically a mixture of methanol and water or acetonitrile (B52724) and water, to the desired concentration (e.g., 1-10 µg/mL). For analysis of this compound in complex matrices such as plasma, a protein precipitation step followed by centrifugation is recommended. A common method involves the addition of three volumes of cold methanol to one volume of plasma, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant can then be directly injected or further diluted.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For the separation of this compound from Pantoprazole and other related impurities, a reversed-phase high-performance liquid chromatography (HPLC) system coupled to the ESI-MS is recommended.

  • HPLC Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable for the separation.

  • Mobile Phase A: 10 mmol/L ammonium (B1175870) acetate (B1210297) in water with 0.05% formic acid[6].

  • Mobile Phase B: Acetonitrile[6].

  • Gradient Elution: A linear gradient can be optimized to achieve good separation. For example, starting with 10% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 0.4 mL/min[6].

  • Injection Volume: 5-10 µL.

Electrospray Ionization Mass Spectrometry (ESI-MS) Parameters

The following parameters are a general guideline and should be optimized for the specific instrument used.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas: Nitrogen.

  • Desolvation Gas Temperature: 300 - 350 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 50 - 500 for full scan analysis.

  • Collision Gas: Argon for MS/MS experiments.

  • Collision Energy: Ramped or optimized for specific transitions (e.g., 10-30 eV).

For quantitative analysis, Multiple Reaction Monitoring (MRM) mode should be used. A key transition for this compound is m/z 400.0 -> 216.1 [6].

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ESI-MS analysis of this compound.

G Experimental Workflow for ESI-MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Methanol A->B C Dilution to Working Concentration B->C D HPLC Separation (C18 Column) C->D E Electrospray Ionization (Positive Mode) D->E F Mass Spectrometry (Full Scan or MRM) E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Reporting H->I

Caption: Workflow for this compound analysis.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the protonation of the molecule, followed by characteristic cleavages. A key fragmentation is the neutral loss of an oxygen atom from the N-oxide moiety. Other significant fragmentations occur around the sulfoxide (B87167) bridge.

G Proposed ESI-MS/MS Fragmentation Pathway of this compound parent This compound [M+H]⁺ m/z 400.0775 frag1 [M+H-O]⁺ m/z 384.0824 parent->frag1 -O frag2 Fragment m/z 216.0324 parent->frag2 Cleavage of C-S bond frag3 Fragment m/z 202.0532 parent->frag3 Cleavage of S-C bond frag4 Fragment m/z 185.0522 frag2->frag4 Further fragmentation frag5 Fragment m/z 169.0735 frag3->frag5 Further fragmentation frag6 Fragment m/z 152.0704 frag5->frag6 Further fragmentation

Caption: Fragmentation of this compound.

References

Application Note: Quantification of Pantoprazole N-oxide in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, various impurities can form, one of which is Pantoprazole N-oxide. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the quantification of this compound in bulk pantoprazole drug substance using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, in accordance with International Council for Harmonisation (ICH) guidelines.

This compound is a known impurity and a potential degradation product of pantoprazole.[1][2] Its chemical structure is 2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine 1-oxide.[3] The control of this and other impurities is a critical aspect of quality control in pharmaceutical manufacturing.

Analytical Methods and Protocols

This section outlines the detailed experimental protocols for the quantification of this compound using reversed-phase HPLC and UPLC techniques. These methods have been developed and validated to ensure specificity, linearity, accuracy, and precision.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is essential for the routine quality control of pantoprazole bulk drug. The following protocol is based on established methods for the separation and quantification of pantoprazole and its related impurities.[4]

2.1.1 Experimental Protocol

  • Instrumentation: A gradient-capable HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[4]

  • Mobile Phase:

    • Mobile Phase A: 0.01 M ammonium (B1175870) acetate (B1210297) buffer with 1 mL/L triethylamine, adjusted to pH 4.5 with orthophosphoric acid, mixed with acetonitrile (B52724) in a 70:30 (v/v) ratio.[4]

    • Mobile Phase B: 0.01 M ammonium acetate buffer with 1 mL/L triethylamine, adjusted to pH 4.5 with orthophosphoric acid, mixed with acetonitrile in a 30:70 (v/v) ratio.[4]

  • Gradient Program: A linear gradient program should be optimized to achieve separation between pantoprazole and its impurities, including the N-oxide.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 290 nm.[4][5]

  • Injection Volume: 10 µL.

  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is a suitable diluent.[6]

2.1.2 Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the pantoprazole bulk drug substance in the diluent to a final concentration of approximately 1 mg/mL.[6]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers a faster and more efficient separation compared to conventional HPLC, making it suitable for high-throughput analysis.

2.2.1 Experimental Protocol

  • Instrumentation: A UPLC system equipped with a PDA or tandem mass spectrometer (MS/MS) detector.

  • Chromatographic Column: Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size) or equivalent.[7]

  • Mobile Phase:

    • Mobile Phase A: 1.32 g of Di-Basic Ammonium Phosphate in 1000 mL of Milli-Q water, adjusted to pH 7.50 with Ortho Phosphoric acid, mixed with a solvent mixture (Acetonitrile:Methanol, 70:30) in an 85:15 ratio.[7]

    • Mobile Phase B: Solvent Mixture (Acetonitrile:Methanol, 70:30).[7]

  • Gradient Program: A rapid gradient elution should be developed to ensure a short run time while maintaining adequate resolution.

  • Flow Rate: 0.4 mL/min.[7]

  • Detection:

    • UV Detection: 290 nm.[7]

    • MS/MS Detection (for higher sensitivity and specificity): Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) is recommended. The protonated molecular ion of this compound at m/z 384.1 can be monitored.[8]

  • Injection Volume: 1-5 µL.

2.2.2 Standard and Sample Preparation

Follow the same procedure as outlined in section 2.1.2, adjusting concentrations as needed for the higher sensitivity of the UPLC system.

Data Presentation

The following tables summarize the quantitative data from method validation studies for the analysis of this compound.

Table 1: HPLC Method Validation Data

ParameterResult
Linearity (r)> 0.999
Limit of Quantification (LOQ)0.099 - 1.48 µg/mL[4]
Accuracy (% Recovery)97.6 - 105.8%[4]
Precision (% RSD)0.55 - 1.90%[4]

Table 2: LC-MS/MS Method Validation Data for Potential Impurities

ParameterResult
Linearity (r²)> 0.998[9][10]
Sensitivity (LOD)0.6 - 10.0 ng/mL[9][10][11]
Accuracy (% Recovery)94.32 - 107.43%[9][10][11]
Precision (% RSD)< 6.5%[9][10][11]

Visual Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a bulk drug substance.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification BulkDrug Weigh Bulk Drug Substance DissolveDrug Dissolve in Diluent BulkDrug->DissolveDrug RefStd Weigh Reference Standard DissolveStd Dissolve in Diluent RefStd->DissolveStd Filter Filter Sample Solution DissolveDrug->Filter CalStd Prepare Calibration Standards DissolveStd->CalStd Injection Inject into System Filter->Injection CalStd->Injection HPLC_UPLC HPLC/UPLC System Separation Chromatographic Separation HPLC_UPLC->Separation Injection->HPLC_UPLC Detection UV or MS/MS Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalCurve Generate Calibration Curve PeakIntegration->CalCurve Quantification Quantify N-oxide PeakIntegration->Quantification CalCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC and UPLC methods described in this application note are suitable for the accurate and precise quantification of this compound in bulk drug substances. Adherence to these protocols will enable researchers, scientists, and drug development professionals to effectively monitor and control this impurity, ensuring the quality and safety of pantoprazole-containing pharmaceutical products. The provided validation data demonstrates that these methods meet the stringent requirements of the pharmaceutical industry.

References

Application Notes and Protocols for the Analysis of Pantoprazole N-oxide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the determination of Pantoprazole (B1678409) N-oxide, a potential impurity and degradation product of Pantoprazole, in pharmaceutical formulations. The protocols detailed below are based on established and validated stability-indicating assay methods, primarily utilizing High-Performance Liquid Chromatography (HPLC).

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1] As a substituted benzimidazole (B57391), it is inherently unstable in acidic environments, which is fundamental to its mechanism of action but also presents challenges in pharmaceutical formulation.[1] The presence of impurities and degradation products, such as Pantoprazole N-oxide, in the active pharmaceutical ingredient (API) can impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are crucial for the identification and quantification of these impurities.

Forced degradation studies are essential in developing and demonstrating the specificity of stability-indicating methods.[2] These studies help in understanding the degradation pathways and identifying the degradation products of the active ingredients.[2] Pantoprazole has been found to degrade under acidic, oxidative, and photolytic stress conditions, while it remains stable under alkaline and dry heat conditions.[3]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Pantoprazole and its related impurities, including this compound.[1] UV-Vis Spectrophotometry is another method that has been developed for the estimation of pantoprazole in bulk and tablet dosage forms.[4]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Pantoprazole from its degradation products. Several methods have been developed and validated for this purpose.

Key Experimental Protocols:

Protocol 1: Reversed-Phase HPLC Method

This protocol is a general guideline based on common parameters found in the literature for the analysis of Pantoprazole and its impurities.

  • Sample Preparation:

    • Weigh and powder ten tablets.

    • Accurately weigh a portion of the powder equivalent to 46 mg of pure pantoprazole and transfer it to a 100 mL volumetric flask.[2]

    • Dissolve the powder in the diluent (mobile phase or a suitable solvent) with the aid of sonication.

    • Make up the volume to 100 mL with the diluent.

    • Filter the solution through a 0.45 µm membrane filter before injection.[2]

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7) and an organic modifier (e.g., acetonitrile).[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection Wavelength: 290 nm.[3]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.[5]

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

Protocol 2: UV-Vis Spectrophotometry

This method can be used for the estimation of Pantoprazole in bulk and pharmaceutical formulations.

  • Sample Preparation:

    • Accurately weigh and crush 10 tablets to a fine powder.

    • Dissolve a quantity of powder equivalent to 100 mg of pantoprazole in 0.01M NaOH and sonicate.[7]

    • Transfer the solution to a 100 mL volumetric flask and make up the volume with 0.01M NaOH to get a concentration of 1000 µg/ml.[7]

    • Filter the solution using Whatman filter paper.

    • Further dilute the stock solution with a suitable buffer to obtain the desired concentration for analysis (e.g., 20 µg/ml).[7]

  • Analytical Parameters:

    • Solvent: 0.01N NaOH.[7]

    • Detection Wavelength (λmax): 290 nm or 250 nm.[4][7]

    • Linearity Range: 10–50 µg/ml.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various validated analytical methods for Pantoprazole.

Table 1: HPLC Method Parameters and Validation Data

ParameterMethod 1Method 2Method 3
Column Hypersil ODS[3]Zorbax Eclipse XDB C18[5]BDS Thermohypersil Symmetry C8[8]
Mobile Phase Gradient with 0.01 M phosphate buffer (pH 7) and acetonitrile[3]Gradient with 0.01 M ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile[5]Methanol and Dipotassium hydrogen phosphate buffer (pH 9) (50:50)[8]
Flow Rate 1 mL/min[3]1 mL/min[5]1.2 mL/min[8]
Detection Wavelength 290 nm[3]290 nm[5]226 nm[8]
Linearity Range (µg/mL) -0.1 - 3 (for impurities)[5]50 - 150[8]
Recovery (%) 97.9 - 103[3]97.6 - 105.8[5]-
LOD (µg/mL) 0.043 - 0.047[3]0.099 - 1.48 (for impurities)[5]-
LOQ (µg/mL) 0.13 - 0.14[3]--
Retention Time (min) --4.189[8]

Table 2: UV-Vis Spectrophotometry Method Parameters and Validation Data

ParameterMethod AMethod BMethod C
Solvent 0.01N NaOH[7]Methanol[4]Methanol - water (1:9, v/v)[9]
λmax (nm) 250[7]290[4]295[9]
Linearity Range (µg/mL) 10 - 50[7]5 - 35[4]2.50 - 80.00[9]
Correlation Coefficient (r²) 0.9987[7]-0.9979[10]
LOD (µg/mL) --0.69[9]
LOQ (µg/mL) --2.31[9]
Recovery (%) -Close to 100[4]101.77[10]
Assay (%) 98.7[7]--

Visualizations

Pantoprazole Degradation and Activation Pathway

The following diagram illustrates the acid-catalyzed degradation and activation pathway of Pantoprazole. This process is initiated by the protonation of the pyridine (B92270) and benzimidazole rings in the acidic environment of gastric parietal cells.[1]

Pantoprazole_Degradation_Pathway cluster_0 Acidic Environment (Stomach) cluster_1 Enzymatic Inhibition cluster_2 Identified Degradation Products Pantoprazole Pantoprazole Protonated_Pantoprazole Protonated Pantoprazole Pantoprazole->Protonated_Pantoprazole Protonation Sulfide_Impurity Sulfide Impurity Pantoprazole->Sulfide_Impurity Reduction (Acidic Stress) Pantoprazole_N_Oxide This compound Pantoprazole->Pantoprazole_N_Oxide Oxidation/Photolysis Spiro_Intermediate Spiro Intermediate Protonated_Pantoprazole->Spiro_Intermediate Rearrangement Sulfenic_Acid Sulfenic Acid Derivative Spiro_Intermediate->Sulfenic_Acid Aromatization Active_Sulfenamide Active Tetracyclic Sulfenamide Sulfenic_Acid->Active_Sulfenamide Cyclization & Dehydration Proton_Pump H+/K+-ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Covalent Bonding Inhibited_Pump Inhibited Proton Pump Proton_Pump->Inhibited_Pump Inhibition

Pantoprazole Acid-Catalyzed Activation and Degradation Pathway.
Experimental Workflow for HPLC Analysis

The logical workflow for the analysis of this compound in pharmaceutical formulations using HPLC is depicted below.

HPLC_Workflow start Start sample_prep Sample Preparation (Tablet Powdering, Dissolution, Filtration) start->sample_prep hplc_analysis HPLC Analysis (Injection into HPLC System) sample_prep->hplc_analysis chromatography Chromatographic Separation (Separation of Pantoprazole and Impurities) hplc_analysis->chromatography detection Detection (UV Detector at 290 nm) chromatography->detection data_acquisition Data Acquisition and Processing (Chromatogram Generation, Peak Integration) detection->data_acquisition quantification Quantification (Calculation of this compound Concentration) data_acquisition->quantification reporting Reporting (Generation of Analysis Report) quantification->reporting end End reporting->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Pantoprazole N-oxide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving peak tailing issues encountered during the HPLC analysis of Pantoprazole N-oxide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for improved peak symmetry and accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common challenges that lead to peak tailing in the HPLC analysis of this compound.

Question 1: What are the primary causes of peak tailing for a basic compound like this compound in reversed-phase HPLC?

Peak tailing for basic compounds such as this compound in reversed-phase HPLC is predominantly caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of basic functional groups on the analyte with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns[1][2][3]. These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in an asymmetrical peak with a "tail"[2][3].

Other contributing factors can include:

  • Mobile phase pH being close to the analyte's pKa: This can cause the analyte to exist in both ionized and non-ionized forms, leading to peak distortion[4][5][6].

  • Column overload: Injecting too high a concentration of the analyte can saturate the stationary phase[5][7].

  • Extra-column volume: Excessive tubing length or dead volume in the system can cause band broadening and peak tailing[1][4].

  • Column contamination or degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites for secondary interactions[7].

Question 2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like this compound. Since Pantoprazole has pKa values of approximately 3.92 and 8.19, its N-oxide derivative is also expected to have basic properties[8].

  • At mid-range pH (e.g., pH 4-7): Residual silanol groups on the silica (B1680970) packing are ionized (negatively charged), and basic compounds like this compound are protonated (positively charged). This leads to strong ionic interactions, which are a major cause of peak tailing[4][5].

  • At low pH (e.g., pH 2.5-3.5): The ionization of residual silanol groups is suppressed, minimizing the secondary ionic interactions with the basic analyte. This typically results in a significant improvement in peak symmetry[1][2][3][9]. However, it's important to ensure the column is stable at low pH[3][9].

  • At high pH (e.g., pH > 8): The basic analyte is in its neutral form, and the silanol groups are ionized. While this can reduce tailing, it's crucial to use a pH-stable column (e.g., hybrid or polymer-based) to prevent dissolution of the silica backbone[4].

Question 3: What type of HPLC column is recommended to minimize peak tailing for this compound?

The choice of column is crucial for mitigating peak tailing. Here are some recommendations:

  • High-purity, end-capped silica columns (Type B): Modern C18 or C8 columns made from high-purity silica with minimal metal content and effective end-capping are designed to reduce the number of accessible silanol groups, thereby minimizing secondary interactions[1][2].

  • Columns with alternative stationary phases:

    • Hybrid Silica Columns: These combine silica and organic polymers, offering better pH stability and reduced silanol activity[2].

    • Polymer-based Columns: These eliminate the issue of silanol interactions altogether[2].

  • Use of a Guard Column: A guard column with the same packing material as the analytical column can help protect the analytical column from strongly retained impurities that might cause peak tailing[10].

Question 4: Can additives in the mobile phase help to reduce peak tailing?

Yes, mobile phase additives can be very effective in improving peak shape:

  • Buffers: Using a buffer at an appropriate concentration (typically 20-50 mM) helps to maintain a stable pH and can also help to mask residual silanol groups[1][5][9].

  • Basic Additives (for basic analytes): Historically, small amounts of a basic compound like triethylamine (B128534) (TEA) were added to the mobile phase to compete with the basic analyte for active silanol sites, thus reducing tailing[2][11]. However, modern, high-quality columns often reduce the need for such additives[2].

Question 5: How can I determine if column overload is the cause of my peak tailing?

To check for column overload, you can perform the following simple test:

  • Prepare a sample of this compound at a lower concentration (e.g., 1:10 dilution).

  • Inject the diluted sample under the same chromatographic conditions.

  • If the peak shape improves and the tailing is reduced, it is likely that the original sample was overloading the column[5][7].

In such cases, you should either dilute your sample or reduce the injection volume[7].

Quantitative Data Summary

The following table summarizes the impact of mobile phase pH on the asymmetry factor of a basic compound, illustrating a common strategy to reduce peak tailing.

Mobile Phase pHAnalyteAsymmetry Factor (As)Peak ShapeReference
7.0Methamphetamine2.35Significant Tailing[3]
3.0Methamphetamine1.33Improved Symmetry[3]

Note: Data for a representative basic compound is shown to illustrate the principle, as specific quantitative data for this compound was not available in the search results.

Experimental Protocols

The following is a generalized experimental protocol for the HPLC analysis of this compound, with a focus on troubleshooting peak tailing.

Objective: To develop a robust HPLC method for the analysis of this compound with acceptable peak symmetry.

1. Materials and Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm), preferably a modern, end-capped, high-purity silica column

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) and water

  • Buffer salts (e.g., phosphate (B84403) or acetate)

  • Acids/bases for pH adjustment (e.g., phosphoric acid, triethylamine)

2. Initial Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the mobile phase.

3. Troubleshooting Protocol for Peak Tailing:

If peak tailing is observed with the initial conditions, follow these steps systematically:

  • Step 1: Adjust Mobile Phase pH:

    • Prepare a new mobile phase A with the pH adjusted to 3.0 using phosphoric acid.

    • Equilibrate the column with the new mobile phase and re-inject the sample.

    • Observe the peak shape. A significant improvement is expected[1][3][9].

  • Step 2: Evaluate Column Performance:

    • If peak tailing persists at low pH, the column itself may be the issue.

    • Replace the column with a new, high-quality end-capped C18 column[2].

    • Alternatively, try a column with a different stationary phase (e.g., a hybrid silica column)[2].

  • Step 3: Optimize Buffer Concentration:

    • If some tailing is still present, increase the buffer concentration in mobile phase A to 25 mM or 50 mM[1][9]. This can help to mask any remaining active silanol sites.

  • Step 4: Check for Column Overload:

    • Prepare and inject a 1:10 dilution of your sample. If the peak shape improves, reduce the sample concentration or injection volume for future analyses[5][7].

  • Step 5: Minimize Extra-Column Volume:

    • Ensure that all tubing connections are made correctly with no gaps.

    • Use tubing with the smallest possible internal diameter and length necessary for your system configuration[4].

Visualizations

The following diagrams illustrate key concepts in troubleshooting peak tailing.

G Silanol Secondary Interactions (e.g., Silanol Groups) Adjust_pH Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) Silanol->Adjust_pH Change_Column Use High-Purity, End-capped Column Silanol->Change_Column Additives Use Mobile Phase Additives (e.g., Buffer) Silanol->Additives pH_pKa Mobile Phase pH close to Analyte pKa pH_pKa->Adjust_pH Overload Column Overload Dilute_Sample Dilute Sample or Reduce Injection Volume Overload->Dilute_Sample ExtraColumn Extra-Column Volume Optimize_System Optimize System (e.g., reduce tubing length) ExtraColumn->Optimize_System Column_Issue Column Contamination or Degradation Clean_Column Clean or Replace Column Column_Issue->Clean_Column

Caption: Logical relationship between causes and solutions for peak tailing.

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH between 2.5 and 3.5? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to ~3.0 Check_pH->Adjust_pH No Check_Column Is a High-Purity, End-capped Column in use? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to a High-Purity, End-capped Column Check_Column->Change_Column No Check_Overload Inject a Diluted Sample. Does Peak Shape Improve? Check_Column->Check_Overload Yes Change_Column->Check_Overload Reduce_Conc Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Conc Yes Check_System Check for Extra-Column Volume (tubing, connections) Check_Overload->Check_System No End Peak Shape Improved Reduce_Conc->End Optimize_System Minimize Tubing Length and Check Connections Check_System->Optimize_System Optimize_System->End

Caption: A systematic workflow for troubleshooting peak tailing.

References

Technical Support Center: Pantoprazole N-oxide Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the detection of Pantoprazole (B1678409) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (precursor/product ions) for Pantoprazole N-oxide?

A1: The protonated molecule [M+H]⁺ for this compound is expected at an m/z of approximately 400.1. Based on fragmentation data, several product ions can be monitored. A common and sensitive transition is m/z 400.1 → 216.1.[1] Other potential product ions that can be used for confirmation include m/z 152.1, 169.1, 185.1, and 202.1.[2]

Q2: What are the recommended starting points for collision energy (CE) and declustering potential (DP)?

A2: Optimal CE and DP are instrument-dependent. However, a good starting point for collision energy for the m/z 400.1 → 216.1 transition would be in the range of 20-35 eV. The declustering potential can be initially set around 80 V.[3] It is crucial to perform a compound optimization experiment on your specific mass spectrometer to determine the ideal values.

Q3: What type of liquid chromatography (LC) column is suitable for this compound analysis?

A3: A C18 reversed-phase column is commonly used for the separation of pantoprazole and its metabolites.[4][5] A column with dimensions such as 2.1 mm x 100 mm and a particle size of 2.7 µm can provide good chromatographic resolution.[1]

Q4: What mobile phase composition is recommended?

A4: A gradient elution using a combination of an aqueous mobile phase with an organic modifier is typically employed. A common mobile phase A is 10 mmol·L⁻¹ ammonium (B1175870) acetate (B1210297) with 0.05% formic acid in water, and mobile phase B is acetonitrile.[1] The gradient program should be optimized to ensure sufficient separation from pantoprazole and other related substances.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or Low Signal for this compound Incorrect mass transitions selected.Verify the precursor ion is set to m/z 400.1 and the product ion is one of the known fragments (e.g., m/z 216.1).
Suboptimal ionization source parameters.Optimize the electrospray ionization (ESI) source parameters, including nebulizer gas, heater gas flow, and temperature, and capillary voltage. Ensure the mass spectrometer is in positive ion mode.
Inefficient fragmentation.Perform a collision energy optimization experiment to find the value that yields the highest intensity for the desired product ion.
Poor chromatographic peak shape (e.g., tailing, fronting).Ensure the mobile phase pH is appropriate for the analyte. The use of formic acid or ammonium acetate helps to achieve good peak shapes for protonated species. Check for column degradation or contamination.
High Background Noise Contaminated mobile phase or LC system.Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Implement a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
Poor Reproducibility of Retention Time Unstable LC pump performance.Purge the LC pumps to remove any air bubbles and ensure a stable flow rate.
Column temperature fluctuations.Use a column oven to maintain a constant and consistent column temperature.
Inconsistent Peak Areas Inconsistent injection volume.Ensure the autosampler is functioning correctly and the injection loop is completely filled.
Sample degradation.Prepare fresh samples and standards. If the analyte is unstable, keep the autosampler tray cooled.

Experimental Protocols

Protocol 1: LC-MS/MS Parameter Optimization for this compound

This protocol outlines the steps for optimizing the mass spectrometric parameters for this compound detection.

  • Preparation of Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water 50:50).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Tune for Precursor Ion: In positive ion mode, perform a Q1 scan to locate the protonated molecule [M+H]⁺ at approximately m/z 400.1. Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the intensity of this ion.

  • Product Ion Scan: Select m/z 400.1 as the precursor ion and perform a product ion scan to identify the major fragment ions. Key fragments to look for include m/z 216.1, 152.1, 169.1, 185.1, and 202.1.[2]

  • Collision Energy Optimization: For the most abundant and specific product ion (e.g., m/z 216.1), perform a collision energy ramp to determine the optimal CE that produces the highest signal intensity.

  • MRM Method Creation: Create a Multiple Reaction Monitoring (MRM) method using the optimized precursor/product ion pair and collision energy.

Protocol 2: Chromatographic Separation

This protocol provides a starting point for the liquid chromatographic separation of this compound.

  • LC Column: Agilent Infinity Lab Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase A: 10 mmol·L⁻¹ ammonium acetate with 0.05% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Quantitative Data Summary

Table 1: Mass Spectrometric Parameters for this compound

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Precursor Ion (Q1) [M+H]⁺m/z 400.1[1][2]
Product Ion (Q3)m/z 216.1[1]
Alternate Product Ionsm/z 152.1, 169.1, 185.1, 202.1[2]
Declustering Potential (DP)~80 V (instrument dependent)[3]
Collision Energy (CE)20-35 eV (instrument dependent)

Table 2: Suggested Liquid Chromatography Parameters

ParameterConditionReference
ColumnC18 Reversed-Phase[1][4][5]
Mobile Phase A10 mmol·L⁻¹ Ammonium Acetate + 0.05% Formic Acid in Water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.4 mL/min[1]
Column Temperature40 °C
Injection Volume5 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis sample Biological Matrix or Standard extraction Protein Precipitation or SPE sample->extraction injection Injection extraction->injection column C18 Column injection->column gradient Gradient Elution column->gradient esi ESI+ Source gradient->esi q1 Q1: Select m/z 400.1 esi->q1 q2 Q2: Collision Cell (CID) q1->q2 q3 Q3: Select m/z 216.1 q2->q3 detector Detector q3->detector chromatogram Chromatogram Generation detector->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start No or Low Signal check_ms Check MS Parameters start->check_ms check_lc Check LC Parameters start->check_lc check_sample Check Sample Integrity start->check_sample ms_params Verify m/z 400.1 -> 216.1 Optimize CE/DP Check Source Conditions check_ms->ms_params lc_params Check Column Verify Mobile Phase Ensure Stable Flow/Temp check_lc->lc_params sample_params Prepare Fresh Standard Check Sample Prep Protocol check_sample->sample_params solution Signal Restored ms_params->solution lc_params->solution sample_params->solution

Caption: Troubleshooting logic for no or low signal of this compound.

References

Addressing matrix effects in the analysis of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the analysis of Pantoprazole (B1678409) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is Pantoprazole N-oxide and why is its analysis important?

This compound is a metabolite and a potential impurity of Pantoprazole, a widely used proton pump inhibitor.[1][2] Its accurate quantification in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and for ensuring the safety and quality of pharmaceutical products.[3][4]

Q2: What are matrix effects and how do they affect the analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[5] In the analysis of this compound, endogenous components from biological samples like plasma can interfere with the ionization process in the mass spectrometer, leading to ion suppression (decreased signal) or ion enhancement (increased signal). This can result in inaccurate and unreliable quantification.

Q3: What are the common causes of matrix effects in the LC-MS/MS analysis of this compound?

The primary causes of matrix effects include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression.

  • Salts and other endogenous components: High concentrations of salts from buffers or the biological matrix itself can affect the ionization process.

  • Poor chromatographic separation: If this compound co-elutes with matrix components, the likelihood of ion suppression or enhancement increases.

  • Inadequate sample preparation: Insufficient removal of matrix components during sample cleanup is a major contributor to matrix effects.

Q4: How can I minimize matrix effects in my this compound analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilizing more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components compared to a simple protein precipitation (PPT).[5]

  • Chromatographic Optimization: Modifying the HPLC/UHPLC method to achieve better separation between this compound and interfering matrix components is crucial.

  • Use of an appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects. If a SIL IS is not available, a structural analog with similar physicochemical properties can be used.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: Poor Peak Shape and/or Shifting Retention Times

Possible Cause Troubleshooting Steps
Column Contamination Implement a robust column wash method after each analytical batch to remove strongly retained matrix components. Use a guard column to protect the analytical column.
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Issues Check the pH and composition of the mobile phase. Ensure it is properly mixed and degassed. Pantoprazole and its metabolites can be unstable in acidic conditions.[7]
Sample Solvent Mismatch The solvent used to reconstitute the final extract should be as close as possible in composition to the initial mobile phase to avoid peak distortion.

Issue 2: High Variability in Results (Poor Precision)

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent and accurate pipetting and solvent volumes during the extraction process. Automation of sample preparation can reduce variability.
Matrix Effects The use of a stable isotope-labeled internal standard is the most effective way to mitigate variability caused by matrix effects.[7]
Analyte Instability N-oxide metabolites can sometimes be unstable. Minimize sample processing time and keep samples at a low temperature (e.g., on ice or in a cooled autosampler).[8]

Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Possible Cause Troubleshooting Steps
Significant Matrix Effects Evaluate and optimize the sample preparation method. A more thorough cleanup method like SPE is often necessary.
Poor Ionization Efficiency Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). The addition of a small amount of an appropriate modifier (e.g., formic acid or ammonium (B1175870) formate) to the mobile phase can enhance ionization.[9]
Co-elution with Suppressing Agents Adjust the chromatographic gradient to separate this compound from the regions of significant ion suppression, which often occur at the beginning and end of the chromatogram.

Experimental Protocols

Sample Preparation: Comparison of Methods

The choice of sample preparation is critical in minimizing matrix effects. Below is a comparison of common techniques.

Method Protocol Advantages Disadvantages
Protein Precipitation (PPT) 1. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Transfer the supernatant for analysis.[10]Simple, fast, and inexpensive.High risk of significant matrix effects due to insufficient cleanup.
Liquid-Liquid Extraction (LLE) 1. To 200 µL of plasma, add an internal standard and 50 µL of a suitable buffer (e.g., ammonium acetate (B1210297), pH 7). 2. Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[11] 3. Vortex for 5 minutes. 4. Centrifuge to separate the layers. 5. Transfer the organic layer and evaporate to dryness. 6. Reconstitute in mobile phase.Cleaner extracts than PPT, leading to reduced matrix effects.More time-consuming and requires solvent optimization.
Solid-Phase Extraction (SPE) 1. Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent). 2. Load the pre-treated plasma sample. 3. Wash the cartridge with a weak solvent to remove interferences. 4. Elute this compound with a stronger solvent. 5. Evaporate the eluate and reconstitute.Provides the cleanest extracts, significantly reducing matrix effects.Most time-consuming and expensive method; requires method development.
Recommended LC-MS/MS Parameters

The following are suggested starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation and application.

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash step.
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 399.1 m/z (for [M+H]⁺)[12]
Product Ion (Q3) To be determined by infusion and fragmentation of a this compound standard.

Visualizing Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation plasma->ppt Acetonitrile lle Liquid-Liquid Extraction plasma->lle Organic Solvent spe Solid-Phase Extraction plasma->spe SPE Cartridge lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data

Diagram 1: General workflow for the analysis of this compound, highlighting different sample preparation options.

troubleshooting_logic cluster_investigation Investigation Path cluster_solution Potential Solutions issue Analytical Issue (e.g., Poor Precision, Low Signal) check_is Verify Internal Standard Performance issue->check_is eval_sp Evaluate Sample Preparation Method issue->eval_sp opt_lc Optimize LC Separation issue->opt_lc opt_ms Optimize MS Parameters issue->opt_ms use_sil Use Stable Isotope-Labeled IS check_is->use_sil cleaner_sp Implement a Cleaner Sample Prep (LLE/SPE) eval_sp->cleaner_sp adjust_grad Adjust Gradient Profile opt_lc->adjust_grad tune_source Tune Ion Source Parameters opt_ms->tune_source

Diagram 2: A logical troubleshooting workflow for addressing common analytical issues in this compound analysis.

References

Technical Support Center: Quantification of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Pantoprazole (B1678409) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is Pantoprazole N-oxide and why is its quantification important?

This compound is a metabolite and a potential impurity of Pantoprazole, a widely used proton pump inhibitor.[1][2] Its quantification is crucial for several reasons:

  • Drug Metabolism and Pharmacokinetics (DMPK) Studies: To understand the metabolic fate of Pantoprazole in vivo.

  • Impurity Profiling: To ensure the quality and safety of Pantoprazole drug substances and products, as N-oxides can be potential degradation products.

  • Toxicology Studies: To assess the potential biological activity and toxicity of the metabolite.

Q2: What are the main analytical techniques used for the quantification of this compound?

The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5] LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity.

Q3: What are the key challenges in the quantification of this compound?

Researchers may encounter several challenges during the quantification of this compound:

  • Analyte Stability: N-oxide metabolites can be unstable and may degrade back to the parent drug under certain analytical conditions.[6]

  • Chromatographic Resolution: Achieving baseline separation from Pantoprazole and other related impurities, such as Pantoprazole sulfone, can be challenging.

  • Matrix Effects: In bioanalysis, endogenous components of the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.

  • In-source Fragmentation: N-oxides can be susceptible to fragmentation within the ion source of the mass spectrometer, which can complicate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the pyridine (B92270) ring in this compound.- Use a modern, end-capped C18 or C8 column. - Optimize mobile phase pH: Use an acidic mobile phase (e.g., pH 3-4) to ensure the analyte is fully protonated and minimize interactions with silanols.- Add a competing base: Incorporate a small amount of a competing base like triethylamine (B128534) (TEA) into the mobile phase.
Peak Fronting Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.- Dilute the sample. - Reduce the injection volume.
Broad Peaks Poor Column Efficiency: The column may be degraded or poorly packed.Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte.- Replace the column. - Optimize the mobile phase composition (e.g., organic solvent to aqueous buffer ratio).
Inaccurate or Inconsistent Results
Symptom Potential Cause Troubleshooting Steps
Low Recovery Inefficient Sample Extraction: The chosen sample preparation method may not be effectively extracting this compound.Analyte Degradation: The N-oxide may be degrading during sample processing.- Optimize the sample preparation method: Experiment with different techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.- Control pH and temperature: Maintain a neutral or slightly basic pH and avoid high temperatures during sample preparation.[6]
High Variability (Poor Precision) Matrix Effects: Co-eluting matrix components are interfering with ionization.Inconsistent Sample Preparation: Variability in the sample preparation workflow.- Improve sample cleanup: Use a more rigorous sample preparation method to remove interfering matrix components.- Optimize chromatography: Adjust the gradient to separate the analyte from matrix interferences.- Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects and variability in sample preparation.
Systematic Error (Inaccuracy) In-source Fragmentation: The N-oxide may be fragmenting in the ion source, leading to an underestimation of the precursor ion.Interference from other metabolites: Co-eluting isomers or other metabolites may contribute to the signal.- Optimize MS source parameters: Reduce the cone/fragmentor voltage and source temperature to minimize in-source fragmentation.- Ensure chromatographic separation: Develop a method that resolves this compound from other potential interferences like Pantoprazole sulfone.

Experimental Protocols and Data

LC-MS/MS Method for this compound Quantification

This protocol is synthesized from established methods for Pantoprazole and its impurities.[5][7]

Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add an appropriate internal standard.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

  • Column: Agilent Infinity Lab Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm)[5]

  • Mobile Phase A: 10 mmol·L-1 ammonium (B1175870) acetate (B1210297) with 0.05% formic acid in water[5]

  • Mobile Phase B: Acetonitrile[5]

  • Flow Rate: 0.4 mL·min-1[5]

  • Gradient: (Example) 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: m/z 400.0 → 216.1[5]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of this compound (referred to as sulfiny N-oxide in the source).[5]

ParameterValue
Linear Range 0.3 - 10.8 ng·mL-1
Correlation Coefficient (r) 0.9999
Limit of Detection (LOD) 0.12 ng·mL-1
Limit of Quantification (LOQ) 0.31 ng·mL-1
Average Recovery 100.9% (RSD = 3.1%)

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantification of this compound in plasma.

Troubleshooting Logic for Inaccurate Results

G cluster_recovery Low Recovery? cluster_matrix High Matrix Effects? cluster_is IS Issues? cluster_fragmentation In-source Fragmentation? start Inaccurate Results Observed check_recovery Check Analyte Recovery start->check_recovery check_matrix Assess Matrix Effects start->check_matrix check_is Verify Internal Standard Performance start->check_is check_fragmentation Investigate In-source Fragmentation start->check_fragmentation optimize_extraction Optimize Sample Extraction check_recovery->optimize_extraction check_stability Evaluate Analyte Stability check_recovery->check_stability improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup modify_chromatography Modify Chromatography check_matrix->modify_chromatography use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is optimize_source Optimize MS Source Conditions check_fragmentation->optimize_source

Caption: Troubleshooting flowchart for inaccurate quantification results.

Potential Interferences in this compound Analysis

G cluster_key Legend pantoprazole Pantoprazole n_oxide This compound (Analyte of Interest) pantoprazole->n_oxide Metabolism / Degradation sulfone Pantoprazole Sulfone pantoprazole->sulfone Metabolism / Degradation thioether Pantoprazole Thioether pantoprazole->thioether Metabolism / Degradation n_oxide->sulfone Potential Interference n_oxide->thioether Potential Interference analyte Analyte interferent Potential Interferent

Caption: Relationship between Pantoprazole and its potential interfering metabolites.

References

Technical Support Center: Chromatography of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic analysis of Pantoprazole (B1678409) N-oxide, with a specific focus on peak splitting.

Troubleshooting Guide: Peak Splitting of Pantoprazole N-oxide

Peak splitting in high-performance liquid chromatography (HPLC) for this compound can be a frustrating issue, leading to inaccurate quantification and difficulty in method validation. This guide provides a systematic approach to diagnosing and resolving this common problem.

Question: Why is my this compound peak splitting in the chromatogram?

Answer: Peak splitting for a single analyte like this compound can stem from several factors, broadly categorized into chemical, instrumental, and methodological issues. Follow the troubleshooting workflow below to identify and resolve the root cause.

Troubleshooting Workflow

Peak_Splitting_Troubleshooting cluster_sample Sample-Related Issues cluster_mobile_phase Mobile Phase Issues cluster_column Column Issues cluster_system HPLC System Issues start Start: Peak Splitting Observed check_sample 1. Evaluate Sample Preparation start->check_sample sample_solvent Incompatible Sample Solvent? check_sample->sample_solvent Is the peak fronting or broad? sample_concentration Sample Overload? check_sample->sample_concentration Are all peaks splitting or just the main one? sample_degradation On-column Degradation? check_sample->sample_degradation Are there unexpected small peaks? check_mobile_phase 2. Assess Mobile Phase ph_issue Incorrect Mobile Phase pH? check_mobile_phase->ph_issue buffer_issue Inadequate Buffering? check_mobile_phase->buffer_issue check_column 3. Inspect Column Health column_void Column Void or Channeling? check_column->column_void column_contamination Contamination at Column Inlet? check_column->column_contamination check_system 4. Verify HPLC System dead_volume Excessive Dead Volume? check_system->dead_volume flow_rate Flow Rate Fluctuation? check_system->flow_rate solution Resolution: Symmetrical Peak sol1 Action: Dissolve sample in mobile phase or a weaker solvent. sample_solvent->sol1 sol2 Action: Reduce sample concentration and/or injection volume. sample_concentration->sol2 sol3 Action: Ensure sample and mobile phase pH are appropriate to prevent degradation. sample_degradation->sol3 sol1->check_mobile_phase sol2->check_mobile_phase sol3->check_mobile_phase sol4 Action: Adjust pH away from pKa. For this compound, consider pH > 5. ph_issue->sol4 sol5 Action: Increase buffer concentration to ensure consistent pH. buffer_issue->sol5 sol4->check_column sol5->check_column sol6 Action: Reverse flush the column. If unresolved, replace the column. column_void->sol6 sol7 Action: Wash with a strong solvent. Install a guard column for future runs. column_contamination->sol7 sol6->check_system sol7->check_system sol8 Action: Check and tighten all fittings. Use low-dead-volume components. dead_volume->sol8 sol9 Action: Check for leaks and pump performance. Ensure proper solvent degassing. flow_rate->sol9 sol8->solution sol9->solution

Caption: Troubleshooting workflow for peak splitting of this compound.

Detailed Troubleshooting Steps:

1. Evaluate Sample Preparation

  • Issue: Incompatible Sample Solvent. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including splitting.[1][2]

    • Solution: Whenever possible, dissolve the this compound standard and sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.

  • Issue: Sample Overload. High concentrations of the analyte can saturate the stationary phase, leading to non-ideal chromatographic behavior and peak splitting.[3]

    • Solution: Dilute the sample to a lower concentration and/or reduce the injection volume.

  • Issue: On-column Degradation or Isomerization. Pantoprazole and its derivatives can be unstable under certain conditions.[4] If the mobile phase pH is not optimal, the N-oxide could potentially undergo on-column degradation or exist in equilibrium between different forms.

    • Solution: Ensure the pH of your sample and mobile phase is in a range where this compound is stable. Given that Pantoprazole has a pKa around 3.9, maintaining a mobile phase pH above 5 is advisable to ensure it is in a single, unprotonated state.

2. Assess Mobile Phase

  • Issue: Incorrect Mobile Phase pH. The pH of the mobile phase is critical for controlling the ionization state of the analyte. If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, which will have different retention times, causing peak splitting.

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of this compound.[5]

  • Issue: Inadequate Buffering. An insufficiently buffered mobile phase can lead to pH shifts on the column, causing inconsistent retention and peak shape.

    • Solution: Use an appropriate buffer at a sufficient concentration (typically 10-25 mM) to maintain a stable pH throughout the analysis.

3. Inspect Column Health

  • Issue: Column Void or Channeling. A void at the head of the column or channels in the packed bed can create multiple paths for the analyte, resulting in a split peak.[6]

    • Solution: Disconnect the column and reverse flush it with the mobile phase at a low flow rate. If the problem persists, the column may need to be replaced.

  • Issue: Contamination at the Column Inlet. Particulates from the sample or mobile phase can accumulate on the inlet frit, disrupting the flow and causing peak splitting.[7]

    • Solution: Remove the guard column (if present) and re-run the analysis. If the peak shape improves, replace the guard column. If no guard column is used, try back-flushing the analytical column. To prevent future issues, always filter samples and mobile phases and consider using a guard column.

4. Verify HPLC System

  • Issue: Excessive Dead Volume. Large dead volumes in the system, for example, from poorly connected tubing, can cause peak broadening and splitting.[3]

    • Solution: Ensure all fittings between the injector, column, and detector are secure and that the tubing is cut cleanly and fully inserted. Use tubing with the smallest appropriate internal diameter.

  • Issue: Flow Rate Fluctuation. An unstable flow rate from the pump can lead to inconsistent retention times and distorted peak shapes.[3]

    • Solution: Check the pump for leaks and ensure it is properly primed. Degas the mobile phase to prevent air bubbles from entering the pump.

Frequently Asked Questions (FAQs)

Q1: What are typical starting HPLC conditions for the analysis of this compound?

A1: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10-25 mM Phosphate Buffer (pH adjusted to 7.0-7.5)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a suitable gradient, e.g., 15-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 290 nm[8]
Injection Volume 10-20 µL

Q2: How does the stability of this compound affect its chromatography?

A2: Pantoprazole is known to be unstable in acidic conditions.[4] While specific stability data for the N-oxide is less common, it is prudent to assume similar lability. Degradation can occur in the sample vial or on the column if the conditions are not optimal, leading to the appearance of new peaks and potentially poor peak shape for the main analyte. To mitigate this, prepare samples fresh and use a neutral to slightly alkaline mobile phase.

Q3: Could the peak splitting be due to the presence of isomers?

A3: While Pantoprazole itself is a chiral molecule, the N-oxide impurity is typically not resolved into its enantiomers under standard achiral reversed-phase conditions. Therefore, peak splitting is more likely due to the chromatographic issues outlined in the troubleshooting guide rather than the presence of isomers.

Experimental Protocols

Protocol 1: Preparation of Standard Solution
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in a small volume of methanol or acetonitrile in a volumetric flask. Dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 10 µg/mL): Further dilute the stock solution with the mobile phase to the desired concentration.

Protocol 2: Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 3: HPLC System Suitability

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the working standard solution five or six times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0%.

    • Theoretical Plates (N): Should be greater than 2000.

Logical Relationship of Troubleshooting

Troubleshooting_Logic A Peak Splitting Observed B Is it a single peak or all peaks? A->B C Single Peak Splitting B->C Single D All Peaks Splitting B->D All E Chemical Issues (pH, co-elution, degradation) C->E F Instrumental/Column Issues (void, blockage, dead volume) D->F G Optimize Method Chemistry (Mobile phase pH, sample solvent) E->G H System & Column Maintenance (Flush/replace column, check fittings) F->H I Problem Resolved G->I H->I

Caption: Logical flow for diagnosing the cause of peak splitting.

References

Adjusting mobile phase pH to improve Pantoprazole N-oxide peak shape

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering issues with the peak shape of Pantoprazole N-oxide during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What causes poor peak shape, such as tailing or splitting, for this compound in reverse-phase HPLC?

A1: Poor peak shape for ionizable compounds like this compound in reverse-phase HPLC is often related to the pH of the mobile phase.[1][2] When the mobile phase pH is close to the pKa value of an analyte, the compound can exist in both its ionized and non-ionized forms, leading to secondary interactions with the stationary phase and resulting in peak tailing or splitting.[3] Specifically for basic compounds, interactions with residual acidic silanol (B1196071) groups on the silica-based stationary phase can cause significant peak tailing.[2][4]

Q2: How does adjusting the mobile phase pH improve the peak shape of this compound?

A2: Adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa ensures that the compound exists predominantly in a single ionic form.[6] For a basic compound, using a mobile phase with a low pH (e.g., pH < 3) will ensure it is fully protonated (ionized). Conversely, a high pH (e.g., pH > 9) will keep it in its neutral, unprotonated form. By maintaining a single ionic state, interactions with the stationary phase become more uniform, leading to sharper, more symmetrical peaks.[7] Operating at a low pH can also suppress the ionization of residual silanol groups on the column packing material, reducing their potential for secondary interactions with basic analytes.[8]

Troubleshooting Guide: Improving this compound Peak Shape

If you are observing poor peak shape for this compound, follow this step-by-step guide to optimize your mobile phase pH.

Experimental Protocol: Mobile Phase pH Adjustment

This protocol outlines the steps to investigate the effect of mobile phase pH on the peak shape of this compound.

1. Initial System Setup:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is commonly used for Pantoprazole and its impurities.[9][10]

  • Sample Preparation: Prepare a standard solution of this compound in a suitable diluent (e.g., acetonitrile (B52724)/water mixture).

  • Initial Mobile Phase: Start with a mobile phase of 0.01 M phosphate (B84403) buffer at pH 7.0 and acetonitrile in a gradient elution, similar to established methods for Pantoprazole.[10][11]

  • Detection: Monitor the elution at a wavelength of 290 nm.[9][12]

2. pH Adjustment and Analysis:

  • Acidic Mobile Phase Preparation: Prepare a mobile phase with a pH of approximately 3.0. This can be achieved by adjusting a 0.1% formic acid or phosphoric acid solution with a suitable base or by using a phosphate buffer adjusted to pH 3.0.[13]

  • Column Equilibration: Equilibrate the column with the acidic mobile phase for at least 20-30 column volumes before injecting the sample.

  • Injection and Data Acquisition: Inject the this compound standard and record the chromatogram.

  • Basic Mobile Phase Preparation (Optional, check column specifications): If your column is stable at high pH, prepare a mobile phase with a pH of approximately 10.0 using a suitable buffer like ammonium (B1175870) bicarbonate.

  • Column Equilibration and Analysis: Repeat the equilibration and analysis steps with the basic mobile phase.

3. Data Analysis and Comparison:

  • Compare the chromatograms obtained at different pH values.

  • Evaluate the peak shape (asymmetry factor), retention time, and resolution between this compound and any other components in your sample.

Data Presentation: Expected Impact of Mobile Phase pH

The following table summarizes the anticipated effects of adjusting the mobile phase pH on the chromatographic parameters of this compound.

Mobile Phase pHExpected Ionization State of this compound (Assuming a pKa around 4-5)Expected Peak ShapeExpected Retention TimeRationale
pH ~ 7.0 Mixture of ionized and non-ionized formsPotentially broad, tailing, or split peak[1]IntermediateAnalyte exists in multiple forms, leading to mixed-mode retention and poor peak shape.
pH ~ 3.0 Predominantly ionized (protonated)Improved symmetry, sharper peak[8]ShorterThe ionized form is more polar and will have less retention on a C18 column.[3]
pH ~ 10.0 Predominantly non-ionized (neutral)Improved symmetry, sharper peak[7]LongerThe neutral form is more hydrophobic and will have stronger retention on a C18 column.[7]

Mandatory Visualization

The following workflow diagram illustrates the logical steps for troubleshooting and optimizing the peak shape of this compound by adjusting the mobile phase pH.

G Troubleshooting Workflow for this compound Peak Shape A Observe Poor Peak Shape (Tailing/Splitting) B Hypothesize: Mobile Phase pH is close to pKa A->B C Prepare Acidic Mobile Phase (e.g., pH 3.0) B->C D Equilibrate Column C->D E Inject Sample & Analyze D->E F Peak Shape Improved? E->F G Optimization Successful (Sharper, Symmetrical Peak) F->G Yes I Prepare Basic Mobile Phase (e.g., pH 10.0) (Check Column Stability) F->I No H Consider Other Factors: - Column Chemistry - Sample Overload - System Dead Volume I->D

Caption: Workflow for optimizing mobile phase pH to improve peak shape.

References

Minimizing the degradation of Pantoprazole N-oxide during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Pantoprazole (B1678409) N-oxide during analytical procedures.

Troubleshooting Guide: Common Issues in Pantoprazole N-oxide Analysis

This guide addresses specific problems that may arise during the analysis of this compound, providing potential causes and solutions to ensure accurate and reliable results.

Symptom Potential Cause Solution
Rapid decrease in this compound peak area Acidic Conditions: Pantoprazole and its analogues are known to be highly unstable in acidic environments.[1][2][3] The acidic pH can catalyze degradation, leading to the formation of other byproducts.pH Control: Maintain the pH of all solutions, including sample diluents and mobile phases, in the neutral to alkaline range (pH > 7.0).[1][4] Use buffers to stabilize the pH. For sample preparation, consider using a diluent like 0.1M sodium hydroxide (B78521) mixed with an organic solvent such as acetonitrile (B52724) (50:50 v/v).[5]
Appearance of unknown peaks or high baseline noise Oxidative Degradation: this compound, like the parent drug, can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[5][6] This can lead to the formation of sulfone and other related impurities.[7][8]Use of Antioxidants & Degassing: While not explicitly standard, consider the addition of a small amount of an antioxidant to sample solutions if oxidative degradation is suspected. More commonly, ensure that all solvents and the mobile phase are thoroughly degassed before use to remove dissolved oxygen.[9]
Inconsistent retention times and poor peak shape Inadequate Chromatographic Conditions: Improper column choice, mobile phase composition, or flow rate can lead to poor separation and peak tailing.Method Optimization: A C18 column is commonly used and preferred for its hydrophobicity.[5] A typical mobile phase consists of a mixture of a phosphate (B84403) buffer (e.g., 0.01 M, pH 7) and an organic modifier like acetonitrile in a gradient elution.[5][6] The flow rate is generally set around 1 mL/min.[5][6]
Loss of analyte during sample storage Inappropriate Storage Conditions: Exposure to light and elevated temperatures can contribute to the degradation of this compound.[1][2]Proper Storage: Store all standard and sample solutions in a refrigerator at 2-8°C and protect them from light by using amber vials or by wrapping the containers in aluminum foil.[1] For short-term storage at room temperature, minimize the duration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific studies on this compound are less common, based on the known instability of the parent compound, Pantoprazole, the primary degradation pathways to be cautious of are acid-catalyzed degradation and oxidation.[2][5][6] Exposure to acidic conditions can lead to rearrangement and decomposition of the benzimidazole (B57391) core.[3] Oxidative stress can further modify the sulfoxide (B87167) group.[7][8]

Q2: What is the optimal pH range for working with this compound solutions?

A2: To minimize degradation, it is crucial to maintain a neutral to alkaline pH, ideally above 7.0.[1] Pantoprazole's stability is highly pH-dependent, with the rate of degradation increasing significantly as the pH decreases.[3][4]

Q3: How should I prepare my samples to ensure the stability of this compound?

A3: It is recommended to dissolve and dilute samples in a basic or neutral diluent. A mixture of 0.1M sodium hydroxide and acetonitrile (50:50 v/v) has been shown to be a suitable diluent for pantoprazole and its related substances.[5] Always prepare samples fresh if possible and store them under refrigerated and light-protected conditions if immediate analysis is not feasible.[1]

Q4: What are the recommended HPLC conditions for the analysis of this compound?

A4: A stability-indicating HPLC method for pantoprazole and its impurities typically utilizes a reversed-phase C18 column.[5][6] A gradient elution with a mobile phase consisting of a phosphate buffer (pH ~7.0) and acetonitrile is commonly employed.[5][6] Detection is usually performed at a wavelength of around 290 nm.[5][6]

Q5: Can I use forced degradation studies to understand the stability of my this compound samples?

A5: Yes, forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[5][6] Subjecting this compound to acidic, basic, oxidative, photolytic, and thermal stress can help identify potential degradation products and establish a degradation profile.[7][8]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

This protocol outlines the steps for preparing solutions of this compound for HPLC analysis while minimizing degradation.

  • Reagent Preparation:

    • Prepare a 0.1 M sodium hydroxide solution.

    • Ensure all solvents (e.g., acetonitrile, methanol, water) are of HPLC grade.

  • Diluent Preparation:

    • Mix the 0.1 M sodium hydroxide solution with acetonitrile in a 50:50 (v/v) ratio. Degas the diluent before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in the prepared diluent to obtain a known concentration (e.g., 100 µg/mL).

    • Store this stock solution in an amber volumetric flask at 2-8°C.

  • Working Standard Solution Preparation:

    • Dilute the standard stock solution with the diluent to achieve the desired concentration for analysis (e.g., 10 µg/mL).

  • Sample Preparation (from a solid formulation):

    • Accurately weigh and finely powder the formulation.

    • Transfer an amount of powder equivalent to a known quantity of the active pharmaceutical ingredient into a volumetric flask.

    • Add the diluent, sonicate for approximately 10 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.[5][6]

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Recommended HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound.

Parameter Condition
Column Hypersil ODS C18 (or equivalent), 5 µm particle size
Mobile Phase A 0.01 M Phosphate Buffer, pH adjusted to 7.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 290 nm
Injection Volume 20 µL

Note: This is a general method and may require optimization for specific applications and equipment.

Visualizations

cluster_prep Sample Preparation Workflow cluster_analysis HPLC Analysis cluster_storage Storage Conditions sample Weigh Sample dissolve Dissolve in Alkaline/Neutral Diluent sample->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate refrigerate Refrigerate (2-8°C) dissolve->refrigerate If not analyzed immediately filter Filter through 0.45 µm Filter sonicate->filter hplc Inject into HPLC System filter->hplc data Data Acquisition and Analysis hplc->data protect Protect from Light (Amber Vials) refrigerate->protect

Caption: Workflow for minimizing degradation during sample preparation and analysis.

cluster_degradation Degradation Pathways cluster_prevention Preventative Measures pantoprazole_n_oxide This compound acid_degradation Acid-Catalyzed Degradation Products pantoprazole_n_oxide->acid_degradation Acidic pH (e.g., HCl) oxidation_products Oxidation Products (e.g., Sulfone) pantoprazole_n_oxide->oxidation_products Oxidizing Agents (e.g., H₂O₂) ph_control Maintain pH > 7.0 ph_control->pantoprazole_n_oxide degassing Degas Solvents degassing->pantoprazole_n_oxide light_protection Protect from Light light_protection->pantoprazole_n_oxide refrigeration Store at 2-8°C refrigeration->pantoprazole_n_oxide

Caption: Factors influencing the degradation of this compound.

References

Selection of internal standard for Pantoprazole N-oxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the selection of a suitable internal standard for the quantification of Pantoprazole (B1678409) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of Pantoprazole N-oxide?

The ideal internal standard for any quantitative analysis, including for this compound, is a stable isotope-labeled (SIL) version of the analyte itself (e.g., this compound-d3). A SIL internal standard exhibits nearly identical chemical and physical properties to the analyte, meaning it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for highly accurate and precise correction for variations during sample preparation and analysis.

However, a commercially available stable isotope-labeled this compound is not readily found. Its synthesis can be a complex process. Therefore, alternative internal standards must be considered.

Q2: What are the recommended alternative internal standards for this compound quantification in the absence of its stable isotope-labeled counterpart?

When a stable isotope-labeled version of the analyte is unavailable, the next best options are:

  • Stable Isotope-Labeled Parent Drug: A deuterated version of the parent drug, Pantoprazole, such as (S)-Pantoprazole-d6 or Pantoprazole-d3, is a strong candidate.[1] While not structurally identical to this compound, its structural similarity is high, and it is more likely to behave similarly during extraction and chromatography than a completely different molecule.

  • Structurally Related Compounds: A non-labeled, structurally similar compound can be used. For Pantoprazole, compounds like Omeprazole and Lansoprazole (B1674482) have been successfully used as internal standards.[2] For this compound, a potential candidate could be an N-oxide of another proton pump inhibitor, although the commercial availability of such compounds as analytical standards would need to be verified.

Q3: What are the key considerations when selecting a non-ideal internal standard for this compound?

When using an internal standard that is not a stable isotope-labeled version of the analyte, it is crucial to thoroughly validate the method to ensure accuracy and reliability. Key considerations include:

  • Chromatographic Resolution: The internal standard should be well-separated from any endogenous interferences in the matrix but ideally elute close to this compound to ensure similar matrix effects.

  • Ionization Efficiency: The internal standard should have a similar ionization efficiency to this compound in the mass spectrometer source to ensure a consistent response ratio.

  • Extraction Recovery: The recovery of the internal standard during sample preparation should be consistent and comparable to that of this compound.

  • Stability: The internal standard must be stable throughout the entire analytical process, from sample collection and storage to final analysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Variability in Analyte/Internal Standard Peak Area Ratio 1. Different matrix effects on the analyte and internal standard. 2. Inconsistent extraction recovery between the analyte and internal standard. 3. Instability of the analyte or internal standard.1. Optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components. 2. Evaluate and optimize the sample preparation procedure to ensure consistent recovery for both compounds. 3. Assess the stability of both the analyte and internal standard under various conditions (e.g., freeze-thaw cycles, benchtop stability).
Poor Accuracy and/or Precision 1. The chosen internal standard does not adequately compensate for variations in the analytical process. 2. Cross-contribution of fragment ions between the analyte and internal standard.1. Re-evaluate the choice of internal standard. A different structural analog or a stable isotope-labeled version of the parent drug might be more suitable. 2. Ensure that the selected MRM transitions for the analyte and internal standard are specific and do not have overlapping fragment ions.
Internal Standard Signal Suppression or Enhancement 1. Co-elution with a matrix component that affects the ionization of the internal standard more than the analyte.1. Modify the chromatographic conditions (e.g., change the mobile phase composition, gradient, or column) to improve separation from matrix interferences. 2. Consider a more rigorous sample clean-up procedure.

Performance of Internal Standards for Pantoprazole Quantification

Internal Standard Analyte Matrix Linearity Range (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Extraction Recovery (%) Reference
Pantoprazole-d3PantoprazoleHuman Plasma5 - 5,0000.79 - 5.360.91 - 12.67> 77.58[3]
LansoprazolePantoprazoleHuman Plasma5.0 - 5,0004.23.2Not Reported[4]
OmeprazolePantoprazoleHuman PlasmaNot ReportedNot ReportedNot ReportedNot Reported[2]

Detailed Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a hypothetical but representative procedure based on established methods for Pantoprazole and its related compounds.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., (S)-Pantoprazole-d6 at an optimized concentration).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Inject a 5-10 µL aliquot of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18, 4.6 mm x 75 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in water with 0.05% formic acid[5]

  • Mobile Phase B: Acetonitrile[5]

  • Flow Rate: 0.4 mL/min[5]

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.5 min: 90-10% B

    • 6.5-8 min: 10% B

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 400.0 → 216.1[5]

    • Internal Standard ((S)-Pantoprazole-d6): m/z 387.1 → 203.1 (This is a transition for Pantoprazole-d3, a suitable starting point for optimization of Pantoprazole-d6)

Diagrams

Caption: Workflow for selecting an internal standard for this compound.

experimental_workflow sample Plasma Sample add_is Add Internal Standard (e.g., Pantoprazole-d6) sample->add_is precipitate Protein Precipitation (Ice-cold Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Peak Area Ratio vs. Concentration) lcms->data quant Quantification of This compound data->quant

Caption: Experimental workflow for this compound quantification.

References

Calibration curve issues for Pantoprazole N-oxide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of Pantoprazole N-oxide, particularly concerning calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves for this compound analysis?

A1: Non-linearity in calibration curves for this compound is a frequent challenge in LC-MS/MS bioanalysis.[1] Several factors can contribute to this issue:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing non-linearity at the upper end of the calibration curve.[1]

  • Matrix Effects: Ion suppression or enhancement from endogenous components in the sample matrix (e.g., plasma, tissue homogenates) can disproportionately affect the ionization of this compound at different concentrations, leading to a non-linear response.

  • Analyte Instability: Pantoprazole and its metabolites, including the N-oxide, are known to be unstable, particularly in acidic conditions.[1][2] Degradation of the analyte during sample preparation or storage can lead to inaccurate quantification and a non-linear calibration curve.

  • Suboptimal Chromatographic Peak Shape: Poor peak integration due to issues like tailing, fronting, or broad peaks, especially at the lower and upper limits of quantification, can result in deviations from linearity.

Q2: I'm observing poor accuracy and precision at the Lower Limit of Quantification (LLOQ) for my this compound assay. What should I investigate?

A2: Inaccurate and imprecise results at the LLOQ often point to specific analytical challenges.[1] Key areas to investigate include:

  • Matrix Effects: These are often more pronounced at lower concentrations where the analyte signal is weaker relative to interfering matrix components.[1]

  • Analyte Stability: Degradation of this compound can significantly impact the accuracy of low-concentration samples.[1] It is crucial to maintain a neutral to alkaline pH and protect samples from light and elevated temperatures.[2]

  • Inconsistent Peak Integration: At the LLOQ, low signal-to-noise ratios can lead to inconsistent peak integration by the processing software.[1] Manual review of the peak integration is often necessary.

  • Contamination and Carryover: Contamination from higher concentration samples into subsequent LLOQ samples can lead to artificially high results.[1] An optimized autosampler wash method is critical.

Q3: What are the recommended storage conditions for samples containing this compound?

A3: To ensure the stability of this compound in analytical samples, the following storage conditions are recommended:

  • Temperature: For short-term storage, refrigeration at 2°C to 8°C is advisable.[2]

  • pH: The pH of the sample solution should be maintained in a neutral to alkaline range (pH > 7.0) to prevent acid-catalyzed degradation.[2]

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the analyte from photodegradation.[2]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Symptom: The calibration curve for this compound does not meet the acceptance criteria for linearity (e.g., r² < 0.99).

Troubleshooting Workflow:

start Non-Linear Calibration Curve check_upper Check Upper Concentration Points start->check_upper check_lower Check Lower Concentration Points start->check_lower check_all Review All Points start->check_all detector_saturation Detector Saturation? check_upper->detector_saturation matrix_effects Matrix Effects? check_lower->matrix_effects integration_issues Peak Integration Issues? check_all->integration_issues detector_saturation->matrix_effects No solution_saturation Dilute Upper Standards or Reduce MS Sensitivity detector_saturation->solution_saturation Yes matrix_effects->integration_issues No solution_matrix Optimize Sample Preparation (e.g., SPE, LLE) matrix_effects->solution_matrix Yes analyte_instability Analyte Instability? integration_issues->analyte_instability No solution_integration Manually Review and Adjust Integration Parameters integration_issues->solution_integration Yes solution_stability Ensure Proper Sample Handling: pH control, low temperature, light protection analyte_instability->solution_stability Yes

Caption: Troubleshooting workflow for a non-linear calibration curve.

Possible Causes and Solutions:

Possible Cause Solution
Detector Saturation Dilute the upper concentration standards and re-inject. Alternatively, reduce the sensitivity of the mass spectrometer by adjusting parameters like dwell time or using a less abundant product ion for quantification.[1]
Matrix Effects Optimize the sample preparation method to better remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.
Poor Peak Integration Manually review the peak integration for all calibration standards. Adjust the integration parameters in your software to ensure consistent and accurate peak area determination, especially for the lowest and highest concentration points.[1]
Analyte Instability Ensure that all samples and standards are handled under conditions that prevent degradation. This includes maintaining a pH above 7.0, storing samples at 2-8°C, and protecting them from light.[1][2]
Issue 2: High Variability in Peak Area of Internal Standard

Symptom: The peak area of the internal standard (IS) is inconsistent across the calibration curve and quality control (QC) samples.

Troubleshooting Workflow:

start Inconsistent IS Peak Area check_prep Review Sample Preparation start->check_prep check_injection Investigate Injection Process start->check_injection check_ms Examine MS Performance start->check_ms pipetting_error Pipetting Inaccuracy? check_prep->pipetting_error autosampler_issue Autosampler Malfunction? check_injection->autosampler_issue ion_source Ion Source Instability? check_ms->ion_source pipetting_error->check_injection No solution_pipetting Verify Pipette Calibration and Technique pipetting_error->solution_pipetting Yes autosampler_issue->check_ms No solution_autosampler Check for Bubbles in Syringe; Perform Autosampler Maintenance autosampler_issue->solution_autosampler Yes solution_ms Clean and Tune Mass Spectrometer ion_source->solution_ms Yes

Caption: Troubleshooting workflow for inconsistent internal standard peak area.

Possible Causes and Solutions:

Possible Cause Solution
Inaccurate Pipetting Verify the calibration of all pipettes used for adding the internal standard. Ensure consistent pipetting technique.
Autosampler Issues Check the autosampler syringe for air bubbles. Ensure the injection volume is consistent. Perform routine maintenance on the autosampler.
Ion Source Instability The ion source of the mass spectrometer may be dirty, leading to fluctuating ionization efficiency. Clean the ion source and re-tune the instrument.
Matrix Effects on IS If using a stable-isotope labeled internal standard, matrix effects should be minimal. However, with an analog IS, differential matrix effects between the analyte and IS can occur. Re-evaluate the choice of internal standard.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the analysis of this compound in human plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Pantoprazole-d6) to each plasma sample, calibrator, and QC.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.

LC-MS/MS System Workflow:

cluster_lc LC System cluster_ms MS/MS System autosampler Autosampler (Injects Sample) column Reverse-Phase C18 Column (Separates Analytes) autosampler->column pump HPLC Pump (Delivers Mobile Phase) pump->column esi Electrospray Ionization (ESI) (Ionizes Analytes) column->esi quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector (Signal Acquisition) quad3->detector data_system Data System (Chromatogram & Quantification) detector->data_system

References

Technical Support Center: Robustness Testing of Analytical Methods for Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Pantoprazole (B1678409) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of robustness testing for the analytical method of Pantoprazole N-oxide?

A1: Robustness testing evaluates the reliability of an analytical method by intentionally introducing small, deliberate variations to the method parameters.[1][2][3] The goal is to ensure that the method remains accurate and precise during routine use, despite minor fluctuations in operating conditions.[4][5] This is a critical component of method validation as per ICH Q2(R1) guidelines.[1][6]

Q2: Which analytical technique is most commonly used for the analysis of this compound and its related substances?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most prevalent and established method for the determination of Pantoprazole and its impurities, including this compound.[6][7][8]

Q3: What are the typical parameters that should be investigated during the robustness testing of an HPLC method for this compound?

A3: Common parameters to intentionally vary include the pH of the mobile phase buffer, the composition of the mobile phase (ratio of organic to aqueous phase), column temperature, flow rate, and the detection wavelength.[2][9][10]

Q4: What are the acceptable limits for the results of robustness testing?

A4: The acceptance criteria for robustness testing are generally that the system suitability parameters (e.g., peak resolution, tailing factor, theoretical plates) continue to meet the method's predefined criteria. For instance, the resolution between Pantoprazole and this compound should remain greater than a specified value (e.g., >2.0), and the relative standard deviation (%RSD) of the analyte's peak area should typically be less than 2.0%.[6]

Troubleshooting Guide

Issue 1: Significant shift in the retention time of this compound after a small change in mobile phase pH.

  • Question: We observed a retention time shift of more than 10% for this compound when we varied the mobile phase pH by ±0.2 units during our robustness study. Is this expected, and how can we mitigate this?

  • Answer: Yes, this can be expected. Pantoprazole and its N-oxide are ionizable compounds, making their retention times sensitive to the pH of the mobile phase.[11] A change of as little as 0.1 pH units can lead to a significant shift in retention time.[11]

    • Troubleshooting Steps:

      • Buffer Capacity: Ensure your buffer has sufficient capacity to resist pH changes. A buffer concentration in the range of 10-25 mM is usually adequate.[12]

      • pH Optimization: Your method's target pH might be too close to the pKa of this compound. Consider optimizing the mobile phase pH to a value where the compound's ionization state is more stable.

      • Method Re-evaluation: If the method remains highly sensitive to minor pH variations, it may not be robust enough for routine use. In this case, further method development and optimization are recommended.

Issue 2: Poor peak shape (tailing or fronting) for this compound.

  • Question: Our chromatograms are showing significant peak tailing for this compound. What are the potential causes and solutions?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors.

    • Troubleshooting Steps:

      • Silanol (B1196071) Interactions: Peak tailing can result from interactions between the basic analyte and acidic silanol groups on the silica-based column packing.[12] Using a high-purity, end-capped column or adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can minimize these interactions.[12]

      • Column Overload: Injecting too much sample can lead to peak distortion.[13] Try reducing the injection volume or the sample concentration.

      • Contamination: A contaminated guard column or analytical column can also cause poor peak shape.[14] Try replacing the guard column and flushing the analytical column with a strong solvent.

Issue 3: Inconsistent peak areas for this compound, leading to high %RSD.

  • Question: We are observing a high degree of variability in the peak areas for our replicate injections of this compound, resulting in a %RSD greater than 2%. What could be the cause?

  • Answer: Inconsistent peak areas can stem from issues with the sample, the HPLC system, or the mobile phase.

    • Troubleshooting Steps:

      • Sample Stability: Pantoprazole and its related substances can be unstable under certain conditions. Ensure your sample and standard solutions are freshly prepared and protected from light and heat.

      • Injector Issues: A partially blocked or leaking injector can lead to variable injection volumes. Check the injector for any signs of leaks or blockages.

      • Mobile Phase Preparation: Inaccurate preparation of the mobile phase, especially the organic-to-aqueous ratio, can cause fluctuations in retention and peak area.[11] Prepare the mobile phase carefully, preferably by weight, and ensure it is thoroughly mixed and degassed.[11]

      • Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to variable peak areas.[14][15] Purge the pump to remove any air bubbles and check the performance of the check valves.

Data Presentation

Table 1: Typical Parameters and Acceptance Criteria for Robustness Testing of this compound HPLC Method

ParameterVariationAcceptance Criteria
Mobile Phase pH ± 0.2 unitsSystem suitability parameters met; %RSD of peak area < 2.0%
Mobile Phase Composition ± 2% organic phaseSystem suitability parameters met; %RSD of peak area < 2.0%
Column Temperature ± 5 °CSystem suitability parameters met; %RSD of peak area < 2.0%
Flow Rate ± 0.1 mL/minSystem suitability parameters met; %RSD of peak area < 2.0%
Detection Wavelength ± 5 nmSystem suitability parameters met; %RSD of peak area < 2.0%

Experimental Protocols

Protocol: Robustness Testing of an RP-HPLC Method for this compound

  • Standard and Sample Preparation:

    • Prepare a stock solution of Pantoprazole reference standard and this compound impurity standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).

    • Prepare working standard solutions by diluting the stock solutions to the desired concentration.

    • Prepare sample solutions containing Pantoprazole and spiked with a known concentration of this compound.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][6]

    • Flow Rate: Typically 1.0 mL/min.[2][6]

    • Detection: UV detection at a specified wavelength (e.g., 290 nm).[2]

    • Injection Volume: Typically 20 µL.[7]

  • Robustness Evaluation:

    • Establish the standard operating conditions for the HPLC method.

    • Inject the standard solution and ensure that the system suitability criteria (e.g., resolution, tailing factor, theoretical plates) are met.

    • For each robustness parameter (as listed in Table 1), make the specified variation while keeping all other parameters constant.

    • For each variation, inject the standard and sample solutions in replicate (e.g., n=3).

    • Record the retention times, peak areas, and system suitability parameters for each injection.

  • Data Analysis:

    • Calculate the mean, standard deviation, and %RSD for the peak areas of this compound for each condition.

    • Compare the system suitability results for each variation against the established acceptance criteria.

    • Document all results and observations. If any parameter variation leads to results outside the acceptance criteria, the method may need to be re-optimized to improve its robustness.

Visualizations

Robustness_Testing_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_robustness Robustness Evaluation cluster_analysis Data Analysis prep_std Prepare Standard and Sample Solutions hplc_setup Set Up HPLC System with Standard Conditions prep_std->hplc_setup sys_suit Perform System Suitability Test hplc_setup->sys_suit vary_params Vary One Parameter at a Time (pH, Temp, Flow Rate, etc.) sys_suit->vary_params If Pass inject_samples Inject Samples in Replicate vary_params->inject_samples analyze_data Analyze Chromatographic Data (%RSD, Resolution, etc.) inject_samples->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria report Document Results compare_criteria->report Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Unexpected Result in Robustness Testing cause_mobile_phase Mobile Phase Issue (pH, Composition) problem->cause_mobile_phase cause_column Column Issue (Contamination, Degradation) problem->cause_column cause_system System Issue (Leak, Injector, Pump) problem->cause_system cause_sample Sample Issue (Stability, Preparation) problem->cause_sample solution_mobile_phase Re-prepare Mobile Phase, Check pH Meter cause_mobile_phase->solution_mobile_phase solution_column Flush or Replace Column/ Guard Column cause_column->solution_column solution_system Check for Leaks, Purge Pump, Service Injector cause_system->solution_system solution_sample Prepare Fresh Samples, Protect from Degradation cause_sample->solution_sample

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of Pantoprazole N-oxide in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the validation of Pantoprazole N-oxide analysis, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This compound is a known impurity and degradation product of Pantoprazole, a widely used proton pump inhibitor.[1] Accurate and robust analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative summary of validation parameters, detailed experimental protocols, and logical workflows to aid researchers in selecting and implementing a suitable analytical strategy.

Comparative Analysis of HPLC Method Validation Parameters

The following tables summarize the performance characteristics of two representative HPLC methods (Method A and Method B) for the analysis of Pantoprazole and its impurities, including this compound. These methods have been validated according to ICH guidelines.[1][2]

Table 1: Chromatographic Conditions and System Suitability

ParameterMethod AMethod BICH Guideline/Acceptance Criteria
Column Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm)[2][3]Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[1]Appropriate for the separation of analytes.
Mobile Phase Gradient elution with 0.01 M phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724).[2][3]Isocratic elution with Methanol:Water (60:40, v/v), pH adjusted to 3.0.[1]Should provide adequate resolution and peak shape.
Flow Rate 1.0 mL/min[2][3]1.0 mL/min[1]To be optimized for efficient separation.
Detection Wavelength 290 nm[2][3]290 nm[1]Wavelength of maximum absorbance for the analyte.
Theoretical Plates > 2000> 2000Typically > 2000 for efficient separation.
Tailing Factor < 2< 2Should be ≤ 2 for symmetrical peaks.
Resolution > 2 between adjacent peaks[2]> 2 between adjacent peaksBaseline separation (Rs > 2) is generally required.

Table 2: Summary of Validation Parameters

Validation ParameterMethod AMethod BICH Q2(R1) Guideline/Acceptance Criteria
Specificity No interference from blank, placebo, and other impurities at the retention time of the analyte.[2]The method is specific for the analyte and free from interference from degradation products.[1]The analytical signal should be solely from the analyte of interest.
Linearity (Correlation Coefficient, r²) ≥ 0.999[2]0.9995[1]r² ≥ 0.999 is generally considered acceptable.
Range (µg/mL) Not explicitly stated for N-oxide, but the method is validated for impurities.5 - 25 µg/mL for Pantoprazole[1]The range over which the method is linear, accurate, and precise.
Accuracy (% Recovery) 97.9 - 103% for Pantoprazole and its impurities.[2]Not explicitly stated for N-oxide, but the method is validated for accuracy.Typically between 98.0% and 102.0% for the assay of a drug substance.
Precision (% RSD) < 2.0%Repeatability: < 0.5%; Intermediate Precision: < 1.5%[1]Repeatability: RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) (µg/mL) 0.043 - 0.047 µg/mL for impurities.[2]0.25 µg/mL for Pantoprazole[1]The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) (µg/mL) 0.13 - 0.14 µg/mL for impurities.[2]Not explicitly stated for N-oxide, but the method is validated for LOQ.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).[2]The method's reliability is demonstrated during normal use with small variations.The method should remain unaffected by minor changes in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the validation of an HPLC method for this compound.

Protocol 1: Sample and Standard Preparation
  • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and 0.1M sodium hydroxide (B78521) in a 50:50 v/v ratio) to obtain a stock solution of a known concentration.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 50% to 150% of the expected sample concentration).[4]

  • Sample Preparation: For drug substances, dissolve a known amount of the sample in the diluent to achieve a concentration within the validated range. For drug products, an extraction step may be necessary to separate the analyte from excipients before dilution.

Protocol 2: Method Validation Experiments
  • Specificity: Inject the blank (diluent), a placebo solution (if applicable), a standard solution of this compound, and a sample solution. Demonstrate that there are no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be conducted on Pantoprazole to generate potential degradation products, including the N-oxide, and to demonstrate the method's ability to separate them.[2][3]

  • Linearity: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration of this compound. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.[1]

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the relative standard deviation (%RSD) for each set of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[2]

  • Robustness: Introduce small, deliberate variations to the method parameters, such as the pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Evaluate the effect of these changes on the system suitability parameters.[2]

Visualizing the Workflow and Validation Process

Diagrams created using Graphviz (DOT language) illustrate the logical flow of the experimental and validation processes.

HPLC_Method_Validation_Workflow cluster_protocol Experimental Protocol cluster_validation ICH Q2(R1) Validation start Start: Method Development prep Sample & Standard Preparation start->prep end_node End: Validated Method chrom_cond Chromatographic Condition Optimization prep->chrom_cond Define matrix & concentration system_suitability System Suitability Testing chrom_cond->system_suitability Establish parameters specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->end_node

Caption: Experimental workflow for HPLC method validation.

ICH_Validation_Parameters node_main node_main node_params node_params main ICH Q2(R1) Validation for HPLC Method params Validation Parameters Specificity Linearity Accuracy Precision Range LOD/LOQ Robustness main->params desc Key Objectives Analyte unequivocally assessed Proportionality of response Closeness to true value Agreement between measurements Interval of suitability Method sensitivity Reliability with small variations params:f0->desc:d0 ensures params:f1->desc:d1 demonstrates params:f2->desc:d2 confirms params:f3->desc:d3 evaluates params:f4->desc:d4 defines params:f5->desc:d5 establishes params:f6->desc:d6 indicates

Caption: Logical relationships of ICH Q2(R1) validation parameters.

References

A Comparative Guide: HPLC vs. UPLC for the Analysis of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Pantoprazole (B1678409), a widely used proton pump inhibitor, and its related impurities, such as Pantoprazole N-oxide, require robust analytical methods for their detection and quantification. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by experimental data from published studies.

Performance Comparison: HPLC vs. UPLC

The primary advantages of UPLC over traditional HPLC stem from the use of smaller particle size columns (typically <2 µm), which allows for faster analysis times and improved resolution. While a direct comparative study for this compound was not identified, a comparison of typical methods for pantoprazole and its impurities highlights the potential benefits of UPLC.

A key advantage of UPLC is the significant reduction in analysis run time.[1] A stability-indicating UPLC method for pantoprazole and its impurities was developed to reduce the longer run times associated with HPLC methods.[1] This allows for higher sample throughput, a critical factor in quality control environments. Furthermore, the enhanced sensitivity and selectivity offered by UPLC are beneficial for the detection and quantification of impurities that may be present at low levels.[1]

The following table summarizes the key performance parameters and experimental conditions for representative HPLC and UPLC methods suitable for the analysis of pantoprazole and its impurities, including the N-oxide.

ParameterHPLC MethodUPLC Method
Instrumentation Agilent LC 1200 system with binary pump and PDA detector[2]Waters-Acquity UPLC system with binary gradient pump and PDA detector[1]
Column C18 column[2]Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7µm[1]
Mobile Phase Methanol (B129727) and water (60:40, v/v)[2]A: Buffer (1.32 g/L Di Basic Ammonium Phosphate, pH 7.50) and Solvent mixture (85:15, v/v)B: Solvent Mixture (Acetonitrile: Methanol, 70:30, v/v)[1]
Flow Rate 1 mL/min[2]0.4 mL/min (initial, gradient elution)[1]
Detection Wavelength 290 nm[2][3][4]290 nm[1]
Injection Volume 20 µL[3]Not Specified
Column Temperature Ambient[2] or 40 °C[3]Not Specified
Key Advantage Robust and widely available.Shorter run time, reduced solvent consumption, improved sensitivity and selectivity.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are outlines of the experimental protocols for both HPLC and UPLC analysis of pantoprazole and its related substances.

HPLC Method Protocol

This protocol is based on a stability-indicating HPLC-DAD method for pantoprazole and its degradation products.[2]

  • System Preparation: The HPLC system, an Agilent LC 1200 equipped with a binary pump and a photodiode-array detector, is used.[2]

  • Chromatographic Conditions:

    • Column: A C18 column is employed for the separation.[2]

    • Mobile Phase: A mixture of methanol and water in a 60:40 (v/v) ratio is prepared and degassed.[2] The pH of the mobile phase may be adjusted to 3.0.[2]

    • Flow Rate: The mobile phase is delivered at a constant flow rate of 1 mL/min.[2]

    • Detection: The PDA detector is set to a wavelength of 290 nm for monitoring the analytes.[2]

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of pantoprazole is prepared by dissolving an accurately weighed amount in HPLC-grade methanol and diluting with water to a final concentration of 1000 µg/mL.[2]

    • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 to 25 µg/mL.[2]

    • Sample Preparation: Samples containing this compound are diluted with the mobile phase to fall within the calibration range.

  • Analysis: 20 µL of each standard and sample solution is injected into the HPLC system, and the chromatograms are recorded.[3] The peak corresponding to this compound is identified based on its retention time, which can be confirmed by spiking the sample with a known standard of the impurity.[2]

UPLC Method Protocol

This protocol is based on a rapid, stability-indicating RP-UPLC method for pantoprazole and its potential impurities.[1]

  • System Preparation: A Waters-Acquity UPLC system with a high-pressure binary gradient pump, column oven, and a Photo Diode Array detector is utilized.[1]

  • Chromatographic Conditions:

    • Column: A Waters Acquity BEH C18 column (50 mm x 2.1 mm, 1.7µm particle size) is used for the separation.[1]

    • Mobile Phase:

      • Buffer Preparation: 1.32 g of Di Basic Ammonium Phosphate is dissolved in 1000 mL of Milli-Q water, and the pH is adjusted to 7.50 with Ortho Phosphoric acid. The buffer is filtered through a 0.22 µm PVDF filter.[1]

      • Solvent Mixture: Acetonitrile (B52724) and Methanol are mixed in a 70:30 ratio.[1]

      • Mobile Phase A: The buffer and solvent mixture are combined in an 85:15 ratio.[1]

      • Mobile Phase B: The solvent mixture is used as Mobile Phase B.[1]

    • Gradient Elution: A gradient elution program is employed with an initial flow rate of 0.4 mL/min.[1]

    • Detection: The PDA detector is set at a wavelength of 290 nm.[1]

  • Standard and Sample Preparation:

    • Diluent: A mixture of acetonitrile and 0.1M Sodium hydroxide (B78521) (50:50 v/v) can be used as a diluent.[3]

    • Standard and Sample Solutions: Accurately prepared solutions of the sample and reference standards are made in the appropriate diluent.

  • Analysis: The prepared solutions are injected into the UPLC system, and the resulting chromatograms are processed to identify and quantify this compound and other related substances.

Visualizing the Analytical Workflow

The following diagram illustrates the general experimental workflow for the chromatographic analysis of this compound, applicable to both HPLC and UPLC systems.

Analytical Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weighing Weighing of Sample and Reference Standard Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (e.g., 0.45 µm) Dilution->Filtration Injection Injection into HPLC/UPLC System Filtration->Injection Separation Separation on Analytical Column Injection->Separation Detection Detection by PDA/UV Detector Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting of Results Quantification->Report

Caption: General workflow for HPLC/UPLC analysis of this compound.

References

Comparative Stability Analysis: Pantoprazole N-oxide vs. Pantoprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative stability of two key pantoprazole-related impurities.

This guide provides a detailed comparison of the stability of Pantoprazole (B1678409) N-oxide and pantoprazole sulfone, two significant process-related impurities and degradation products of the proton pump inhibitor, pantoprazole. Understanding the stability of these impurities is crucial for the development of robust analytical methods, formulation strategies, and ensuring the quality and safety of pantoprazole drug products. This document synthesizes data from forced degradation studies and provides detailed experimental protocols for researchers.

Executive Summary

Pantoprazole, a widely used proton pump inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, pantoprazole sulfone and Pantoprazole N-oxide are of particular interest due to their potential impact on the safety and efficacy of the drug product.

Forced degradation studies reveal that pantoprazole degrades significantly under acidic and oxidative conditions.[1][2] Pantoprazole sulfone is a major degradation product formed under oxidative stress.[1][2] While direct comparative stability data for isolated this compound and pantoprazole sulfone is limited in the public domain, their formation profiles under different stress conditions provide valuable insights into their relative stability. This compound, along with a combined N-oxide sulfone, has also been identified as a common impurity in pantoprazole injection formulations subjected to photolytic and oxidative stress.[3][4][5]

The stability of pantoprazole and its related substances is highly pH-dependent, with degradation increasing as the pH decreases.[6][7] The drug is relatively stable in alkaline and dry heat conditions.[1][2]

Data Presentation: Formation of Pantoprazole Impurities under Stress

The following table summarizes the formation of pantoprazole sulfone and N-oxide under various forced degradation conditions as reported in the literature. This data provides an indirect measure of their stability, with higher percentages of formation suggesting a greater propensity for the parent drug to degrade into these specific impurities under those conditions.

Stress ConditionPantoprazole Sulfone FormationThis compound FormationReference
Oxidative Stress Major degradation productIdentified as a common impurity[1][2][3][4]
Acidic Hydrolysis Major impurity (sulfide also formed)-[1][2]
Photolytic Stress (UV/Sunlight) Identified as a common impurityIdentified as a common impurity[3][4]
Alkaline Hydrolysis StableStable[1][2]
Thermal Stress (Dry Heat) StableStable[1][2]

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on pantoprazole to evaluate the formation of its impurities, including the N-oxide and sulfone derivatives.

Forced Degradation Study Protocol

This protocol is based on methodologies described in stability-indicating HPLC method development studies for pantoprazole.[1][2][3]

  • Preparation of Stock Solution: A stock solution of pantoprazole sodium is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) at a concentration of approximately 1000 µg/mL.[3]

  • Stress Conditions:

    • Acidic Hydrolysis: The stock solution is treated with 0.1 M HCl and kept at room temperature for a specified duration.

    • Alkaline Hydrolysis: The stock solution is treated with 0.1 M NaOH and kept at room temperature.

    • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3% or 30%) or other oxidizing agents like azobisisobutyronitrile and stored at room temperature.[3]

    • Thermal Degradation: The solid drug substance is exposed to dry heat in an oven at a specified temperature (e.g., 80°C).

    • Photolytic Degradation: The stock solution is exposed to UV radiation (e.g., 254 nm) and sunlight for a defined period as per ICH Q1B guidelines.[3]

  • Sample Preparation for Analysis: After the specified stress period, the solutions are neutralized (if necessary) and diluted with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 15-50 µg/mL).[3]

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate pantoprazole from its degradation products.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis or photodiode array (PDA) detector.[3][8]

  • Column: A reversed-phase C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm) is commonly used.[1][2]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of a buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile).[1][2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][2]

  • Detection Wavelength: Detection is typically carried out at 290 nm.[1][2][9]

  • Data Analysis: The peak areas of pantoprazole and its degradation products are used to calculate the percentage of degradation and the relative amounts of each impurity formed.

Visualizations

Logical Flow of Stability Testing

The following diagram illustrates the general workflow for assessing the stability of pantoprazole and identifying its degradation products.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Results start Pantoprazole Drug Substance stock Prepare Stock Solution start->stock acid Acid Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxidation Oxidative Stress stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Impurity Identification hplc->identification quantification Quantification identification->quantification degradation_profile Degradation Profile quantification->degradation_profile stability_assessment Comparative Stability Assessment degradation_profile->stability_assessment

Caption: Workflow for forced degradation and stability analysis of pantoprazole.

Simplified Degradation Pathway of Pantoprazole

This diagram illustrates the formation of pantoprazole sulfone and N-oxide from the parent drug under specific stress conditions.

G cluster_degradation Degradation Products pantoprazole Pantoprazole sulfone Pantoprazole Sulfone pantoprazole->sulfone Oxidative Stress n_oxide This compound pantoprazole->n_oxide Photolytic/Oxidative Stress

References

Inter-laboratory Comparison of Analytical Methods for Pantoprazole N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Pantoprazole N-oxide, a known impurity and metabolite of Pantoprazole. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes the performance and key experimental parameters of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods, based on available literature, to assist professionals in method selection and validation.

Data Presentation: Performance Comparison of Analytical Methods

The choice between analytical methods for this compound quantification is often dictated by the required sensitivity, selectivity, and the matrix of the sample. LC-MS/MS is generally favored for its high sensitivity and specificity, making it suitable for detecting trace-level impurities.[1][2] HPLC with UV detection is a robust and widely available technique suitable for routine quality control where lower sensitivity is acceptable.[3][4][5]

Parameter LC-MS/MS HPLC-UV/DAD
Limit of Detection (LOD) As low as 0.05 - 0.12 ng/mL for related N-oxide impurities[1]0.043 - 0.25 µg/mL for Pantoprazole and its degradation products[3][4]
Limit of Quantification (LOQ) As low as 0.27 - 0.31 ng/mL for related N-oxide impurities[1]0.13 - 0.14 µg/mL for Pantoprazole and its degradation products[4]
Linearity (r²) > 0.999[1]> 0.999[3][4]
Accuracy (% Recovery) 100.1% - 100.9% for related N-oxide impurities[1]97.9% - 103% for Pantoprazole and its impurities[4]
Precision (%RSD) < 3.5% for related N-oxide impurities[1]< 1.5% for Pantoprazole and its degradation products[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for LC-MS/MS and HPLC-DAD methods based on published literature for Pantoprazole and its related substances, including N-oxides.

Protocol 1: LC-MS/MS Method for Trace Analysis of N-oxide Impurities

This protocol is adapted from a method for the determination of potential genotoxic impurities in S-pantoprazole sodium.[1]

  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: Agilent Infinity Lab Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 µm).[1]

  • Mobile Phase:

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: Electrospray ionization (ESI) in positive mode with multiple-reaction monitoring (MRM).[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile.

Protocol 2: HPLC-DAD Method for Stability-Indicating Assays

This protocol is based on a method for investigating the stress-dependent degradation of Pantoprazole.[3]

  • Instrumentation: An HPLC system equipped with a photodiode-array detector (PDA).[3]

  • Chromatographic Column: Inertsil ODS C18 column (250 mm × 4.6 mm i.d., 5-µm particle size).[3]

  • Mobile Phase: A mixture of methanol (B129727) and water (60:40, v/v), with the pH adjusted to 3.0.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a specified wavelength, typically around 290 nm for Pantoprazole and its impurities.[4]

  • Sample Preparation: Dissolve the sample in HPLC-grade methanol and dilute to the desired concentration with the mobile phase.[3]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the analytical methods discussed.

cluster_LCMSMS LC-MS/MS Experimental Workflow SamplePrep_LCMSMS Sample Preparation (Dissolution & Dilution) Chromatography_LCMSMS Chromatographic Separation (C18 Column, Gradient Elution) SamplePrep_LCMSMS->Chromatography_LCMSMS Ionization_LCMSMS Electrospray Ionization (ESI+) Chromatography_LCMSMS->Ionization_LCMSMS MassAnalysis_LCMSMS Mass Analysis (Triple Quadrupole, MRM) Ionization_LCMSMS->MassAnalysis_LCMSMS DataAcquisition_LCMSMS Data Acquisition & Processing MassAnalysis_LCMSMS->DataAcquisition_LCMSMS

Caption: Generalized workflow for LC-MS/MS analysis of this compound.

cluster_HPLC HPLC-UV/DAD Experimental Workflow SamplePrep_HPLC Sample Preparation (Dissolution & Dilution) Injection_HPLC Sample Injection SamplePrep_HPLC->Injection_HPLC Chromatography_HPLC Chromatographic Separation (C18 Column, Isocratic Elution) Injection_HPLC->Chromatography_HPLC Detection_HPLC UV/DAD Detection Chromatography_HPLC->Detection_HPLC DataAnalysis_HPLC Data Analysis & Quantification Detection_HPLC->DataAnalysis_HPLC

Caption: Generalized workflow for HPLC-UV/DAD analysis of this compound.

References

A Comparative Guide to Analytical Methods for Pantoprazole N-oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Pantoprazole N-oxide, a significant impurity and metabolite of Pantoprazole. We will delve into the performance of various techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

Comparative Analysis of Method Performance

The selection of an analytical method for this compound quantification is contingent on factors such as required sensitivity, selectivity, sample matrix, and the intended application, ranging from routine quality control to in-depth pharmacokinetic studies. The following tables summarize the key performance parameters of different analytical techniques based on validated methods for Pantoprazole and its impurities.

Table 1: Performance Comparison of Chromatographic Methods for Pantoprazole and its Impurities
ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 5 - 25 µg/mL[1]0.3 - 10.8 ng/mL[2]50 - 800 ng/spot[3]
Limit of Detection (LOD) 0.25 µg/mL[1]0.05 - 0.12 ng/mL[2]8.45 ng/spot[3]
Limit of Quantification (LOQ) 0.13 - 0.14 µg/mL[4][5]0.27 - 0.31 ng/mL[2]25.60 ng/spot[3]
Accuracy (% Recovery) 97.9 - 103%[4][5]100.1 - 100.9%[2]98.16 - 100.5%[3]
Precision (%RSD) < 1.5%[1]3.1 - 3.5%[2]1.28 - 3.62%[3]
Table 2: Performance of UV-Visible Spectrophotometric Methods for Pantoprazole
ParameterUV-Visible SpectrophotometryFirst-Derivative UV Spectrophotometry
Linearity Range 2.50 - 80.00 µg/mL[6]0.5 - 70 µg/mL[6]
Limit of Detection (LOD) 0.69 µg/mL[6]0.15 µg/mL[6]
Limit of Quantification (LOQ) 2.31 µg/mL[6]0.5 µg/mL[6]
Accuracy (% Recovery) 101.77%[7]101.28%[7]
Precision (%RSD) 1.17%[7]1.19%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are representative protocols for the quantification of Pantoprazole and its related substances, including the N-oxide.

High-Performance Liquid Chromatography (HPLC-DAD) Method

This method is suitable for the separation and quantification of Pantoprazole and its degradation products, including this compound.[1]

  • Chromatographic System : Agilent LC 1200 system with a binary pump, Rheodyne injector (20 µL), and a photodiode-array detector (PDA).

  • Column : Inertsil ODS C18 column (250 mm × 4.6 mm i.d., 5-μm particle size).

  • Mobile Phase : A mixture of methanol (B129727) and water (60:40, v/v), with the pH adjusted to 3.0.

  • Flow Rate : 1 mL/min.

  • Detection : PDA detection at 290 nm for Pantoprazole. For stress samples, additional wavelengths of 230, 245, 254, 310, and 330 nm are monitored.

  • Sample Preparation : A primary stock solution of 1000 µg/mL is prepared by dissolving 10 mg of Pantoprazole in 10 mL of HPLC-grade methanol and making up the volume with water. Calibration standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 25 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of trace levels of this compound and other genotoxic impurities.[2]

  • Chromatographic System : Agilent 1290 series HPLC system coupled to a triple quadrupole MS.

  • Column : Agilent Infinity Lab Poroshell 120 EC-C18 column (2.1 mm × 100 mm, 2.7 μm).

  • Mobile Phase : Gradient elution using 10 mmol·L-1 ammonium (B1175870) acetate (B1210297) containing 0.05% formic acid (A) and acetonitrile (B52724) (B).

  • Flow Rate : 0.4 mL·min-1.

  • Mass Spectrometry : Detection is performed using an electrospray ionization (ESI) source in positive mode with multiple-reaction monitoring (MRM). The optimized mass ion-pair for a sulfinyl N-oxide impurity is m/z 400.0/216.1.

  • Sample Preparation : A stock solution is prepared and serially diluted to create calibration standards within the linear range (e.g., 0.3-10.8 ng·mL-1).

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a simple and rapid method for the simultaneous estimation of Pantoprazole and its impurities.

  • Chromatographic System : Camag HPTLC system with a Linomat 5 applicator and a TLC Scanner 3.

  • Stationary Phase : Silica gel 60 F254 TLC plates.

  • Mobile Phase : Toluene: ethyl acetate: methanol: acetic acid (7:2:1:0.1 v/v/v/v).[3]

  • Detection : Densitometric scanning at 290 nm.

  • Sample Preparation : A standard stock solution of Pantoprazole is prepared in methanol. Working standards are prepared by appropriate dilution of the stock solution. The solutions are applied to the HPTLC plate as bands.

UV-Visible Spectrophotometric Method

This is a simple and cost-effective method for the estimation of Pantoprazole in bulk and pharmaceutical dosage forms.

  • Spectrophotometer : A double beam UV-Visible spectrophotometer with 1 cm quartz cells.

  • Solvent : 0.1N NaOH.[8]

  • Wavelength of Maximum Absorbance (λmax) : 295 nm.[8]

  • Sample Preparation : A standard stock solution of 100 µg/ml is prepared by dissolving 25 mg of pure Pantoprazole in 0.1N NaOH and transferring it to a 250 ml volumetric flask. Working solutions are prepared by diluting the stock solution to the desired concentrations (e.g., 1-20 µg/ml).[8]

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis UV_Vis UV-Vis Spectrophotometry Linearity Linearity & Range UV_Vis->Linearity Accuracy Accuracy UV_Vis->Accuracy Precision Precision UV_Vis->Precision Sensitivity Sensitivity (LOD/LOQ) UV_Vis->Sensitivity Specificity Specificity UV_Vis->Specificity Robustness Robustness UV_Vis->Robustness HPLC HPLC-UV HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Sensitivity HPLC->Specificity HPLC->Robustness HPTLC HPTLC HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->Sensitivity HPTLC->Specificity HPTLC->Robustness LC_MS LC-MS/MS LC_MS->Linearity LC_MS->Accuracy LC_MS->Precision LC_MS->Sensitivity LC_MS->Specificity LC_MS->Robustness Data_Table Data Tabulation Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table Sensitivity->Data_Table Specificity->Data_Table Robustness->Data_Table Performance_Eval Performance Evaluation Data_Table->Performance_Eval Method_Selection Method Selection Performance_Eval->Method_Selection

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods for this compound reveals a hierarchy of performance. LC-MS/MS stands out as the most sensitive and selective method, making it the gold standard for trace-level quantification and in complex biological matrices.[9][10] HPLC-UV offers a robust and reliable alternative for routine quality control and in situations where the extreme sensitivity of LC-MS/MS is not required.[9] HPTLC provides a high-throughput and cost-effective option for screening purposes. UV-Visible spectrophotometry , while being the simplest and most economical, lacks the specificity to distinguish this compound from the parent drug and other impurities without prior separation, but its derivative techniques can enhance its specificity.[6][7] The choice of the optimal method will ultimately depend on the specific requirements of the analysis, balancing the need for sensitivity, selectivity, and throughput with practical considerations of cost and available instrumentation.

References

Forced Degradation Behavior: A Comparative Analysis of Pantoprazole and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented stability profiles of pantoprazole (B1678409) and its N-oxide derivative under forced degradation conditions. While extensive data exists detailing the degradation pathways of the parent drug, pantoprazole, a thorough investigation of its N-oxide metabolite's behavior under similar stress conditions remains largely unreported in publicly accessible research.

This guide synthesizes the available experimental data on the forced degradation of pantoprazole and highlights the current knowledge gap concerning pantoprazole N-oxide. This information is crucial for researchers, scientists, and drug development professionals involved in the stability testing, formulation development, and quality control of pantoprazole-containing products.

Executive Summary of Degradation Profiles

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.

Pantoprazole , a proton pump inhibitor, is known to be labile, particularly in acidic environments. Its degradation pathways have been extensively studied and characterized. The primary degradation products identified are pantoprazole sulfide (B99878) and pantoprazole sulfone.

In stark contrast, there is a notable absence of publicly available data on the forced degradation of This compound . While it is recognized as a potential impurity and degradation product of pantoprazole, its own stability profile under stress conditions has not been detailed in the reviewed literature. Therefore, a direct quantitative comparison of the forced degradation behavior of pantoprazole and its N-oxide is not feasible at this time.

Quantitative Analysis of Pantoprazole Degradation

The following table summarizes the quantitative data from various forced degradation studies on pantoprazole. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions such as the concentration of the stressor, temperature, and duration of exposure.

Stress ConditionReagent/MethodTemperatureDurationDegradation (%)Key Degradation Products
Acidic 0.1 M HClRoom Temperature10 min~100%Sulfide impurity
0.05 M HClRoom Temperature30 min~86%Sulfide impurity
0.01 M HClRoom Temperature60 min~92%Sulfide impurity
Alkaline 1 M NaOHReflux4 hours~69%Not specified
0.1 M NaOHRoom Temperature5 days<5%Not specified
Oxidative 3% H₂O₂Room Temperature3 hours~67%Sulfone impurity
1% m-CPBARoom TemperatureNot specifiedMajor degradationm/z 400.0775, 416.0717, 400.0778
Thermal Dry Heat95°C24 hours~54%Not specified
Dry Heat70°C24 hours~10%Not specified
Photolytic UV Light (Solution)Not specified24 hours~36%Not specified
UV Light (Solid)Not specified3 days~10%Not specified

Experimental Protocols for Pantoprazole Degradation Studies

The following are representative experimental methodologies for conducting forced degradation studies on pantoprazole, as compiled from the literature.

Sample Preparation

A stock solution of pantoprazole sodium is typically prepared by dissolving an accurately weighed amount in a suitable solvent, such as methanol (B129727) or water, to achieve a desired concentration (e.g., 500 µg/mL).

Stress Conditions
  • Acidic Degradation: The stock solution is treated with hydrochloric acid (ranging from 0.01 M to 1 M) and kept at room temperature for a specified duration (e.g., 10 minutes to 1 hour).

  • Alkaline Degradation: The stock solution is mixed with sodium hydroxide (B78521) (ranging from 0.1 M to 1 M) and either stored at room temperature for several days or refluxed for a few hours.

  • Oxidative Degradation: The stock solution is exposed to an oxidizing agent, such as hydrogen peroxide (typically 3%) or meta-chloroperoxybenzoic acid (m-CPBA), at room temperature for a defined period.

  • Thermal Degradation: A powdered sample of pantoprazole is subjected to dry heat in an oven at elevated temperatures (e.g., 70°C to 95°C) for 24 hours.

  • Photolytic Degradation: A solution of pantoprazole or the solid drug is exposed to UV light (e.g., in a photostability chamber) or natural sunlight for a specified duration.

Analytical Method

The analysis of the stressed samples is predominantly carried out using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A common approach involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer solution. Detection is typically performed using a UV detector at a wavelength of around 290 nm. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for the forced degradation analysis of a pharmaceutical compound like pantoprazole.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of Drug Substance Acid Acid Hydrolysis Start->Acid Alkali Alkaline Hydrolysis Start->Alkali Oxidation Oxidative Stress Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Alkali->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Experimental Workflow for Forced Degradation Studies

Conclusion

The forced degradation of pantoprazole has been thoroughly investigated, revealing its susceptibility to acidic, oxidative, and to a lesser extent, alkaline, thermal, and photolytic stress. The primary degradation products, pantoprazole sulfide and sulfone, are well-characterized. However, a significant gap exists in the scientific literature concerning the forced degradation of this compound. Without such data, a direct comparison of the stability of pantoprazole and its N-oxide metabolite is not possible. Further research is warranted to elucidate the degradation pathways and stability profile of this compound to ensure the comprehensive quality control of pantoprazole drug products.

Limit of detection (LOD) and limit of quantification (LOQ) for Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Pantoprazole N-oxide, a potential impurity in Pantoprazole drug substances.

This document summarizes quantitative data from various analytical techniques, outlines detailed experimental protocols, and presents a visual workflow to aid in the selection and implementation of appropriate analytical methods for quality control and research purposes.

Comparison of Analytical Methods for this compound

The determination of LOD and LOQ for this compound is crucial for controlling its presence in pharmaceutical formulations. Two common analytical techniques employed for this purpose are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Remarks
HPLC-DAD 0.25 µg/mL (for Pantoprazole)0.825 µg/mL (for Pantoprazole)While a specific LOD/LOQ for this compound is not provided in the cited study, this method was used to identify it as a degradation product. The provided values are for the parent compound, Pantoprazole, indicating the general sensitivity of the method.[1]
LC-MS/MS 0.12 ng/mL0.31 ng/mLThis highly sensitive method was specifically validated for the determination of potential genotoxic impurities in S-pantoprazole sodium, including this compound (referred to as sulfinyl N-oxide).

Note: The significant difference in the reported LOD and LOQ values between the general HPLC-DAD method for Pantoprazole and the specialized LC-MS/MS method for its N-oxide impurity highlights the superior sensitivity of the latter technique for trace-level analysis.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of the experimental protocols used in the referenced studies.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method was developed for the analysis of Pantoprazole and its degradation products, including this compound.

  • Instrumentation: Agilent 1200 series HPLC system with a diode array detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of methanol (B129727) and water (60:40, v/v) with the pH adjusted to 3.0.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 290 nm.

  • Method Validation: The method was validated according to ICH Q2 guidelines for parameters including specificity, linearity, precision, accuracy, LOD, and LOQ.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method was developed for the simultaneous determination of potential genotoxic impurities in S-pantoprazole sodium.

  • Instrumentation: LC-MS/MS system.

  • Column: Agilent Infinity Lab Poroshell 120 EC-C18 column (2.1 mm × 100 mm, 2.7 µm).

  • Mobile Phase: A gradient elution using:

  • Flow Rate: 0.4 mL·min-1.

  • Detection: Electrospray ionization (ESI) in positive mode using multiple-reaction monitoring (MRM).

  • Mass Ion-Pairs for Quantitation:

    • This compound (sulfinyl N-oxide): m/z 400.0/216.1.

  • Method Validation: The method was validated for linearity, recovery, LOD, and LOQ.

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method, a critical process in method validation for pharmaceutical impurities like this compound.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification start Start: Define Analytical Method prep_standards Prepare Standard Solutions of this compound start->prep_standards prep_blanks Prepare Blank Samples (Matrix without Analyte) start->prep_blanks analyze_standards Analyze Standard Solutions at Low Concentrations prep_standards->analyze_standards analyze_blanks Analyze Multiple Blank Samples prep_blanks->analyze_blanks calc_sd_blank Calculate Standard Deviation (SD) of Blank Responses analyze_blanks->calc_sd_blank calc_slope Determine Slope of the Calibration Curve analyze_standards->calc_slope calc_lod Calculate LOD (e.g., 3.3 * SD / Slope) calc_sd_blank->calc_lod calc_loq Calculate LOQ (e.g., 10 * SD / Slope) calc_sd_blank->calc_loq calc_slope->calc_lod calc_slope->calc_loq end End: Established LOD & LOQ calc_lod->end verify_loq Verify LOQ with Spiked Samples (Precision & Accuracy) calc_loq->verify_loq verify_loq->end

Caption: General workflow for determining LOD and LOQ.

This guide provides a foundational understanding of the analytical methodologies for detecting and quantifying this compound. For detailed implementation, it is recommended to consult the full research articles cited. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity and the available instrumentation.

References

A Comparative Guide to Detectors for the Analysis of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Pantoprazole (B1678409) and its related compounds, selecting the appropriate analytical methodology is critical for ensuring accurate and reliable results. Pantoprazole N-oxide, a known impurity and degradation product of Pantoprazole, requires sensitive and specific detection methods for its quantification.[1][2] This guide provides a detailed comparison of common detectors used in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by experimental data from various studies.

Detector Performance Comparison

The choice of detector significantly impacts the sensitivity, selectivity, and robustness of the analytical method. The most commonly employed detectors for the analysis of Pantoprazole and its impurities, including the N-oxide, are Ultraviolet-Visible (UV-Vis), Diode Array (DAD), and Mass Spectrometry (MS). The following table summarizes the quantitative performance of these detectors based on published analytical methods.

Detector TypeAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Limitations
UV-Vis / DAD Pantoprazole & Impurities0.043 - 0.25 µg/mL[1][3]0.13 - 1.48 µg/mL[3][4]5 - 50 µg/mL[1][5]Cost-effective, robust, widely available.[5]Lower sensitivity compared to MS, potential for interference from co-eluting compounds.
LC-MS/MS Pantoprazole~5 ng/mL[6]-5 - 5000 ng/mL[6]High sensitivity and selectivity, structural confirmation.[7][8]Higher cost, more complex instrumentation and method development.[7]
Potentiometric Sensors Pantoprazole2.8 x 10⁻¹¹ - 7.6 x 10⁻⁶ mol/L[9]1.0 x 10⁻¹⁰ - 1.0 x 10⁻⁶ mol/L[9]1.0 x 10⁻¹⁰ - 1.0 x 10⁻² mol/L[9]Very low detection limits, wide linear range.Primarily for the parent drug, applicability to N-oxide not explicitly detailed.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of Pantoprazole and its impurities using HPLC with different detectors.

Method 1: HPLC with UV/DAD Detection

This method is suitable for the routine quality control of Pantoprazole and the determination of its process-related impurities, including the N-oxide.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector.

  • Chromatographic Conditions :

    • Column : Hypersil ODS C18 column.[3]

    • Mobile Phase : A gradient elution using 0.01 M phosphate (B84403) buffer (pH 7) and acetonitrile (B52724).[3]

    • Flow Rate : 1.0 mL/min.[3]

    • Detection Wavelength : 290 nm is commonly used as it provides good sensitivity for Pantoprazole and its impurities.[3][8]

  • Sample Preparation :

    • For bulk drug analysis, dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., a mixture of the mobile phase components).[3]

    • For formulations like tablets, crush the tablets, dissolve the powder equivalent to a specific amount of Pantoprazole in the diluent, sonicate, and filter before injection.[5][10]

Method 2: LC-MS/MS Detection

This highly sensitive and selective method is ideal for bioanalytical studies, such as pharmacokinetics, where very low concentrations of the analyte need to be quantified in complex matrices like plasma.[6][8]

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Chromatographic Conditions :

  • Mass Spectrometry Parameters :

    • Ionization Mode : Positive ion electrospray ionization (ESI+).[6]

    • Monitoring Mode : Multiple Reaction Monitoring (MRM).

    • Transitions : For Pantoprazole, the transition monitored is m/z 384.1 → 200.0.[6] A specific transition for this compound would need to be determined during method development.

  • Sample Preparation :

    • For plasma samples, a simple protein precipitation with an organic solvent like methanol (B129727) is often employed.[6] The supernatant is then injected into the LC-MS/MS system.

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical processes, the following diagrams are provided.

HPLC-UV Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bulk Drug or Formulation Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection (@ 290 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification LCMSMS_Analysis_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection Injection into LC Supernatant_Transfer->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Mass_Spec_Data Mass Spectra Acquisition MS_Detection->Mass_Spec_Data Quantification_MS Quantification based on Peak Area Ratios Mass_Spec_Data->Quantification_MS

References

A Comparative Guide to the Relative Response Factor of Pantoprazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of drug products. The Relative Response Factor (RRF) is a critical parameter in chromatographic analysis, enabling the determination of impurity levels without the need for an individual reference standard for each impurity. This guide provides a comparison of the RRF for known impurities of Pantoprazole (B1678409) and presents a detailed experimental protocol for the determination of the RRF of Pantoprazole N-oxide, a potential degradation product.

Understanding the Relative Response Factor

The Relative Response Factor (RRF) is defined as the ratio of the response factor of an impurity to the response factor of the API.[1][2][3] It is a measure of the sensitivity of a detector to an impurity relative to the API. The RRF is calculated using the following formula:

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

Alternatively, the RRF can be determined from the slope of the calibration curves for the impurity and the API:[2][4]

RRF = Slope of Impurity / Slope of API

An RRF value of 1.0 indicates that the impurity and the API have the same response at the same concentration. A value greater than 1.0 signifies a higher response from the impurity, while a value less than 1.0 indicates a lower response compared to the API.

Comparison of Relative Response Factors for Pantoprazole Impurities

Table 1: Relative Response Factors of Known Pantoprazole Impurities [2]

ImpurityRelative Response Factor (RRF)
Impurity-A1.13
Impurity-B0.93
Impurity-C0.59

Experimental Protocol for the Determination of Relative Response Factor of this compound

The following is a comprehensive protocol for determining the RRF of this compound using High-Performance Liquid Chromatography (HPLC). This protocol is based on established methods for the analysis of Pantoprazole and its impurities.[1][2][5][6]

1. Materials and Reagents:

  • Pantoprazole Sodium Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) Acetate (B1210297) or Potassium Phosphate (analytical grade)

  • Orthophosphoric Acid or Triethylamine (for pH adjustment)

  • Water (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonication bath

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

ParameterCondition
ColumnHypersil ODS C18 (125 x 4.0 mm, 5 µm) or equivalent
Mobile PhaseGradient elution with a mixture of a buffered aqueous phase (e.g., 0.01 M ammonium acetate adjusted to pH 7.0 with orthophosphoric acid) and an organic phase (e.g., acetonitrile).[2]
Flow Rate1.0 mL/min[2][5]
Column Temperature40°C[5]
Detection Wavelength290 nm[2][5][7]
Injection Volume20 µL

4. Preparation of Standard Solutions:

  • Pantoprazole Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Pantoprazole Sodium Reference Standard into a 25 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of mobile phase components) and make up to volume.

  • This compound Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in the diluent and make up to volume.

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both Pantoprazole and this compound by diluting the respective stock solutions to cover a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.

5. Experimental Procedure:

  • Inject equal volumes of each calibration solution for both Pantoprazole and this compound into the HPLC system.

  • Record the peak areas from the resulting chromatograms.

  • Plot a calibration curve of peak area versus concentration for both Pantoprazole and this compound.

  • Determine the slope of the linear regression line for each compound.

6. Calculation of Relative Response Factor:

Calculate the RRF of this compound using the slopes of the calibration curves:

RRF = Slope of this compound / Slope of Pantoprazole

Experimental Workflow for RRF Determination

The following diagram illustrates the key steps involved in the experimental determination of the Relative Response Factor.

RRF_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Analysis & Calculation prep_api Prepare Pantoprazole Stock Solution prep_cal Prepare Calibration Solutions (API & Impurity) prep_api->prep_cal prep_imp Prepare this compound Stock Solution prep_imp->prep_cal hplc_inject Inject Calibration Solutions into HPLC prep_cal->hplc_inject get_data Record Peak Areas hplc_inject->get_data plot_curve Plot Calibration Curves (Area vs. Concentration) get_data->plot_curve calc_slope Determine Slopes of Linear Regression plot_curve->calc_slope calc_rrf Calculate RRF (Slope_Impurity / Slope_API) calc_slope->calc_rrf

Caption: Experimental workflow for RRF determination.

Conclusion

The determination of the Relative Response Factor is a crucial step in the development of robust analytical methods for the quantification of impurities in pharmaceuticals. While a specific RRF for this compound is not documented in the reviewed literature, the provided experimental protocol offers a clear and detailed pathway for its determination. By following this guide, researchers and scientists can accurately establish the RRF for this compound and other potential impurities, thereby ensuring the quality and safety of Pantoprazole drug products. The comparative data on other Pantoprazole impurities serves as a useful benchmark for these analytical endeavors.

References

A Comparative Guide to System Suitability Parameters for Pantoprazole N-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of system suitability parameters for the analysis of Pantoprazole (B1678409) N-oxide, a known impurity and metabolite of Pantoprazole. The data presented is collated from various validated analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to ensure the reliability and robustness of analytical procedures in pharmaceutical quality control.

Comparison of System Suitability Parameters

System suitability testing is a critical component of chromatographic analysis, verifying that the analytical system is performing adequately for the intended analysis. The following tables summarize key system suitability parameters and their typical acceptance criteria for the analysis of Pantoprazole and its impurities, including Pantoprazole N-oxide.

Table 1: General System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5 - 2.0 between Pantoprazole and this compound (or adjacent peaks)Ensures baseline or near-baseline separation of the analyte from closely eluting compounds.[1]
Tailing Factor (T) ≤ 2.0 (often between 0.8 and 1.8)Measures peak symmetry; a value greater than 2 indicates significant peak tailing, which can affect integration and accuracy.[1][2]
Theoretical Plates (N) > 2000Indicates the efficiency of the chromatographic column. Higher numbers signify better separation efficiency.[3]
Relative Standard Deviation (%RSD) ≤ 2.0% for replicate injections of a standard solutionDemonstrates the precision of the analytical system.[2]

Table 2: Comparison of Chromatographic Methods for Pantoprazole and Impurities Analysis

ParameterHPLC Method 1HPLC Method 2UPLC Method
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[4][5]Hypersil ODS (dimensions not specified)[6]Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[7]
Mobile Phase Gradient elution with Ammonium Acetate buffer and Acetonitrile[4][5]Gradient elution with Phosphate buffer (pH 7) and Acetonitrile[6]Gradient elution with Di Basic Ammonium Phosphate buffer (pH 7.5) and a mixture of Acetonitrile and Methanol[7]
Flow Rate 1.0 mL/min[4][5]1.0 mL/min[6]0.4 mL/min[7]
Detection Wavelength 290 nm[4][5]290 nm[6]290 nm[7]
Column Temperature 30 °C[4][5]Not specifiedNot specified
Run Time Not specified (likely longer due to HPLC)Short run time mentioned[6]Shorter run time due to UPLC[7]

Table 3: Reported System Suitability Data for Pantoprazole Related Compounds

This table presents example data from a study analyzing Pantoprazole and its impurities. While not exclusively for this compound, it provides a reference for expected performance.

AnalyteRetention Time (min)Theoretical Plates (N)Peak Asymmetry (A)Resolution (R)
Impurity I4.228711.38-
Pantoprazole7.133041.527.77
Impurity V9.130071.073.27
Impurity III10.553911.252.49
Impurity IV14.1325881.846.87
Impurity II16.1868941.066.20

Data adapted from a study on the determination of pantoprazole and its main impurities.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of Pantoprazole and its impurities.

Protocol 1: RP-HPLC Method for Pantoprazole and its Impurities

This method is suitable for the simultaneous determination of Pantoprazole and its related substances, including this compound.

  • Chromatographic System:

    • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm particle size)[4][5]

    • Mobile Phase A: 0.01 M Ammonium Acetate buffer with 1 mL/L Triethylamine, pH adjusted to 4.5 with orthophosphoric acid : Acetonitrile (70:30, v/v)[4][5]

    • Mobile Phase B: 0.01 M Ammonium Acetate buffer with 1 mL/L Triethylamine, pH adjusted to 4.5 with orthophosphoric acid : Acetonitrile (30:70, v/v)[4][5]

    • Gradient Program: A suitable gradient program should be developed to ensure separation of all impurities.

    • Flow Rate: 1.0 mL/min[4][5]

    • Column Temperature: 30 °C[4][5]

    • Detection: UV at 290 nm[4][5]

  • System Suitability Solution Preparation:

    • Prepare a solution containing Pantoprazole and known impurities (including this compound) at a concentration that allows for accurate assessment of resolution and peak shape. A common approach is to spike a pure Pantoprazole sample with its impurities.[6]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the system suitability solution multiple times (typically 5 or 6 injections).

    • Calculate the system suitability parameters (Resolution, Tailing Factor, Theoretical Plates, and %RSD of peak areas).

    • The system is deemed suitable for analysis if all parameters meet the pre-defined acceptance criteria.

Protocol 2: UPLC Method for Rapid Analysis of Pantoprazole and its Impurities

This method offers a faster analysis time, which is beneficial for high-throughput environments.

  • Chromatographic System:

    • Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm particle size)[7]

    • Mobile Phase A: 1.32 g/L of Di Basic Ammonium Phosphate in water, pH adjusted to 7.5 with Ortho Phosphoric acid[7]

    • Mobile Phase B: Acetonitrile : Methanol (70:30, v/v)[7]

    • Gradient Program: A rapid gradient to elute all compounds of interest.

    • Flow Rate: 0.4 mL/min[7]

    • Detection: UV at 290 nm[7]

  • System Suitability Solution Preparation:

    • Similar to the HPLC method, prepare a solution containing Pantoprazole and its impurities.

  • Procedure:

    • Equilibrate the UPLC system.

    • Perform blank and system suitability injections.

    • Verify that all system suitability parameters are within the established limits before proceeding with sample analysis.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for an analytical method involving system suitability testing.

Analytical_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Evaluation prep_standard Prepare Standard and System Suitability Solutions instrument_setup Instrument Setup (HPLC/UPLC) prep_standard->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup system_suitability System Suitability Test (SST) instrument_setup->system_suitability check_sst Check SST Results against Acceptance Criteria system_suitability->check_sst sample_analysis Sample Analysis process_data Process Sample Chromatograms sample_analysis->process_data decision SST Pass? check_sst->decision calculate_results Calculate Results process_data->calculate_results report Final Report calculate_results->report decision->instrument_setup No (Troubleshoot) decision->sample_analysis Yes

Caption: Workflow for chromatographic analysis with system suitability testing.

References

A Comparative Guide to Analytical Method Transfer for Pantoprazole N-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of impurities in pharmaceutical products is paramount to ensure safety and efficacy. Pantoprazole N-oxide, a known process-related impurity and potential degradant of Pantoprazole, requires robust analytical methods for its control. When transferring these analytical methods between laboratories, a thorough understanding of the methodologies and careful consideration of various factors are crucial for a successful and compliant transfer. This guide provides a comparative overview of common analytical techniques for this compound analysis and details the critical considerations for method transfer.

Comparison of Analytical Methods for this compound

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

ParameterHPLCUPLCLC-MS/MS
Principle Separation based on partitioning between a stationary and mobile phase at high pressure.Separation using smaller particle size columns (<2 µm) at very high pressures.Separation by chromatography followed by mass-based detection, providing high selectivity and sensitivity.
Linearity (r²) >0.999[1]>0.999>0.999[2]
Limit of Detection (LOD) 0.043 - 0.047 µg/mL[1]0.12 ng/mL[3]0.12 ng/mL[3]
Limit of Quantification (LOQ) 0.13 - 0.14 µg/mL[1]0.31 ng/mL[3]0.31 ng/mL[3]
Run Time ~15-30 minutes<10 minutes[4]~5-15 minutes
Resolution GoodExcellentExcellent
Sensitivity ModerateHighVery High
Selectivity GoodGoodExcellent
Cost LowerModerateHigher
Method Transfer Complexity ModerateModerate to HighHigh

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for successful method transfer. Below are representative protocols for the analysis of this compound using HPLC, UPLC, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical formulations.

1. Chromatographic Conditions:

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1].

  • Mobile Phase: Gradient elution with a mixture of 0.01 M phosphate (B84403) buffer (pH 7.0) and acetonitrile[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 290 nm[1].

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving the bulk drug or powdered tablets in the diluent to achieve a target concentration of this compound within the linear range of the method.

3. System Suitability:

  • Perform system suitability tests by injecting the standard solution multiple times.

  • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The theoretical plates for the this compound peak should be greater than 2000.

  • The tailing factor should be less than 2.0.

Ultra-Performance Liquid Chromatography (UPLC) Method

This method offers faster analysis times and improved resolution, making it suitable for high-throughput screening and analysis of complex mixtures.

1. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[4].

  • Mobile Phase: Gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile)[4].

  • Flow Rate: 0.4 mL/min[4].

  • Detection Wavelength: 290 nm[4].

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40°C.

2. Standard and Sample Preparation:

  • Follow a similar procedure as for the HPLC method, ensuring the concentrations are appropriate for the higher sensitivity of the UPLC system.

3. System Suitability:

  • The system suitability criteria are generally stricter for UPLC methods due to the higher efficiency.

  • RSD of peak area < 1.0%.

  • Higher theoretical plate counts are expected compared to HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method provides the highest sensitivity and selectivity and is ideal for the trace-level quantification of this compound, especially in complex matrices like biological fluids.

1. Chromatographic Conditions (LC):

  • Utilize a UPLC or HPLC system with conditions optimized for rapid separation.

2. Mass Spectrometric Conditions (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[3].

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2].

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used) to ensure high selectivity[3].

3. Standard and Sample Preparation:

  • Sample preparation may involve more extensive cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.

  • The use of a stable isotope-labeled internal standard is highly recommended to improve accuracy and precision.

4. System Suitability:

  • In addition to chromatographic parameters, system suitability for LC-MS/MS includes monitoring the signal intensity and stability of the mass spectrometer.

Method Transfer Considerations

The successful transfer of an analytical method from a transferring laboratory (TL) to a receiving laboratory (RL) is a documented process that ensures the RL can perform the method with the same level of accuracy, precision, and reliability as the TL.

Key Stages of Method Transfer

MethodTransferWorkflow A Initiation & Planning B Protocol Development A->B Define Scope & Criteria C Training & Familiarization B->C Approve Protocol D Method Transfer Execution C->D Analyst Training E Data Evaluation & Report D->E Comparative Testing F Method Implementation E->F Successful Transfer

Caption: A streamlined workflow for analytical method transfer.

Critical Parameters to Consider During Method Transfer

A thorough risk assessment should be conducted to identify and mitigate potential challenges during method transfer.

CriticalParameters cluster_instrumentation Instrumentation cluster_reagents Reagents & Materials cluster_personnel Personnel cluster_documentation Documentation center Method Transfer Success I1 HPLC/UPLC System Differences (Dwell Volume, Detector) center->I1 I2 Column Performance (Age, Manufacturer) center->I2 R1 Mobile Phase Preparation center->R1 R2 Reference Standard Quality center->R2 P1 Analyst Training & Experience center->P1 P2 Understanding of Method Nuances center->P2 D1 Clarity of Method Protocol center->D1 D2 Comprehensive Validation Report center->D2

Caption: Key factors influencing the success of method transfer.

Communication and Collaboration: Open and frequent communication between the transferring and receiving laboratories is the cornerstone of a successful method transfer. Any ambiguities in the method protocol should be clarified before the execution of the transfer studies.

By carefully selecting the appropriate analytical technique and meticulously planning and executing the method transfer process, pharmaceutical organizations can ensure the consistent and reliable analysis of this compound, thereby safeguarding product quality and patient safety.

References

Comparative Analysis of Pantoprazole N-oxide in Diverse Drug Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Pantoprazole (B1678409) N-oxide, a known impurity and potential degradant of the proton pump inhibitor pantoprazole, across different pharmaceutical formulations. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on analytical methodologies for the detection and quantification of Pantoprazole N-oxide, offering insights into its prevalence in various dosage forms.

This compound is a significant process-related impurity and degradation product of pantoprazole.[1] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of pantoprazole drug products. This guide focuses on the analytical techniques used to quantify this impurity and discusses its observed presence in different formulations based on available scientific literature.

Quantitative Analysis of this compound: A Methodological Comparison

The primary analytical technique for the separation and quantification of this compound in pharmaceutical formulations is High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS). The operational parameters of these methods are critical for achieving accurate and reproducible results. A summary of validated HPLC methods is presented below.

ParameterMethod 1: RP-HPLC for Tablets and InjectionsMethod 2: HPLC-DAD for Injection DegradationMethod 3: UPLC for Lyophilized Injection
Stationary Phase Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)C18 columnWaters Acquity BEH C18 (50 mm x 2.1 mm, 1.7µm)
Mobile Phase Gradient elution with Mobile Phase A (0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) : acetonitrile (B52724), 70:30 v/v) and Mobile Phase B (buffer : acetonitrile, 30:70 v/v)Methanol (B129727) : Water (60:40, v/v), pH 3.0Gradient elution with Mobile Phase A (Ammonium Phosphate Buffer (pH 7.5) : Solvent mixture, 85:15) and Mobile Phase B (Solvent Mixture: Acetonitrile:Methanol, 70:30)
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection Wavelength 290 nmNot specified290 nm
Column Temperature 30°CNot specifiedNot specified
Linearity (r) >0.9990.9995Not specified
Limit of Quantification (LOQ) 0.099–1.48 µg/mLNot specifiedNot specified
Recovery 97.6–105.8%Not specifiedNot specified
Reference [1][2][3]

Comparative Presence of this compound in Different Formulations

Direct comparative studies on the levels of this compound in various commercially available pantoprazole formulations under standard storage conditions are limited in publicly accessible literature. However, forced degradation studies provide valuable insights into the propensity of different formulations to form this impurity.

A key study investigating the stress-dependent degradation of pantoprazole identified This compound as one of three common impurities formed in pantoprazole for injection formulations under photolytic and oxidative stress conditions.[2] This suggests that the lyophilized powder for injection, due to its formulation and potential exposure to light and oxygen during reconstitution and administration, may be more susceptible to the formation of N-oxide impurities compared to solid oral dosage forms.

Enteric-coated tablets are designed to protect the acid-labile pantoprazole from the acidic environment of the stomach. While this coating provides stability to the active pharmaceutical ingredient, the manufacturing process and excipients used could potentially influence the impurity profile. An RP-HPLC method has been successfully applied to the simultaneous quantification of pantoprazole and its five main impurities in both tablets and powder for injection , indicating the necessity of monitoring these impurities across different dosage forms.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for the key experiments cited in this guide.

RP-HPLC Method for Simultaneous Determination of Pantoprazole and its Impurities in Tablets and Injections[1]
  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a gradient elution capability.

  • Column: Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: A mixture of 0.01 M ammonium acetate buffer (pH adjusted to 4.5 with orthophosphoric acid) and acetonitrile (70:30, v/v).

  • Mobile Phase B: A mixture of 0.01 M ammonium acetate buffer (pH 4.5) and acetonitrile (30:70, v/v).

  • Gradient Program: A linear gradient program should be developed to ensure the separation of pantoprazole from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 290 nm.

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of pantoprazole and transfer it to a volumetric flask.

    • Dissolve in a suitable solvent (e.g., a mixture of mobile phase A and B), sonicate if necessary, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Sample Preparation (Powder for Injection):

    • Reconstitute the contents of the vial with the specified diluent.

    • Further dilute an appropriate volume of the reconstituted solution with a suitable solvent to achieve a final concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm filter before injection.

HPLC-DAD Method for Forced Degradation Studies of Pantoprazole Injection[2]
  • Chromatographic System: An HPLC system equipped with a Diode-Array Detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of methanol and water (60:40, v/v), with the pH adjusted to 3.0.

  • Flow Rate: 1.0 mL/min.

  • Forced Degradation Conditions:

    • Oxidative Degradation: Expose a solution of the pantoprazole injection formulation to a solution of hydrogen peroxide.

    • Photolytic Degradation: Expose a solution of the pantoprazole injection formulation to UV light and sunlight for a specified duration.

  • Sample Analysis: Analyze the stressed samples using the described HPLC-DAD method and compare the chromatograms to an unstressed sample to identify degradation products, including this compound.

Visualizing the Analytical Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship between different analytical methodologies.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing formulation Drug Formulation (Tablet or Injection) dissolution Dissolution / Reconstitution formulation->dissolution dilution Dilution to Working Concentration dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC System filtration->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV/DAD Detection (290 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification of This compound integration->quantification

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_formulations Pantoprazole Formulations cluster_methods Analytical Methods cluster_output Analytical Output tablets Enteric-Coated Tablets hplc_uv HPLC-UV/DAD tablets->hplc_uv lc_ms LC-MS tablets->lc_ms injections Lyophilized Powder for Injection injections->hplc_uv injections->lc_ms suspension Oral Suspension suspension->hplc_uv suspension->lc_ms quantification Quantification of This compound hplc_uv->quantification lc_ms->quantification identification Identification of Degradation Products lc_ms->identification

Caption: Logical relationship of analytical methods for this compound.

References

A Comparative Guide to Analytical Methods for Pantoprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in pharmaceutical products are paramount to ensuring their safety and efficacy. This guide provides a comprehensive benchmark of analytical methods for the impurity profiling of pantoprazole (B1678409), a widely used proton pump inhibitor. The following sections detail the experimental protocols of commonly employed techniques and present a comparative analysis of their performance based on experimental data.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for pantoprazole impurity profiling.[1] These methods offer high resolution and sensitivity for separating and quantifying process-related impurities and degradation products.[2][3] For enhanced identification and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[4][5] LC-MS combines the separation power of chromatography with the mass-analyzing capabilities of mass spectrometry, providing molecular weight and fragmentation data crucial for impurity characterization.[4][6]

The choice of method often depends on the specific requirements of the analysis. For routine quality control, a validated HPLC or UPLC method may be sufficient. However, during drug development and stability studies, where the identification of unknown degradation products is critical, LC-MS is the preferred technique.[7][8]

Data Summary: Performance of Benchmarked Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for pantoprazole impurity profiling, as reported in the literature. This data provides a quantitative basis for method selection and comparison.

MethodColumnMobile PhaseDetectionLimit of Detection (LOD)Limit of Quantification (LOQ)Key FindingsReference
HPLC Hypersil ODS (250 x 4.6 mm, 5 µm)Gradient with 0.01 M phosphate (B84403) buffer (pH 7) and acetonitrile (B52724)UV at 290 nm0.043-0.047 µg/mL0.13-0.14 µg/mLA stability-indicating method was developed and validated for process-related impurities.[2][3][2][3]
RP-HPLC Hypersil ODS (125 x 4.0 mm, 5 µm)Gradient elutionUV at 290 nmNot SpecifiedNot SpecifiedThe method resolved pantoprazole from three of its impurities with a resolution greater than 2.0.[9][9]
RP-HPLC Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)Gradient with 0.01 M ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrileUV at 290 nmNot Specified0.099-1.48 µg/mLThis method was validated for the simultaneous separation and quantification of pantoprazole and its five main impurities.[10][11][10][11]
UPLC Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)Gradient with 0.01 M Di-Basic Ammonium Phosphate (pH 7.5) and Acetonitrile:Methanol (70:30)UV at 290 nmNot SpecifiedNot SpecifiedA rapid RP-UPLC method was developed for the determination of known potential impurities in pantoprazole lyophilized injection.[12][12]
LC-MS/MS Purosphere star RP 18 e (100 mm × 4.6 mm, 3.0 µm)Gradient with 0.1% formic acid in water and acetonitrileESI-MS/MS (MRM)Not Specified0.5 ppmA sensitive and selective method for the trace analysis of three potential genotoxic impurities in pantoprazole.[13][13]
HPLC-DAD-MS C18 column (250 mm × 4.6 mm, 5 μm)Gradient with acetonitrile and 0.02 mol·L-1 ammonium acetateDAD at 288 nm and ESI-MSNot SpecifiedNot SpecifiedThis method was established for the simultaneous determination of pantoprazole sodium and its three impurities.[14][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on published literature for the analysis of pantoprazole impurities.

HPLC Method for Process-Related Impurities[2][3]
  • Column: Hypersil ODS (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.01 M phosphate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient program should be developed to ensure adequate separation of all impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50, v/v).

RP-HPLC Method for Pantoprazole and its Main Impurities[10][11]
  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Buffer-acetonitrile (70:30, v/v). The buffer consists of 0.01 M ammonium acetate with 1 mL triethylamine/L, adjusted to pH 4.5 with orthophosphoric acid.

  • Mobile Phase B: Buffer-acetonitrile (30:70, v/v).

  • Gradient Program: A suitable gradient program is employed to separate pantoprazole and its five main impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Column Temperature: 30°C.

UPLC Method for Known Potential Impurities[12]
  • Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.01 M Di-Basic Ammonium Phosphate buffer (pH 7.5).

  • Mobile Phase B: Acetonitrile:Methanol (70:30, v/v).

  • Gradient Program: A gradient elution is used to achieve rapid separation.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 290 nm.

LC-MS/MS Method for Genotoxic Impurities[13]
  • Column: Purosphere star RP 18 e (100 mm × 4.6 mm, 3.0 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A rapid gradient program is utilized.

  • Flow Rate: 1.0 mL/min.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Workflow for Impurity Profiling

The general workflow for pantoprazole impurity profiling involves several key stages, from sample preparation to data analysis and reporting. The following diagram illustrates a typical experimental workflow.

Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Analysis cluster_reporting Reporting start Pantoprazole Sample dissolution Dissolution in Diluent start->dissolution filtration Filtration dissolution->filtration hplc_uplc HPLC / UPLC Separation filtration->hplc_uplc detection UV / DAD / MS Detection hplc_uplc->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration identification Impurity Identification (MS data) integration->identification report Impurity Profile Report identification->report

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Pantoprazole N-oxide, a potential impurity in bulk preparations of the proton pump inhibitor pantoprazole, requires meticulous disposal procedures to mitigate potential hazards.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Immediate Safety Protocols

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and its parent compound, pantoprazole. Standard laboratory safety protocols must be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to shield against accidental splashes.

  • Lab Coat: A lab coat is necessary to protect clothing and skin.

  • Respiratory Protection: In instances where dust or aerosols may be generated, a dust mask or respirator is recommended.[2]

Segregation and Collection of Waste

Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal.

  • Designated Waste Container: All waste this compound, including contaminated materials such as weighing paper, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container.[2]

  • Container Specifications: The container must be made of a material compatible with the chemical and feature a secure lid to prevent leakage or spills.[2]

  • Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information mandated by your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Procedures for this compound

The recommended method for the disposal of this compound in a laboratory setting is through a licensed hazardous waste disposal company. This ensures adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4]

Step-by-Step Disposal Guide:

  • Waste Collection: Accumulate this compound waste in the designated, properly labeled hazardous waste container.

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[2]

  • Arrange for Pickup: Contact your institution's EHS department to schedule the pickup and disposal of the hazardous waste. They will have established protocols with licensed waste management vendors.[2]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste is a complex and highly regulated process overseen by multiple federal agencies to protect public health and the environment.[5]

Regulatory BodyAct/RegulationKey Responsibilities
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Governs the management of hazardous pharmaceutical waste from generation to disposal.[3][4][5]
Drug Enforcement Administration (DEA) Controlled Substances ActRegulates the disposal of controlled substances to prevent diversion.[4]
EPA Subpart P of RCRAProvides healthcare-specific regulations for managing hazardous waste pharmaceuticals, including a ban on flushing these substances.[3]

Most pharmaceutical waste, particularly hazardous waste, is required to be treated at a permitted facility, with incineration being a common method of disposal.[3]

Experimental Workflow for Disposal

Caption: Workflow for the safe disposal of this compound.

This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel, protects the environment, and maintains compliance with all relevant regulations.

References

Personal protective equipment for handling Pantoprazole N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pantoprazole (B1678409) N-oxide. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Given the potential hazards, a multi-layered approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling Pantoprazole N-oxide.

PPE Category Specific Requirements Rationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the compound, which is potentially harmful.[3] Regularly inspect gloves for tears or punctures and change them immediately upon contamination.
Eye and Face Protection Safety goggles and a face shield.Chemical splash goggles are mandatory to protect from dust or splashes. A face shield offers full facial protection against splashes.[3][5]
Body Protection A fully buttoned, long-sleeved laboratory coat.To protect skin and clothing from contamination.[3] For handling larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls should be considered.[6]
Respiratory Protection Use in a certified chemical fume hood. A respirator (e.g., N95) may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[3][5]To prevent inhalation of the compound, which is potentially harmful.[3] Surgical masks do not offer adequate respiratory protection from chemical exposure.[5]
Foot Protection Closed-toe shoes.Shoes must cover the entire foot to protect against spills.

Experimental Workflow for Safe Handling

The following workflow outlines a systematic and safe approach to handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Review Safety Data information for this compound and related compounds. prep2 Don all required Personal Protective Equipment (PPE). prep1->prep2 prep3 Ensure chemical fume hood is operational and certified. prep2->prep3 handle1 Conduct all manipulations of this compound within the fume hood. prep3->handle1 handle2 Use appropriate tools to avoid direct contact. handle1->handle2 handle3 Minimize the generation of dust and aerosols. handle2->handle3 clean1 Decontaminate all surfaces and equipment. handle3->clean1 clean2 Segregate and label all waste materials. clean1->clean2 clean3 Properly doff and dispose of contaminated PPE. clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4 disp1 Store hazardous waste in a designated, secure, and well-ventilated area. clean4->disp1 disp2 Arrange for pickup by a licensed hazardous waste disposal company. disp1->disp2

Caption: A step-by-step workflow for the safe handling of this compound.

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.

First-Aid Measures

Exposure Route First-Aid Procedure
Inhalation If breathing is difficult, move the person to fresh air. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
The first-aid measures are based on general guidance for hazardous chemicals and may need to be adapted based on a specific risk assessment.

Spill and Leak Procedures

  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure adequate ventilation, preferably within a fume hood.

  • Contain : Contain the spill using appropriate absorbent materials. Avoid generating dust.

  • Clean-up : Carefully sweep or vacuum up the spilled material and place it in a suitable container for disposal. Clean the spill area thoroughly to remove any residual contamination.

  • PPE : Personnel involved in the clean-up must wear appropriate PPE as outlined above.

Disposal Plan

The recommended disposal route for this compound and any contaminated materials is through a licensed hazardous waste disposal company.[3] This ensures compliance with local, state, and federal regulations.

Waste Disposal Protocol for this compound cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal col1 Collect waste this compound and contaminated materials (gloves, pipette tips, etc.). col2 Place in a designated, compatible, and sealed hazardous waste container. col1->col2 lab1 Label the container with 'Hazardous Waste'. col2->lab1 lab2 Clearly identify the contents: 'this compound'. lab1->lab2 lab3 Include any other information required by your institution's EHS department. lab2->lab3 stor1 Store the sealed container in a designated, secure, and well-ventilated area. lab3->stor1 stor2 Keep away from incompatible materials. stor1->stor2 disp1 Contact your institution's Environmental Health and Safety (EHS) department. stor2->disp1 disp2 Arrange for pickup and disposal by a licensed hazardous waste contractor. disp1->disp2

Caption: Protocol for the proper disposal of this compound waste.

Important Considerations:

  • Do Not Flush : Never dispose of this compound down the drain or in the regular trash.[3]

  • Empty Containers : Empty containers may retain product residue and should be treated as hazardous waste.[7]

By adhering to these safety protocols and operational plans, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and a qualified safety professional for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pantoprazole N-oxide
Reactant of Route 2
Pantoprazole N-oxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。